Deupirfenidone
描述
Structure
3D Structure
属性
CAS 编号 |
1093951-85-9 |
|---|---|
分子式 |
C12H11NO |
分子量 |
188.24 g/mol |
IUPAC 名称 |
1-phenyl-5-(trideuteriomethyl)pyridin-2-one |
InChI |
InChI=1S/C12H11NO/c1-10-7-8-12(14)13(9-10)11-5-3-2-4-6-11/h2-9H,1H3/i1D3 |
InChI 键 |
ISWRGOKTTBVCFA-FIBGUPNXSA-N |
手性 SMILES |
[2H]C([2H])([2H])C1=CN(C(=O)C=C1)C2=CC=CC=C2 |
规范 SMILES |
CC1=CN(C(=O)C=C1)C2=CC=CC=C2 |
产品来源 |
United States |
Foundational & Exploratory
Deupirfenidone's Mechanism of Action in Pulmonary Fibrosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deupirfenidone (LYT-100) is a novel anti-fibrotic agent under investigation for the treatment of idiopathic pulmonary fibrosis (IPF). It is a deuterated analog of pirfenidone (B1678446), a drug already approved for IPF. This strategic deuterium (B1214612) modification is designed to improve the pharmacokinetic profile of the parent compound, potentially leading to better tolerability and allowing for higher dose administration.[1][2] this compound retains the anti-fibrotic and anti-inflammatory properties of pirfenidone.[3] This technical guide provides an in-depth exploration of the core mechanism of action of this compound in pulmonary fibrosis, drawing upon the extensive research conducted on its parent compound, pirfenidone.
The pathophysiology of IPF is characterized by the relentless proliferation of fibroblasts and their differentiation into myofibroblasts, leading to excessive deposition of extracellular matrix (ECM) proteins, primarily collagen, in the lung parenchyma. This fibrotic process progressively destroys the normal lung architecture, leading to a decline in lung function and ultimately, respiratory failure. A central mediator of this fibrotic cascade is Transforming Growth Factor-beta (TGF-β). This compound, like pirfenidone, exerts its therapeutic effects by modulating key signaling pathways implicated in fibrosis and inflammation.
Core Anti-Fibrotic Mechanisms
The anti-fibrotic activity of this compound is multifaceted, primarily targeting the signaling pathways that drive fibroblast activation and collagen synthesis.
Inhibition of Transforming Growth Factor-β (TGF-β) Signaling
TGF-β is a master regulator of fibrosis. This compound is understood to interfere with TGF-β signaling through both canonical (Smad-dependent) and non-canonical (Smad-independent) pathways.
Canonical Smad Pathway:
TGF-β binding to its receptor complex on the cell surface triggers the phosphorylation of receptor-associated Smad proteins, Smad2 and Smad3. These activated Smads then form a complex with Smad4, which translocates to the nucleus to regulate the transcription of pro-fibrotic genes. Pirfenidone has been shown to inhibit the phosphorylation of Smad3, a key step in this pathway.[4] While some studies suggest pirfenidone may not directly inhibit Smad2/3 phosphorylation, it has been observed to prevent the nuclear accumulation of the active Smad2/3 complexes.
Non-Canonical Pathways:
TGF-β can also signal through various Smad-independent pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways.
-
MAPK Pathway: The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are activated by TGF-β and contribute to fibroblast proliferation and ECM production. Pirfenidone has been demonstrated to attenuate the TGF-β1-induced phosphorylation of ERK1/2, p38, and JNK.[5]
-
PI3K/Akt Pathway: The PI3K/Akt pathway is another important signaling cascade in fibrosis, promoting cell survival and proliferation. Pirfenidone has been shown to inhibit the phosphorylation of Akt in response to TGF-β stimulation.[6]
The following diagram illustrates the inhibitory effect of this compound on the TGF-β signaling cascade.
References
- 1. Pirfenidone Alleviates Against Fine Particulate Matter-Induced Pulmonary Fibrosis Modulating via TGF-β1/TAK1/MKK3/p38 MAPK Signaling Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pirfenidone modulates macrophage polarization and ameliorates radiation‐induced lung fibrosis by inhibiting the TGF‐β1/Smad3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Effect of pirfenidone on proliferation, TGF-β-induced myofibroblast differentiation and fibrogenic activity of primary human lung fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pirfenidone anti-fibrotic effects are partially mediated by the inhibition of MUC1 bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Deupirfenidone: A Comprehensive Technical Overview of its Pharmacokinetics and Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Deupirfenidone (LYT-100) is a novel, deuterated form of pirfenidone (B1678446), an established anti-inflammatory and anti-fibrotic agent. This strategic modification of pirfenidone's chemical structure is designed to alter its pharmacokinetic profile, potentially leading to improved tolerability and bioavailability. This technical guide provides an in-depth analysis of the pharmacokinetics and bioavailability of this compound, summarizing key clinical trial data, experimental protocols, and the implications for its therapeutic development.
Introduction to this compound
This compound is being developed for the treatment of idiopathic pulmonary fibrosis (IPF) and other conditions involving inflammation and fibrosis. By selectively replacing hydrogen atoms with deuterium (B1214612), the metabolic pathway of pirfenidone is altered, leading to a differentiated pharmacokinetic (PK) profile.[1][2] This modification aims to address the tolerability issues associated with pirfenidone, which can limit its use and lead to treatment discontinuation.[3]
Pharmacokinetic Profile
The pharmacokinetic properties of this compound have been evaluated in several clinical studies, demonstrating a profile distinct from that of its parent compound, pirfenidone.
Absorption and Bioavailability
This compound is orally administered.[4] Clinical trial data has shown that this compound exhibits a different bioavailability profile compared to pirfenidone.
Food Effect:
The presence of food has a notable impact on the absorption of this compound. In a Phase 1 study, administration of a single 500 mg dose of this compound with food resulted in a decrease in both the maximum plasma concentration (Cmax) and the total drug exposure (Area Under the Curve, AUC) when compared to fasting conditions. Specifically, the Cmax was reduced by 23% when taken with food. This is a less pronounced effect than that observed with pirfenidone, where food intake leads to a 49% reduction in Cmax. These findings suggest that this compound may be administered with less stringent regard to meals.
Dose Proportionality and Exposure
Clinical studies have demonstrated that this compound exhibits dose-proportional pharmacokinetics.[2] In a Phase 1 multiple ascending dose study, increasing doses of this compound (up to 1000 mg BID) were well-tolerated and showed a proportional increase in exposure.
Furthermore, studies have indicated that this compound can achieve higher drug exposure compared to pirfenidone at equivalent doses. An 801 mg dose of this compound resulted in greater drug exposure than an 801 mg dose of pirfenidone. In a Phase 2b trial, this compound 825 mg three times a day (TID) resulted in an approximately 50% increase in drug exposure compared to pirfenidone 801 mg TID.[5]
Metabolism
This compound is a selectively deuterated form of pirfenidone, with three deuterium atoms replacing hydrogen at the site of active metabolism.[1] This deuteration slows down the metabolic conversion of the parent drug to its primary metabolite, 5-carboxy-pirfenidone.[1] This results in a higher ratio of the active parent drug to its metabolite compared to what is reported for pirfenidone.[2][6]
Comparative Pharmacokinetics with Pirfenidone
A key aspect of this compound's development is its differentiated pharmacokinetic profile relative to pirfenidone. Studies have directly compared the two compounds, providing valuable insights.
A dose-finding study in healthy older adults found that this compound 850 mg twice daily (BID) met the equivalence criterion for AUC when compared to pirfenidone 801 mg three times daily (TID), although the Cmax was higher with this compound.[7][8] Conversely, this compound 550 mg TID was also found to be equivalent to pirfenidone 801 mg TID in terms of AUC, but with a lower Cmax.[7][8]
Quantitative Pharmacokinetic Data Summary
The following tables summarize the key quantitative pharmacokinetic data from various clinical studies of this compound.
Table 1: Phase 1 Single Dose Food Effect Study (500 mg this compound)
| Parameter | Fed State | Fasting State | % Change (Fed vs. Fasting) |
| Cmax | Decreased | Higher | -23% |
| AUC | Decreased | Higher | Not specified |
Table 2: Comparative Pharmacokinetics of this compound and Pirfenidone
| Drug & Regimen | Comparator & Regimen | Key Finding |
| This compound 850 mg BID | Pirfenidone 801 mg TID | Equivalent AUC, higher Cmax for this compound.[7][8] |
| This compound 550 mg TID | Pirfenidone 801 mg TID | Equivalent AUC, lower Cmax for this compound.[7][8] |
| This compound 825 mg TID | Pirfenidone 801 mg TID | ~50% increased drug exposure with this compound.[5] |
Table 3: Dose Proportionality of this compound (TID Regimen)
| Dose Escalation | AUC Increase | Cmax Increase |
| 550 mg to 824 mg | 43%[1] | 57%[1] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections describe the protocols for key experiments cited in this guide.
Phase 1 Multiple Ascending Dose and Food Effect Study
-
Study Design: A randomized, double-blind study in healthy participants.
-
Multiple Ascending Dose (MAD) Portion:
-
Participants received increasing doses of this compound, up to 1000 mg BID.
-
Safety, tolerability, and pharmacokinetic profiles were evaluated.
-
-
Food Effect Portion:
-
Participants received a single 500 mg dose of this compound under both fed and fasting conditions.
-
Pharmacokinetic parameters (AUC and Cmax) were measured to assess the impact of food.
-
Phase 1 Dose-Finding Study in Healthy Older Adults
-
Study Design: A three-part, randomized, double-blind study.[1][8]
-
Objective: To identify the optimal doses of this compound for a Phase 2b study by evaluating safety, tolerability, steady-state pharmacokinetics, and food effect relative to pirfenidone.[1]
-
Methodology: The study assessed various dosing regimens, including twice-daily and three-times-daily administration, and included a titration regimen from 550 mg TID to 824 mg TID.[1]
Phase 2b ELEVATE IPF Trial
-
Study Design: A global, randomized, double-blind, active- and placebo-controlled, dose-ranging trial in patients with IPF.[9]
-
Treatment Arms: Participants were randomized (1:1:1:1) to receive one of the following for 26 weeks:
-
This compound 550 mg TID
-
This compound 825 mg TID
-
Pirfenidone 801 mg TID
-
Placebo TID
-
-
Primary Endpoint: To evaluate the efficacy of this compound in slowing the rate of lung function decline as measured by Forced Vital Capacity (FVC).[10]
-
Pharmacokinetic Sub-study: Preliminary pharmacokinetic data were collected to compare drug exposure between the this compound and pirfenidone arms.
Visualizations of Experimental Workflows and Logical Relationships
The following diagrams, generated using the DOT language, illustrate key experimental workflows and concepts related to this compound's pharmacokinetics.
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. A Randomized Phase 1 Evaluation of this compound, a Novel Deuterium-Containing Drug Candidate for Interstitial Lung Disease and Other Inflammatory and Fibrotic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PureTech’s LYT-100 (this compound) Demonstrates Tolerability and Pharmacokinetic Proof-of-Concept in Phase 1 Multiple Ascending Dose and Food Effect Study | PureTech Health [news.puretechhealth.com]
- 4. Pirfenidone - Wikipedia [en.wikipedia.org]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. researchgate.net [researchgate.net]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. researchgate.net [researchgate.net]
- 9. trial.medpath.com [trial.medpath.com]
- 10. PureTech sees success in Phase IIb Pulmonary Fibrosis trial - Clinical Trials Arena [clinicaltrialsarena.com]
Deupirfenidone: A Technical Guide to its Anti-Fibrotic Effects on TGF-β and Other Key Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deupirfenidone (LYT-100) is a novel, deuterated form of pirfenidone (B1678446), an approved anti-fibrotic agent for the treatment of Idiopathic Pulmonary Fibrosis (IPF).[1][2] By selectively replacing hydrogen atoms with deuterium, this compound is designed to retain the therapeutic activity of pirfenidone while offering a differentiated pharmacokinetic profile, potentially leading to improved safety and tolerability.[1][3] This technical guide provides an in-depth overview of the known and inferred mechanisms by which this compound exerts its anti-fibrotic effects, with a primary focus on the Transforming Growth Factor-β (TGF-β) signaling pathway and other related fibrotic pathways. While preclinical data on this compound is emerging, much of the detailed molecular mechanism is extrapolated from extensive research on its parent compound, pirfenidone.
Quantitative Data Summary
The efficacy and safety of this compound have been evaluated in the ELEVATE IPF Phase 2b clinical trial. The following tables summarize the key quantitative outcomes from this study.
Table 1: Efficacy of this compound in Idiopathic Pulmonary Fibrosis (ELEVATE IPF Phase 2b Trial)
| Treatment Group | Dose | Mean Change in Forced Vital Capacity (FVC) from Baseline at 26 Weeks (mL) | Treatment Effect vs. Placebo (%) |
| This compound | 825 mg TID | -21.5 | 80.9%[4][5] |
| This compound | 550 mg TID | - | - |
| Pirfenidone | 801 mg TID | -51.6 | 54.1%[4][5] |
| Placebo | - | -112.5 | - |
TID: Three times a day
Table 2: Safety and Tolerability of this compound (ELEVATE IPF Phase 2b Trial - Open-Label Extension)
| Adverse Event (≥10% incidence) | This compound 550 mg TID (n=83) | This compound 825 mg TID (n=87) |
| Nausea | 8.4% | 11.5% |
| Dyspepsia | 14.5% | 12.6% |
| Upper respiratory infections | 16.9% | 17.2% |
| Cough | 10.8% | 4.6% |
Core Mechanism of Action: Modulation of TGF-β Signaling
Preclinical research indicates that this compound potently inhibits a range of pro-inflammatory and pro-fibrotic cytokines, including TGF-β, Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).[6][7][8] The anti-fibrotic effects of its parent compound, pirfenidone, are largely attributed to the downregulation of the TGF-β signaling pathway, which plays a central role in the pathogenesis of fibrosis.[9][10] This pathway can be broadly divided into canonical (Smad-dependent) and non-canonical (Smad-independent) signaling cascades.
Canonical TGF-β/Smad Pathway
The canonical TGF-β pathway involves the binding of TGF-β ligands to their cell surface receptors, leading to the phosphorylation and activation of Smad proteins (Smad2 and Smad3). These activated Smads then form a complex with Smad4, which translocates to the nucleus to regulate the transcription of target genes involved in fibrosis, such as those encoding for collagens and other extracellular matrix (ECM) components.
Pirfenidone has been shown to interfere with this pathway by:
-
Reducing Smad2/3 Phosphorylation: In vitro studies have demonstrated that pirfenidone can decrease the TGF-β1-induced phosphorylation of Smad2 and Smad3 in various cell types, including fibroblasts.[11][12]
-
Inhibiting Nuclear Translocation of Smads: By reducing Smad phosphorylation, pirfenidone consequently inhibits the nuclear translocation of the Smad2/3-Smad4 complex.
Non-Canonical TGF-β Pathways
TGF-β can also signal through Smad-independent pathways, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/AKT pathways.[13][14][15] These pathways also contribute to the pro-fibrotic effects of TGF-β. Studies on pirfenidone suggest that it can also modulate these non-canonical pathways.[13]
Effects on Other Fibrotic Pathways
This compound's anti-fibrotic activity is likely not limited to the TGF-β pathway. As a multimodal agent, it is suggested to influence other key mediators of fibrosis.[7]
-
Platelet-Derived Growth Factor (PDGF): Pirfenidone has been shown to reduce the expression of PDGF, a potent mitogen for fibroblasts.
-
Tumor Necrosis Factor-alpha (TNF-α): this compound is known to inhibit TNF-α, a pro-inflammatory cytokine that can contribute to fibrotic processes.[6][7][8]
-
Interleukin-6 (IL-6): Inhibition of IL-6 by this compound is another mechanism that can contribute to its anti-inflammatory and anti-fibrotic effects.[6][7][8]
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the anti-fibrotic effects of compounds like this compound, based on published studies with pirfenidone.
Western Blot Analysis for Phosphorylated and Total Smad Proteins
Objective: To quantify the effect of this compound on TGF-β-induced Smad2/3 phosphorylation.
Methodology:
-
Cell Culture and Treatment: Culture human lung fibroblasts (e.g., MRC-5) or other relevant cell lines in appropriate media. Once confluent, serum-starve the cells for 24 hours. Pre-treat the cells with varying concentrations of this compound for 1 hour, followed by stimulation with TGF-β1 (e.g., 10 ng/mL) for 30-60 minutes.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-Smad2/3 and total Smad2/3 overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometrically quantify the band intensities and normalize the levels of phosphorylated Smad proteins to the total Smad protein levels.
Immunofluorescence Staining for Alpha-Smooth Muscle Actin (α-SMA)
Objective: To visualize and quantify the effect of this compound on fibroblast-to-myofibroblast differentiation.
Methodology:
-
Cell Culture and Treatment: Seed human lung fibroblasts on glass coverslips in a 24-well plate. After reaching sub-confluency, serum-starve the cells and then treat with this compound and TGF-β1 as described for the Western blot protocol.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 in PBS for 10 minutes.[16]
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against α-SMA overnight at 4°C.[16]
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope and quantify the percentage of α-SMA positive cells or the fluorescence intensity.
Collagen Production Assay
Objective: To measure the effect of this compound on TGF-β-induced collagen synthesis.
Methodology:
-
Cell Culture and Treatment: Culture fibroblasts to confluence and treat with this compound and TGF-β1 in serum-free media for 48-72 hours.
-
Sample Collection: Collect the cell culture supernatant and cell lysate.
-
Collagen Quantification: Measure the amount of soluble collagen in the supernatant using a Sircol Collagen Assay or an ELISA kit specific for type I collagen. Normalize the collagen levels to the total protein concentration of the corresponding cell lysate.
Conclusion
This compound represents a promising advancement in the treatment of idiopathic pulmonary fibrosis and potentially other fibrotic diseases. Its deuterated chemical structure offers a favorable pharmacokinetic profile compared to its parent compound, pirfenidone. While direct preclinical evidence for this compound's molecular mechanism is still emerging, the extensive research on pirfenidone strongly suggests that its anti-fibrotic effects are mediated through the potent inhibition of the TGF-β signaling pathway, at both the canonical Smad-dependent and non-canonical Smad-independent levels. Furthermore, its inhibitory action on other pro-fibrotic and pro-inflammatory mediators like PDGF, TNF-α, and IL-6 underscores its multi-faceted mechanism of action. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the intricate molecular effects of this compound and other anti-fibrotic agents. Continued research into the precise molecular targets of this compound will be crucial for optimizing its therapeutic use and expanding its application to a broader range of fibrotic conditions.
References
- 1. This compound (LYT-100) | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. A Randomized Phase 1 Evaluation of this compound, a Novel Deuterium-Containing Drug Candidate for Interstitial Lung Disease and Other Inflammatory and Fibrotic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. respiratory-therapy.com [respiratory-therapy.com]
- 5. PureTech’s this compound (LYT-100) Demonstrates Strong and Durable Efficacy as a Monotherapy with Favorable Tolerability in Phase 2b ELEVATE IPF Trial | PureTech Health [news.puretechhealth.com]
- 6. PureTech Advances LYT-100 (this compound) for Treatment of Serious Respiratory Complications that Persist Following Resolution of COVID-19 Infection | PureTech Health [news.puretechhealth.com]
- 7. PureTech Advances LYT-100 (this compound) for Treatment of Serious Respiratory Complications that Persist Following Resolution of COVID-19 Infection | PureTech Health [news.puretechhealth.com]
- 8. Facebook [cancer.gov]
- 9. The in vitro anti-fibrotic effect of Pirfenidone on human pterygium fibroblasts is associated with down-regulation of autocrine TGF-β and MMP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suppression of TGF-β pathway by pirfenidone decreases extracellular matrix deposition in ocular fibroblasts in vitro | PLOS One [journals.plos.org]
- 11. Anti-fibrotic action of pirfenidone in Dupuytren’s disease-derived fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-fibrotic action of pirfenidone in Dupuytren's disease-derived fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Investigating the effects of Pirfenidone on TGF-β1 stimulated non-SMAD signaling pathways in Dupuytren’s disease -derived fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Non-Smad pathways in TGF-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. emulatebio.com [emulatebio.com]
A Technical Guide to Preclinical In Vivo Models for Deupirfenidone Research
Introduction
Deupirfenidone (LYT-100) is a deuterated analog of pirfenidone (B1678446), an approved anti-fibrotic agent for Idiopathic Pulmonary Fibrosis (IPF). The selective deuteration of pirfenidone is designed to yield a differentiated pharmacokinetic profile, potentially leading to improved safety and tolerability.[1][2] As a molecule with potent anti-fibrotic and anti-inflammatory properties, this compound's preclinical evaluation relies on robust in vivo models that can effectively recapitulate the key pathological features of fibrotic diseases.[1] This technical guide provides an in-depth overview of the core preclinical models used in the research of pirfenidone, which serve as the foundation for this compound's development. We will detail the experimental protocols for key models, present quantitative data from relevant studies, and visualize the underlying signaling pathways and experimental workflows.
Core Preclinical In Vivo Models
The anti-fibrotic efficacy of pirfenidone, and by extension this compound, has been demonstrated across various animal models of lung, liver, and kidney fibrosis.[3] These models are crucial for assessing therapeutic efficacy, understanding the mechanism of action, and establishing dose-response relationships.
Bleomycin-Induced Pulmonary Fibrosis
The bleomycin-induced model is the most widely utilized animal model for studying pulmonary fibrosis due to its ability to induce oxidative stress and inflammation, leading to subsequent fibrotic changes in the lungs of mice and hamsters.[3]
Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis
Chronic administration of the hepatotoxin carbon tetrachloride in rodents is a well-established method for inducing liver fibrosis. This model mimics the progressive nature of hepatic fibrosis leading to cirrhosis.
Unilateral Ureteral Obstruction (UUO) Model of Kidney Fibrosis
The UUO model is a well-characterized method for inducing tubulointerstitial fibrosis in the kidney.[4] It provides a rapid and reproducible model of renal fibrosis, making it suitable for screening anti-fibrotic compounds.[4]
Experimental Protocols
Detailed methodologies are critical for the reproducibility and interpretation of preclinical studies. Below are the protocols for the key in vivo models.
Bleomycin-Induced Pulmonary Fibrosis Protocol (Rat Model)
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin (B88199) (e.g., 5 mg/kg).
-
Treatment Groups:
-
Sham Control (saline instillation + vehicle treatment)
-
Bleomycin Control (bleomycin instillation + vehicle treatment)
-
This compound/Pirfenidone Treatment (bleomycin instillation + drug administration)
-
-
Drug Administration: Oral gavage of pirfenidone (e.g., 50 mg/kg/day) starting from the day of bleomycin instillation and continuing for a specified duration (e.g., 14 or 28 days).[5]
-
Outcome Measures:
-
Histopathology: Lungs are harvested, fixed, and stained (e.g., Masson's trichrome) to assess the extent of fibrosis and inflammation. Fibrosis is often scored using a semi-quantitative scale (e.g., Ashcroft score).
-
Biochemical Analysis: Lung tissue is homogenized to measure hydroxyproline (B1673980) content, a key component of collagen and a quantitative marker of fibrosis.[5]
-
Gene Expression Analysis: RNA is extracted from lung tissue to quantify the expression of pro-fibrotic genes (e.g., TGF-β1, Collagen I, α-SMA) via RT-qPCR.
-
Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis Protocol (Mouse Model)
-
Animal Model: Male BALB/c mice.[6]
-
Induction of Fibrosis: Intraperitoneal injection of CCl₄ (e.g., 0.4 ml of 10% CCl₄ solution in soybean oil) twice a week for several weeks (e.g., 8 weeks).[7]
-
Treatment Groups:
-
Control (saline injection + vehicle treatment)
-
CCl₄ Control (CCl₄ injection + vehicle treatment)
-
This compound/Pirfenidone Treatment (CCl₄ injection + drug administration)
-
-
Drug Administration: Oral gavage of pirfenidone at different doses (e.g., 120 mg/kg and 240 mg/kg) daily.[7]
-
Outcome Measures:
-
Serum Biomarkers: Blood samples are collected to measure liver enzymes such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).[7]
-
Histopathology: Liver tissue is stained with Hematoxylin and Eosin (H&E) and Masson's trichrome to evaluate liver damage and collagen deposition.
-
Fibrosis Markers: Serum levels of hyaluronic acid (HA), laminin (B1169045) (LN), and collagen type IV (IV-C) are measured by radioimmunoassay.[7] Gene expression of α-SMA in the liver is assessed by RT-qPCR.[7]
-
Unilateral Ureteral Obstruction (UUO) Protocol (Rat Model)
-
Animal Model: Male Sprague-Dawley rats.[8]
-
Induction of Fibrosis: The left ureter is ligated at two points and cut between the ligatures to create a complete obstruction. Sham-operated animals undergo the same surgical procedure without ureteral ligation.[8]
-
Treatment Groups:
-
Sham-operated
-
UUO Control
-
UUO + this compound/Pirfenidone Treatment
-
-
Drug Administration: Pirfenidone is administered in the food at a dose of 500 mg/kg/day for a duration of 21 days.[4]
-
Outcome Measures:
-
Renal Function: In some protocols, renal function is assessed by measuring inulin (B196767) clearance after the release of the obstruction.[4]
-
Histopathology: Kidneys are stained with Masson's trichrome to visualize collagen deposition and assess tubulointerstitial fibrosis.
-
Biochemical Analysis: Kidney tissue is analyzed for hydroxyproline content.[4]
-
Gene Expression Analysis: mRNA expression of type I and IV collagen, and TGF-β in the renal cortex is quantified.[4]
-
Data Presentation
The following tables summarize the quantitative data on the efficacy of pirfenidone in the described preclinical models.
Table 1: Efficacy of Pirfenidone in Bleomycin-Induced Pulmonary Fibrosis
| Species | Pirfenidone Dose | Duration | Key Findings | Reference |
| Rat | 50 mg/kg/day (oral) | 7, 14, 28 days | Significantly reduced alveolitis and fibrosis scores at all time points compared to the model group. | [5] |
| Mouse | 30 & 100 mg/kg/day (oral) | 42 days | Reduced lung hydroxyproline content and minimized early lung edema and pathology. | [9] |
| Mouse | 300 & 600 mg/kg (in diet) | 4 weeks | Significantly reduced collagen deposition. | [10] |
Table 2: Efficacy of Pirfenidone in CCl₄-Induced Liver Fibrosis
| Species | Pirfenidone Dose | Duration | Key Findings | Reference |
| Mouse | 250 mg/kg (oral) | 4 weeks | Attenuated fibrosis severity by 49.8% (histopathology) and 44.9% (hydroxyproline levels) compared to the CCl₄ group. | [6] |
| Mouse | 120 & 240 mg/kg (oral) | 8 weeks | Decreased serum levels of ALT, AST, ALP, HA, LN, and IV-C. Reduced collagen deposition and α-SMA gene expression. | [7] |
| Rat | 500 mg/kg/day (oral) | 8 weeks | Reduced computerized fibrosis index by 70% and decreased hydroxyproline content. | [11] |
Table 3: Efficacy of Pirfenidone in Unilateral Ureteral Obstruction (UUO) Kidney Fibrosis
| Species | Pirfenidone Dose | Duration | Key Findings | Reference |
| Rat | 500 mg/kg/day (in food) | 21 days | Significantly suppressed the increase in collagen content and inhibited mRNA expression of type I and IV collagen and TGF-β. | [4] |
| Rat | Not specified | 7 & 14 days | Ameliorated tubulointerstitial fibrosis and reduced apoptosis of renal tubular epithelial cells. | [8] |
Signaling Pathways
Pirfenidone exerts its anti-fibrotic and anti-inflammatory effects through a multi-faceted mechanism of action.[3] A key target is the Transforming Growth Factor-beta (TGF-β) signaling pathway, a central mediator of fibrosis.[12][13] Pirfenidone has been shown to inhibit the production of TGF-β and interfere with its downstream signaling cascades.[13][14] Additionally, it modulates the levels of other pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and interleukins.[3][15]
// Nodes TGFb [label="TGF-β", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TNFa [label="TNF-α", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TGFbR [label="TGF-β Receptor", fillcolor="#F1F3F4"]; this compound [label="this compound", shape=ellipse, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SMAD [label="SMAD 2/3\nPhosphorylation", fillcolor="#FBBC05"]; PI3K_AKT [label="PI3K/AKT\nPathway", fillcolor="#FBBC05"]; Fibroblast [label="Fibroblast\nProliferation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Myofibroblast [label="Myofibroblast\nDifferentiation (α-SMA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ECM [label="Extracellular Matrix\n(Collagen, Fibronectin)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Fibrosis [label="Fibrosis", shape=box, style="filled", fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges TGFb -> TGFbR; TNFa -> Fibroblast; TGFbR -> SMAD; TGFbR -> PI3K_AKT; SMAD -> Fibroblast; PI3K_AKT -> Fibroblast; Fibroblast -> Myofibroblast; Myofibroblast -> ECM; ECM -> Fibrosis;
This compound -> TGFb [arrowhead=tee, color="#EA4335"]; this compound -> TNFa [arrowhead=tee, color="#EA4335"]; this compound -> SMAD [arrowhead=tee, color="#EA4335"]; this compound -> PI3K_AKT [arrowhead=tee, color="#EA4335"]; this compound -> Fibroblast [arrowhead=tee, color="#EA4335"]; } caption { label="this compound's Mechanism of Action on Key Fibrotic Pathways"; fontsize=12; fontcolor="#202124"; }
The preclinical in vivo models of bleomycin-induced pulmonary fibrosis, CCl₄-induced liver fibrosis, and unilateral ureteral obstruction-induced kidney fibrosis are indispensable tools for the nonclinical evaluation of this compound. These models, which have been extensively characterized with the parent compound pirfenidone, provide a strong basis for assessing the anti-fibrotic and anti-inflammatory potential of this compound. The detailed protocols and quantitative outcome measures described in this guide are intended to support the design and interpretation of future preclinical studies, ultimately facilitating the translation of this promising therapeutic candidate to clinical applications for a range of fibrotic diseases.
References
- 1. This compound (LYT-100) | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]
- 2. A Randomized Phase 1 Evaluation of this compound, a Novel Deuterium-Containing Drug Candidate for Interstitial Lung Disease and Other Inflammatory and Fibrotic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pirfenidone - Wikipedia [en.wikipedia.org]
- 4. Pirfenidone improves renal function and fibrosis in the post-obstructed kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pirfenidone suppresses bleomycin-induced pulmonary fibrosis and periostin expression in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pirfenidone inhibits carbon tetrachloride- and albumin complex-induced liver fibrosis in rodents by preventing activation of hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Effects of pirfenidone on hepatic fibrosis in mice induced by carbon tetrachloride] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antifibrotic activities of pirfenidone in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of pirfenidone in acute and sub-chronic liver fibrosis, and an initiation-promotion cancer model in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pirfenidone effectively reverses experimental liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. Investigating the possible mechanisms of pirfenidone to be targeted as a promising anti-inflammatory, anti-fibrotic, anti-oxidant, anti-apoptotic, anti-tumor, and/or anti-SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pirfenidone suppresses TGF-β1-induced human intestinal fibroblasts activities by regulating proliferation and apoptosis via the inhibition of the Smad and PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What is the mechanism of Pirfenidone? [synapse.patsnap.com]
In Vitro Assays for Assessing Deupirfenidone Efficacy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deupirfenidone (LYT-100) is a deuterated analog of pirfenidone, an established anti-fibrotic and anti-inflammatory agent used in the treatment of idiopathic pulmonary fibrosis (IPF).[1][2] Deuteration is intended to improve the pharmacokinetic profile and tolerability of the drug while retaining the therapeutic activity of pirfenidone.[2] This technical guide provides an in-depth overview of the core in vitro assays used to assess the efficacy of this compound, with a focus on its anti-fibrotic and anti-inflammatory properties. The methodologies detailed below are primarily based on studies conducted with pirfenidone, which is expected to exhibit a similar in vitro mechanism of action to this compound.
Anti-Fibrotic Activity Assays
The anti-fibrotic effects of this compound can be evaluated through a series of in vitro assays that measure its impact on key cellular processes involved in fibrosis, such as fibroblast proliferation, differentiation, and extracellular matrix deposition.
Fibroblast Proliferation Assays
Fibroblast proliferation is a hallmark of fibrosis. Assays to measure the anti-proliferative effects of this compound are crucial for its preclinical evaluation.
Quantitative Data on Anti-Proliferative Effects of Pirfenidone
| Assay Type | Cell Type | Drug Concentration | % Inhibition / Effect | Reference |
| MTT Assay | Human Pterygium Fibroblasts | ~0.2 mg/mL | IC50 | [3] |
| MTT Assay | Human Lens Epithelial Cells | 0.47 mg/mL | IC50 | [4] |
| BrdU Assay | Primary Human Intestinal Fibroblasts | 0.5, 1, and 2 mg/mL | Dose-dependent decrease in BrdU incorporation |
Experimental Protocol: MTT Assay for Fibroblast Proliferation
This protocol is adapted from studies on pirfenidone's effect on human fibroblasts.[3][5]
-
Cell Seeding: Plate human lung fibroblasts (e.g., MRC-5) in a 96-well plate at a density of 5 x 10³ cells/well in complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 0.25, 0.5, 1.0 mg/mL) or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value.
Experimental Workflow for Fibroblast Proliferation Assay
References
- 1. This compound (LYT-100) | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]
- 2. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 3. The in vitro anti-fibrotic effect of Pirfenidone on human pterygium fibroblasts is associated with down-regulation of autocrine TGF-β and MMP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Pirfenidone on TGF-beta2 Induced Proliferation, Migration and Epithlial-Mesenchymal Transition of Human Lens Epithelial Cells Line SRA01/04 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
Deupirfenidone: A Technical Deep Dive into its Molecular Interactions and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Deupirfenidone (LYT-100), a deuterated analog of pirfenidone (B1678446), is an orally bioavailable small molecule with potent anti-inflammatory and anti-fibrotic properties.[1][2] While the precise molecular binding partners and their affinities remain an active area of investigation, a substantial body of evidence points to its modulatory effects on key signaling pathways implicated in fibrosis and inflammation. This technical guide synthesizes the current understanding of this compound's molecular targets, summarizes the available quantitative data on its inhibitory activities, details relevant experimental protocols, and visualizes the complex biological pathways it influences. This compound is designed to retain the therapeutic effects of pirfenidone while offering an improved pharmacokinetic profile, potentially leading to better tolerability.[1][2][3]
Molecular Targets and Mechanism of Action
This compound's therapeutic effects are primarily attributed to its ability to downregulate pro-inflammatory and pro-fibrotic signaling pathways, rather than high-affinity binding to a single molecular target. Its mechanism of action is understood to be pleiotropic, involving the inhibition of key cytokines and growth factors that drive the fibrotic process.
The principal molecular pathways and mediators modulated by this compound's parent compound, pirfenidone, and consequently inferred for this compound, include:
-
Transforming Growth Factor-beta (TGF-β) Signaling: Pirfenidone has been shown to inhibit TGF-β1 production and downstream signaling.[4] TGF-β is a master regulator of fibrosis, promoting fibroblast proliferation, differentiation into myofibroblasts, and excessive extracellular matrix (ECM) deposition. The inhibitory effects of pirfenidone on the TGF-β pathway are believed to be a cornerstone of its anti-fibrotic action.
-
Tumor Necrosis Factor-alpha (TNF-α) Signaling: Pirfenidone attenuates the pro-inflammatory effects of TNF-α.[4] By inhibiting TNF-α, this compound can reduce the inflammatory cascade that contributes to tissue injury and subsequent fibrosis.
-
Other Pro-inflammatory Cytokines: this compound is also known to inhibit other pro-inflammatory mediators, including Interleukin-1β (IL-1β) and Interleukin-6 (IL-6).[4]
-
Platelet-Derived Growth Factor (PDGF): Pirfenidone can inhibit PDGF, a potent mitogen for fibroblasts, thereby reducing their proliferation.[4]
The deuteration of pirfenidone to create this compound is a strategic modification aimed at improving the drug's pharmacokinetic properties, specifically to increase its plasma exposure and half-life. This alteration is not expected to change the fundamental molecular targets but may enhance the duration and efficacy of their modulation.
Quantitative Analysis of Inhibitory Activity
Direct binding affinity data for this compound and pirfenidone, such as Ki or Kd values, are not extensively reported in the scientific literature. This is likely because their mechanism of action is not based on classical, high-affinity enzyme or receptor inhibition. Instead, the potency of these compounds is typically characterized by their functional inhibition of cellular processes and cytokine production, often expressed as IC50 values (the half-maximal inhibitory concentration).
The following table summarizes the available quantitative data for pirfenidone's inhibitory effects. Due to the limited public data on this compound's in vitro potency, the data for pirfenidone is presented as a surrogate.
| Target/Process | Test System | Inhibitor | IC50 / Effective Concentration | Reference |
| Cell Proliferation | Human Lens Epithelial Cells (SRA01/04) | Pirfenidone | IC50: 0.47 mg/mL | [5] |
| Cell Proliferation | Non-Small Cell Lung Cancer (A549) | Pirfenidone | IC50: 0.43 ± 0.11 mg/mL | [6] |
| Cell Proliferation | Non-Small Cell Lung Cancer (H4006) | Pirfenidone | IC50: 0.45 ± 0.01 mg/mL | [6] |
| Cell Proliferation | Non-Small Cell Lung Cancer (H157) | Pirfenidone | IC50: 0.57 ± 0.11 mg/mL | [6] |
| Cell Proliferation | Non-Small Cell Lung Cancer (H460) | Pirfenidone | IC50: 0.27 ± 0.08 mg/mL | [6] |
| Cytokine Release (TNF-α, sTNFR-1, sTNFR-2, IL-1β, IL-10, MIP-1β, MIG, IP-10) | Alveolar Macrophages from iNSIP and IPF patients | Pirfenidone | Dose-dependent suppression at 0.10 and 0.30 mg/mL | [7] |
| Cytokine Release (IFN-γ, TNF-α, IL-1β, IL-6) | SEB-stimulated Peripheral Blood Mononuclear Cells | Pirfenidone | Significant decrease at 520 µg/mL | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments frequently cited in the study of pirfenidone and applicable to the investigation of this compound.
Cell Proliferation Assay (MTT Assay)
This assay is used to assess the effect of a compound on the proliferation of cells, such as fibroblasts or epithelial cells.
-
Cell Culture: Plate cells (e.g., human lung fibroblasts, A549 cells) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound or pirfenidone (typically ranging from 0.1 to 1 mg/mL). Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Cytokine Quantification (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying the concentration of specific cytokines (e.g., TGF-β1, TNF-α) in cell culture supernatants or biological fluids.
-
Sample Collection: Culture relevant cells (e.g., peripheral blood mononuclear cells, macrophages) with or without stimuli (e.g., lipopolysaccharide) in the presence of varying concentrations of this compound or pirfenidone. Collect the cell culture supernatant after a defined incubation period.
-
Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Add standards of known cytokine concentrations and the collected samples to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.
-
Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB).
-
Reaction Termination and Measurement: Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at 450 nm.
-
Data Analysis: Generate a standard curve from the absorbance values of the standards and use it to calculate the concentration of the cytokine in the samples.
Western Blotting for Signaling Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins in cell lysates, such as phosphorylated Smad3 to assess TGF-β pathway activation.
-
Cell Lysis: Treat cells with this compound or pirfenidone and a stimulus (e.g., TGF-β1). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-phospho-Smad3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound and a general workflow for its preclinical evaluation.
Caption: Proposed signaling pathways modulated by this compound.
Caption: General experimental workflow for assessing this compound's antifibrotic activity.
Conclusion and Future Directions
This compound represents a promising next-generation anti-fibrotic agent. While its precise, high-affinity molecular targets are yet to be fully elucidated, its mechanism of action is well-characterized through its modulatory effects on key pro-inflammatory and pro-fibrotic pathways. The deuteration of pirfenidone offers the potential for an improved pharmacokinetic and tolerability profile, which may translate to enhanced clinical efficacy.
Future research should focus on identifying the direct molecular binding partners of this compound, even if the interactions are of low affinity, to gain a more complete understanding of its mechanism of action. Advanced techniques such as chemical proteomics and computational modeling could be employed to this end. Furthermore, continued investigation into the downstream effects of this compound on various cell types and in different fibrotic disease models will be crucial for expanding its therapeutic applications. The ongoing and planned clinical trials will provide further insights into its clinical utility and safety profile.[9]
References
- 1. This compound (LYT-100) | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]
- 2. A Randomized Phase 1 Evaluation of this compound, a Novel Deuterium-Containing Drug Candidate for Interstitial Lung Disease and Other Inflammatory and Fibrotic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. Investigating the possible mechanisms of pirfenidone to be targeted as a promising anti-inflammatory, anti-fibrotic, anti-oxidant, anti-apoptotic, anti-tumor, and/or anti-SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Pirfenidone on TGF-beta2 Induced Proliferation, Migration and Epithlial-Mesenchymal Transition of Human Lens Epithelial Cells Line SRA01/04 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [Pirfenidone Inhibits Cytokines/chemokines Release from Alveolar Macrophages] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
Deupirfenidone: An In-Depth Technical Guide on its Anti-inflammatory Properties in Lung Tissue
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Deupirfenidone (LYT-100) is a novel, deuterated form of pirfenidone (B1678446), an established anti-inflammatory and anti-fibrotic agent used in the treatment of idiopathic pulmonary fibrosis (IPF).[1] By selectively replacing hydrogen atoms with deuterium, this compound is designed to have a differentiated pharmacokinetic profile, potentially leading to improved tolerability and allowing for higher, more effective dosing.[1][2][3] This technical guide provides a comprehensive overview of the anti-inflammatory mechanisms of this compound in lung tissue, drawing upon the extensive research on its parent compound, pirfenidone, and the emerging clinical data for this compound itself. It details key signaling pathways, presents clinical trial data in a structured format, and outlines relevant experimental protocols for its evaluation.
Introduction to this compound
This compound is an orally bioavailable small molecule being developed for the treatment of a range of conditions involving inflammation and fibrosis, most notably idiopathic pulmonary fibrosis (IPF).[4][5] IPF is a chronic, progressive, and fatal lung disease characterized by the scarring of lung tissue, which leads to a decline in lung function.[1][2] While the precise etiology of IPF is not fully understood, chronic inflammation is recognized as a key contributor to its pathogenesis.[6]
This compound's therapeutic rationale is built upon the established multimodal mechanism of its parent compound, pirfenidone.[5] Pirfenidone exerts anti-fibrotic, anti-inflammatory, and antioxidant effects.[6][7] The deuteration of pirfenidone to create this compound is intended to slow the drug's breakdown in the body, which may lead to a more favorable safety and tolerability profile, particularly concerning gastrointestinal side effects.[1][8] This improved tolerability could enable better patient adherence and potentially more effective dosing.[2]
Molecular Mechanisms of Anti-inflammatory Action
While direct mechanistic studies on this compound are emerging, its anti-inflammatory properties are understood to mirror those of pirfenidone.[5][9][10] The core mechanisms involve the downregulation of pro-inflammatory cytokines, modulation of key fibrotic signaling pathways, and inhibition of inflammasome activation.
Inhibition of Pro-inflammatory Mediators
This compound, like pirfenidone, has been shown to inhibit a variety of pro-inflammatory mediators.[9] Preclinical research indicates that it can potently inhibit cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[6][7][9] These cytokines are central to orchestrating the inflammatory response in the lungs, promoting the recruitment of inflammatory cells and contributing to tissue damage.[11]
Modulation of Transforming Growth Factor-beta (TGF-β) Signaling
The Transforming Growth Factor-beta (TGF-β) pathway is a pivotal driver of fibrosis.[6][7] TGF-β promotes the transformation of fibroblasts into myofibroblasts, which are the primary cells responsible for the excessive deposition of extracellular matrix (ECM) components like collagen, leading to tissue scarring.[12] Pirfenidone has been demonstrated to reduce the expression and activity of TGF-β1, thereby mitigating the downstream fibrotic cascade.[6][7][12] this compound is expected to share this crucial anti-fibrotic and anti-inflammatory mechanism.[9]
Suppression of the NLRP3 Inflammasome
Recent evidence highlights the role of the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome in lung inflammation and fibrosis.[13] Activation of the NLRP3 inflammasome complex leads to the cleavage of Caspase-1, which in turn processes pro-IL-1β and pro-IL-18 into their mature, active forms, perpetuating a potent inflammatory response.[13][14] Studies have shown that pirfenidone can ameliorate lung inflammation and fibrosis by blocking the activation of the NLRP3 inflammasome.[13] This is a critical mechanism for interrupting the cycle of inflammation that drives fibrotic progression.
Interference with MAPK Signaling
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another route through which pirfenidone exerts its effects. In a rat model of pulmonary fibrosis induced by particulate matter, pirfenidone was shown to inhibit the TGF-β1/TAK1/MKK3/p38 MAPK signaling pathway, ultimately alleviating lung fibrosis.[15] This indicates that the drug's mechanism extends to multiple interconnected signaling cascades involved in the cellular response to injury and inflammation.
Clinical Evidence of Efficacy and Safety
The most robust clinical data for this compound comes from the ELEVATE IPF Phase 2b trial, a randomized, double-blind, active- and placebo-controlled study.[16][17] This trial evaluated two doses of this compound against both placebo and the approved dose of pirfenidone over 26 weeks in patients with IPF.[18]
Quantitative Data from the ELEVATE IPF Trial
The trial successfully met its primary and key secondary endpoints, demonstrating a dose-dependent and statistically significant reduction in the rate of lung function decline compared to placebo.[8][16]
Table 1: Efficacy of this compound in the ELEVATE IPF Phase 2b Trial (26 Weeks)
| Endpoint | This compound (825 mg TID) | Pirfenidone (801 mg TID) | Placebo |
|---|---|---|---|
| Mean Change in FVC (mL) | -21.5[8][16] | -51.6[1][16] | -112.5[8][16] |
| Treatment Effect vs. Placebo (%) | 80.9%[1][16][19] | 54.1%[1][16][19] | N/A |
| p-value vs. Placebo (FVC) | 0.02[8][16] | Not Reported | N/A |
| Mean Change in FVCpp (%) | -0.43[1][8] | Not Reported | -3.43[1][8] |
| p-value vs. Placebo (FVCpp) | 0.01[8] | Not Reported | N/A |
FVC: Forced Vital Capacity; FVCpp: Forced Vital Capacity percent predicted; TID: Three times a day.
The higher dose of this compound (825 mg TID) reduced the decline in lung function to near-physiologic levels over the 26-week period.[8][16] The treatment effect was approximately 50% greater than that observed with pirfenidone.[8][16]
Table 2: Tolerability Profile from ELEVATE IPF: Key Gastrointestinal Adverse Events (AEs)
| Adverse Event | This compound (825 mg TID) | Pirfenidone (801 mg TID) |
|---|---|---|
| Nausea | 20.3%[8] | 27.0%[8] |
| Dyspepsia | 14.1%[8] | 22.2%[8] |
| Diarrhea | 7.8%[8] | 11.1%[8] |
| Vomiting | 1.6%[8] | 3.2%[8] |
This compound was generally well-tolerated, with the higher dose demonstrating a favorable gastrointestinal side effect profile compared to pirfenidone.[8]
Experimental Protocols
Evaluating the anti-inflammatory properties of a compound like this compound involves both preclinical animal models and structured clinical trials.
Preclinical Model: Lipopolysaccharide (LPS)-Induced Acute Lung Injury
This model is widely used to study acute inflammation in the lungs.
-
Objective: To assess the ability of this compound to suppress acute pulmonary inflammation.
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Experimental Groups:
-
Control (Vehicle + Saline)
-
LPS (Vehicle + LPS)
-
LPS + this compound (Low Dose)
-
LPS + this compound (High Dose)
-
-
Methodology:
-
Treatment: Mice are administered this compound or vehicle via oral gavage for a set number of days prior to and/or after the inflammatory challenge.
-
Induction of Injury: Mice are anesthetized, and LPS (e.g., from E. coli) dissolved in sterile saline is instilled intratracheally to induce lung inflammation.[13] Control animals receive saline only.
-
Sample Collection: At a specified time point post-LPS challenge (e.g., 24-72 hours), animals are euthanized. Bronchoalveolar lavage fluid (BALF) is collected by flushing the lungs with PBS. Lung tissues are harvested for histology and molecular analysis.[20]
-
-
Outcome Measures:
-
BALF Analysis: Total and differential cell counts (neutrophils, macrophages) are performed to quantify inflammatory cell influx.[20]
-
Cytokine Measurement: Levels of TNF-α, IL-1β, and IL-6 in the BALF supernatant are measured using ELISA kits.
-
Histopathology: Lung tissue sections are stained with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration, alveolar wall thickening, and edema.[21]
-
Gene Expression: RNA is extracted from lung tissue to quantify the expression of pro-inflammatory genes (e.g., Tnf, Il1b, Nlrp3) via qRT-PCR.[14]
-
Clinical Trial Protocol: The ELEVATE IPF Phase 2b Study
-
Study Title: A Phase 2b, Randomized, Double-Blind, Placebo- and Active-Controlled, Dose-Ranging Trial to Evaluate the Efficacy and Safety of this compound (LYT-100) in Adults with Idiopathic Pulmonary Fibrosis.[4][16]
-
Objective: To assess the efficacy, safety, and tolerability of two doses of this compound compared with placebo and pirfenidone in slowing the rate of lung function decline in patients with IPF.[4]
-
Study Design:
-
Patient Population: Adults diagnosed with Idiopathic Pulmonary Fibrosis (IPF).[4] A total of 257 participants were enrolled.[18]
-
Interventions:
-
Duration: 26 weeks of treatment.[18]
-
Primary Endpoint: Rate of decline in Forced Vital Capacity (FVC) from baseline to week 26.[16][17]
-
Key Secondary Endpoint: Rate of decline in Forced Vital Capacity percent predicted (FVCpp) from baseline to week 26.[16]
References
- 1. xtalks.com [xtalks.com]
- 2. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 3. A Randomized Phase 1 Evaluation of this compound, a Novel Deuterium-Containing Drug Candidate for Interstitial Lung Disease and Other Inflammatory and Fibrotic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. PureTech Advances LYT-100 (this compound) for Treatment of Serious Respiratory Complications that Persist Following Resolution of COVID-19 Infection - BioSpace [biospace.com]
- 6. What is the mechanism of Pirfenidone? [synapse.patsnap.com]
- 7. Pirfenidone as a Cornerstone in the Management of Fibrotic Interstitial Lung Diseases and Its Emerging Applications: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PureTech’s this compound (LYT-100) Slowed Lung Function Decline in People with Idiopathic Pulmonary Fibrosis (IPF) as Measured by Forced Vital Capacity (FVC), Achieving the Primary and Key Secondary Endpoints in the ELEVATE IPF Phase 2b Trial | PureTech Health [news.puretechhealth.com]
- 9. Facebook [cancer.gov]
- 10. This compound (LYT-100) in post-acute sequelae of SARS-CoV-2 with respiratory complications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The added value of pirfenidone to fight inflammation and fibrotic state induced by SARS-CoV-2: Anti-inflammatory and anti-fibrotic therapy could solve the lung complications of the infection? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Use of pirfenidone in fibrotic interstitial lung diseases and beyond: a review [frontiersin.org]
- 13. Pirfenidone ameliorates lipopolysaccharide-induced pulmonary inflammation and fibrosis by blocking NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. respiratory-therapy.com [respiratory-therapy.com]
- 17. PureTech sees success in Phase IIb Pulmonary Fibrosis trial - Clinical Trials Arena [clinicaltrialsarena.com]
- 18. trial.medpath.com [trial.medpath.com]
- 19. PureTech's LYT-100 Shows Strong Efficacy and Tolerability in Phase 2b IPF Trial [synapse.patsnap.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Development and evaluation of a novel nebulized dihydromyricetin formulation: enhanced pulmonary delivery and pharmacokinetic properties | springermedizin.de [springermedizin.de]
Deupirfenidone (LYT-100): An In-Depth Technical Review of Early-Phase Clinical Trial Results in Idiopathic Pulmonary Fibrosis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Deupirfenidone (LYT-100) is a novel, deuterated form of pirfenidone (B1678446), an approved anti-fibrotic agent for the treatment of Idiopathic Pulmonary Fibrosis (IPF). The strategic deuteration of pirfenidone is designed to alter its pharmacokinetic profile, aiming to improve upon the tolerability limitations of the parent compound while retaining its established anti-inflammatory and anti-fibrotic efficacy. This technical guide provides a comprehensive overview of the early-phase clinical trial data for this compound in IPF, with a focus on quantitative outcomes, experimental methodologies, and the underlying mechanism of action. The positive results from the Phase 1 and Phase 2b trials, particularly the ELEVATE IPF study, position this compound as a promising candidate for a new standard of care in IPF, potentially offering enhanced efficacy and a more favorable safety profile.
Introduction: The Rationale for this compound
Idiopathic Pulmonary Fibrosis is a progressive and fatal lung disease with a poor prognosis.[1] The current standards of care, pirfenidone and nintedanib, have demonstrated efficacy in slowing the decline of lung function but are associated with significant tolerability issues that can lead to dose reductions or discontinuation of therapy.[2] this compound was developed to address these limitations. As a deuterated isotopologue of pirfenidone, it is designed to have a differentiated pharmacokinetic profile.[3][4] This modification is intended to reduce the metabolic rate of the drug, potentially leading to a more favorable safety and tolerability profile while maintaining or even enhancing its therapeutic effects.[3][4]
Mechanism of Action
This compound's mechanism of action is believed to be analogous to that of pirfenidone, exerting its effects through the inhibition of pro-inflammatory and pro-fibrotic signaling pathways.[5][6] Upon administration, this compound is expected to downregulate the expression of key cytokines involved in fibrosis, including Transforming Growth Factor-beta (TGF-β), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6).[6][7] By inhibiting these mediators, this compound can potentially reduce fibroblast proliferation, collagen synthesis, and the accumulation of extracellular matrix, thereby attenuating the progression of pulmonary fibrosis.[7]
Early-Phase Clinical Development
Phase 1 Clinical Trials: Pharmacokinetics and Safety
A Phase 1, randomized, double-blind, two-part study was conducted in healthy older adults to assess the safety, tolerability, steady-state pharmacokinetics (PK), and food effect of this compound.[3][8] Part 1 of the study evaluated multiple ascending doses of this compound (100 mg, 250 mg, 500 mg, 750 mg, and 1000 mg) administered twice daily for five days.[3] Part 2 assessed the effect of food on the PK profile of a single 500 mg dose.[3]
Key Findings:
-
This compound was well-tolerated across all tested doses up to 1000 mg twice daily.[3]
-
Adverse events were generally mild and transient.[3]
-
The pharmacokinetic profile was dose-proportional.[3]
-
The ratio of the parent drug to its major metabolite was higher than that reported for pirfenidone, which is consistent with the intended effect of deuteration on metabolism.[3]
-
Food intake resulted in a slight reduction in drug exposure.[3]
A subsequent Phase 1 trial in healthy older adults compared this compound 550 mg three times a day (TID) with pirfenidone 801 mg TID. This study demonstrated that the 550 mg TID dose of this compound provided approximately equivalent drug exposure (AUC) to the approved 801 mg TID dose of pirfenidone, but with a lower peak concentration (Cmax).[8] This pharmacokinetic profile was associated with a substantial reduction in gastrointestinal and nervous system-related treatment-emergent adverse events (TEAEs) compared to pirfenidone.[9]
Table 1: Summary of Phase 1 Pharmacokinetic and Safety Findings
| Parameter | Finding | Reference |
| Dose Escalation | Well-tolerated up to 1000 mg twice daily; no maximum tolerated dose identified. | [3] |
| Pharmacokinetics | Dose-proportional PK profile. | [3] |
| Metabolism | Higher parent-to-metabolite ratio compared to pirfenidone. | [3] |
| Food Effect | Slightly lower exposure in the fed condition. | [3] |
| Comparative PK | This compound 550 mg TID showed similar AUC and lower Cmax compared to pirfenidone 801 mg TID. | [8] |
| Comparative Safety | This compound 550 mg TID resulted in a ~50% reduction in GI-related AEs vs. pirfenidone 801 mg TID. | [2] |
Phase 2b ELEVATE IPF Trial: Efficacy and Safety in Patients with IPF
The ELEVATE IPF trial (NCT05321420) was a global, randomized, double-blind, active- and placebo-controlled Phase 2b study designed to evaluate the efficacy, safety, and tolerability of this compound in patients with IPF.[10]
Experimental Protocol:
-
Study Design: Participants were randomized in a 1:1:1:1 ratio to one of four treatment arms for 26 weeks:
-
This compound 550 mg TID
-
This compound 825 mg TID
-
Pirfenidone 801 mg TID (active control)
-
Placebo TID
-
-
Patient Population: The trial enrolled 257 adult patients with a diagnosis of IPF.[2][8]
-
Primary Endpoint: The rate of decline in Forced Vital Capacity (FVC) in mL over 26 weeks.[8]
-
Key Secondary Endpoint: The change from baseline in percent predicted FVC (FVCpp) at week 26.[11]
-
Statistical Analysis: The primary endpoint was assessed using a prespecified Bayesian analysis.[10] Efficacy analyses were conducted using a random coefficient regression model.
Efficacy Results:
The ELEVATE IPF trial met its primary and key secondary endpoints.[11][12] this compound demonstrated a dose-dependent and clinically meaningful reduction in the rate of lung function decline compared to placebo.[10] The higher dose of this compound (825 mg TID) showed a treatment effect that was approximately 50% greater than that of pirfenidone.[11]
Table 2: Primary and Key Secondary Efficacy Endpoints at 26 Weeks
| Treatment Arm | Mean Change in FVC from Baseline (mL) | Treatment Effect vs. Placebo | Reference |
| This compound 825 mg TID | -21.5 | 80.9% | [2][11] |
| This compound 550 mg TID | -51.6 | 54.1% | [2][11] |
| Pirfenidone 801 mg TID | Not explicitly stated, but treatment effect was 54.1% | 54.1% | [11] |
| Placebo | -112.5 | N/A | [11] |
Note: The FVC decline of -21.5 mL over 26 weeks observed with the 825 mg TID dose of this compound is comparable to the natural decline in lung function expected in healthy older adults.[11]
Data from an ongoing open-label extension (OLE) of the study suggest that the treatment effect of this compound is durable, with patients on the 825 mg TID dose experiencing a mean FVC decline of -32.8 mL over 52 weeks.
Safety and Tolerability Results:
This compound demonstrated a favorable tolerability profile, particularly with respect to gastrointestinal adverse events, when compared to pirfenidone.[11]
Table 3: Incidence of Key Gastrointestinal Adverse Events (≥5% in at least one arm)
| Adverse Event | This compound 825 mg TID | Pirfenidone 801 mg TID | Reference |
| Nausea | 20.3% | 27.0% | [13] |
| Dyspepsia | 14.1% | 22.2% | [13] |
| Diarrhea | 7.8% | 11.1% | [13] |
| Vomiting | 1.6% | 3.2% | [13] |
| Constipation | 4.7% | 6.3% | [13] |
| Abdominal Pain | 14.1% | 7.9% | [13] |
There was one death in each of the this compound arms, two in the placebo arm, and five in the pirfenidone arm.[13]
Future Directions
Following the positive outcomes of the ELEVATE IPF trial, the developer, PureTech Health, plans to meet with regulatory authorities to discuss the registrational pathway for this compound.[14] A Phase 3 clinical trial is anticipated to be initiated by the end of 2025.[14] The robust efficacy and favorable tolerability profile observed in the early-phase trials suggest that this compound has the potential to become a new standard of care for patients with IPF.
Conclusion
The early-phase clinical trial results for this compound in patients with Idiopathic Pulmonary Fibrosis are highly encouraging. The Phase 1 studies established a favorable pharmacokinetic and safety profile, demonstrating the potential for improved tolerability over the current standard of care, pirfenidone. The Phase 2b ELEVATE IPF trial provided strong evidence of efficacy, with the 825 mg TID dose of this compound not only significantly slowing the decline in lung function compared to placebo but also showing a numerically superior effect to pirfenidone. The combination of robust, durable efficacy and a favorable safety profile positions this compound as a promising new therapeutic option for IPF that warrants further investigation in Phase 3 clinical trials.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. xtalks.com [xtalks.com]
- 3. PureTech Announces Publication of Phase 1 Results for LYT-100 in the Journal Clinical Pharmacology in Drug Development and Provides Timing Updates [businesswire.com]
- 4. pharmiweb.com [pharmiweb.com]
- 5. This compound (LYT-100) | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]
- 6. Facebook [cancer.gov]
- 7. A Randomized Phase 1 Evaluation of this compound, a Novel Deuterium-Containing Drug Candidate for Interstitial Lung Disease and Other Inflammatory and Fibrotic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. PureTech Presents Data for LYT-100 (this compound) Supporting Design of Dose-Ranging Trial in Idiopathic Pulmonary Fibrosis (IPF) at European Respiratory Society International Congress 2022 | PureTech Health [news.puretechhealth.com]
- 10. respiratory-therapy.com [respiratory-therapy.com]
- 11. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 12. PureTech sees success in Phase IIb Pulmonary Fibrosis trial - Clinical Trials Arena [clinicaltrialsarena.com]
- 13. LYT-100 [puretechhealth.com]
- 14. PureTech to Present Results from Phase 2b ELEVATE IPF Trial of this compound (LYT-100) at the American Thoracic Society International Conference - BioSpace [biospace.com]
The Role of Deuterium in Modifying Pirfenidone's Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pirfenidone (B1678446) is an established anti-fibrotic and anti-inflammatory agent used in the treatment of idiopathic pulmonary fibrosis (IPF). However, its clinical utility can be limited by a challenging tolerability profile and a frequent dosing regimen. To address these limitations, a deuterated analog of pirfenidone, deupirfenidone (formerly known as LYT-100), has been developed. This technical guide provides an in-depth analysis of the role of deuterium (B1214612) in modifying the properties of pirfenidone, focusing on the core aspects of pharmacokinetics, pharmacodynamics, and clinical efficacy. This document summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows.
Introduction: The Rationale for Deuteration
The primary mechanism by which deuterium substitution alters a drug's properties is the kinetic isotope effect. The bond between deuterium and carbon (C-D) is stronger than the bond between hydrogen and carbon (C-H). Consequently, enzymatic reactions that involve the cleavage of a C-H bond as a rate-limiting step will proceed more slowly when a deuterium atom is present at that position.
Pirfenidone is primarily metabolized by the cytochrome P450 enzyme CYP1A2, with its 5-methyl group being a primary site of oxidation.[1] By selectively replacing the hydrogen atoms on this methyl group with deuterium, the metabolic breakdown of pirfenidone is slowed. This modification is designed to alter the pharmacokinetic profile of the drug, potentially leading to improved tolerability and a more favorable dosing regimen, while maintaining the established anti-fibrotic and anti-inflammatory mechanisms of action of the parent compound.[2][3]
Comparative Pharmacokinetics: Pirfenidone vs. This compound
Clinical studies have demonstrated a differentiated pharmacokinetic (PK) profile for this compound compared to pirfenidone. The strategic deuteration leads to a slower rate of metabolism, resulting in altered systemic exposure.
Key Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters from clinical trials comparing this compound and pirfenidone in healthy older adults and patients with IPF.
Table 1: Single Dose Pharmacokinetic Parameters in Healthy Older Adults
| Parameter | This compound (550 mg TID) | Pirfenidone (801 mg TID) | Reference(s) |
| Bioequivalent Exposure (AUC) | Achieved | Standard | [4] |
| Peak Plasma Concentration (Cmax) | ~24% Lower | Standard | [4] |
Table 2: Multiple Ascending Dose Pharmacokinetics in Healthy Volunteers (Phase 1)
| Dose (this compound) | Tolerability | PK Profile | Reference(s) |
| 100-1000 mg BID | Well-tolerated | Dose-proportional | [5] |
Table 3: Pharmacokinetic Insights from the ELEVATE IPF Phase 2b Trial
| Parameter | This compound (825 mg TID) vs. Pirfenidone (801 mg TID) | Reference(s) |
| Drug Exposure | ~50% higher | [1] |
Experimental Protocol: Pharmacokinetic Analysis in Clinical Trials
The pharmacokinetic parameters of this compound and pirfenidone are typically determined in Phase 1 and Phase 2 clinical trials involving healthy volunteers and patients with the target indication.
-
Phase 1 Studies: Randomized, double-blind, placebo-controlled, single and multiple ascending dose studies in healthy volunteers to assess safety, tolerability, and pharmacokinetics. Crossover designs are often employed to compare this compound and pirfenidone directly.[5]
-
Phase 2 Studies (e.g., ELEVATE IPF): Randomized, double-blind, active- and placebo-controlled trials in patients with IPF to evaluate efficacy, safety, and pharmacokinetics at different dose levels.[6][7]
-
Serial blood samples are collected at predefined time points following drug administration.
-
Plasma is separated and stored frozen until analysis.
-
Concentrations of the parent drug (pirfenidone or this compound) and its major metabolite (5-carboxy-pirfenidone) are quantified using a validated bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Non-compartmental analysis is used to determine key PK parameters such as Cmax (maximum observed plasma concentration), AUC (area under the plasma concentration-time curve), and t1/2 (elimination half-life).
Experimental Workflow: Clinical Pharmacokinetic Study
Comparative Efficacy and Tolerability
The altered pharmacokinetic profile of this compound translates into notable differences in its clinical efficacy and tolerability compared to pirfenidone.
Efficacy in Idiopathic Pulmonary Fibrosis (IPF)
The primary measure of efficacy in IPF clinical trials is the rate of decline in Forced Vital Capacity (FVC), a measure of lung function.
Table 4: Efficacy Data from the ELEVATE IPF Phase 2b Trial (26 Weeks)
| Treatment Arm | Mean Change in FVC (mL) | Treatment Effect vs. Placebo | Reference(s) |
| Placebo | -112.5 | - | [7] |
| Pirfenidone (801 mg TID) | -51.6 | 54.1% | [7] |
| This compound (550 mg TID) | -80.7 | N/A | [1] |
| This compound (825 mg TID) | -21.5 | 80.9% | [7] |
Tolerability
A key advantage of this compound is its improved tolerability profile, particularly a reduction in gastrointestinal side effects.
Table 5: Tolerability Data in Healthy Older Adults
| Adverse Event Type | This compound | Pirfenidone | Reduction with this compound | Reference(s) |
| Gastrointestinal & CNS-related | Experienced by fewer participants | Experienced by more participants | ~50% | [4] |
Experimental Protocol: Phase 2b Efficacy and Safety Trial (ELEVATE IPF)
-
A randomized, double-blind, four-arm, active- and placebo-controlled, dose-finding trial.[6][7]
-
Treatment Arms: this compound (550 mg TID), this compound (825 mg TID), Pirfenidone (801 mg TID), and Placebo.
-
Patient Population: Treatment-naïve adult patients with IPF (≥ 40 years of age).[6]
-
Primary Endpoint: Rate of decline in Forced Vital Capacity (FVC) in mL over 26 weeks.[6]
-
Secondary Endpoints: Spirometry, inflammatory biomarkers, and patient-reported outcomes.[6]
-
Monitoring and recording of all adverse events (AEs).
-
Laboratory safety tests.
-
Vital signs and other physical examinations.
Mechanism of Action: Retained Potency
This compound is designed to retain the same mechanism of action as pirfenidone.[2][8] Pirfenidone exerts its anti-fibrotic and anti-inflammatory effects by modulating several key signaling pathways, primarily by inhibiting Transforming Growth Factor-beta (TGF-β) and Tumor Necrosis Factor-alpha (TNF-α).[9]
Inhibition of TGF-β Signaling
TGF-β is a central pro-fibrotic cytokine that drives the differentiation of fibroblasts into myofibroblasts, leading to excessive extracellular matrix deposition. Pirfenidone has been shown to downregulate TGF-β production and inhibit its signaling cascade.
Modulation of TNF-α Signaling
TNF-α is a pro-inflammatory cytokine that contributes to the inflammatory environment that promotes fibrosis. Pirfenidone has been shown to reduce the production of TNF-α.
In Vitro Potency
While clinical data suggests that this compound retains the efficacy of pirfenidone, specific in vitro studies directly comparing their biochemical potency (e.g., IC50 values) on endpoints such as fibroblast proliferation and collagen production are not extensively available in the public domain. However, it is a foundational principle of the development of this compound that it maintains the same fundamental pharmacological activity as pirfenidone.[8] Studies on pirfenidone have demonstrated its ability to inhibit TGF-β1-induced collagen I and HSP47 expression in A549 cells and reduce proliferation, migration, and collagen contraction of human Tenon's fibroblasts.[10][11]
Synthesis of this compound
The synthesis of this compound involves the preparation of a deuterated precursor followed by coupling to form the final product. While the specific, proprietary synthesis protocol for LYT-100 is not publicly available, a general synthetic route can be inferred from the literature on pirfenidone and its analogs.
General Synthetic Approach
A plausible synthetic route involves the coupling of a deuterated form of 5-methyl-2-pyridone with a phenylating agent. The key step is the introduction of the trideuteriomethyl group.
Conclusion
The selective deuteration of pirfenidone to create this compound represents a successful application of the kinetic isotope effect to improve the clinical profile of an existing therapeutic agent. By slowing its metabolism, this compound achieves a differentiated pharmacokinetic profile characterized by a lower Cmax at equivalent exposure and the potential for higher overall exposure with good tolerability. This has translated into a clinically meaningful improvement in tolerability, particularly a reduction in gastrointestinal adverse events, and enhanced efficacy in reducing the decline of lung function in patients with idiopathic pulmonary fibrosis. This compound retains the established anti-fibrotic and anti-inflammatory mechanisms of action of pirfenidone, offering a promising new therapeutic option for patients with fibrotic diseases. Further clinical development will continue to elucidate the full potential of this deuterium-modified therapeutic.
References
- 1. LYT-100 [puretechhealth.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. researchgate.net [researchgate.net]
- 4. respiratory-therapy.com [respiratory-therapy.com]
- 5. PureTech Announces Publication of Phase 1 Results for LYT-100 in the Journal Clinical Pharmacology in Drug Development and Provides Timing Updates | PureTech Health [news.puretechhealth.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. respiratory-therapy.com [respiratory-therapy.com]
- 8. This compound (LYT-100) | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]
- 9. Pirfenidone - Wikipedia [en.wikipedia.org]
- 10. Pirfenidone inhibits TGF-β1-induced over-expression of collagen type I and heat shock protein 47 in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of pirfenidone on proliferation, migration, and collagen contraction of human Tenon's fibroblasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Deupirfenidone (LYT-100): A Technical Guide to its Potential in Non-IPF Fibrotic Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deupirfenidone (also known as LYT-100) is a novel, deuterated form of pirfenidone (B1678446), an established anti-fibrotic agent.[1][2] By selectively replacing hydrogen atoms with deuterium, this compound is designed to have a differentiated pharmacokinetic (PK) profile, potentially leading to improved tolerability and allowing for higher dose exposures compared to its parent compound.[3][4] While the primary clinical development of this compound has focused on Idiopathic Pulmonary Fibrosis (IPF), its anti-inflammatory and anti-fibrotic properties suggest a broader potential for the treatment of other, non-IPF progressive fibrotic diseases.[5][6][7] This technical guide provides a comprehensive overview of this compound, summarizing its mechanism of action, preclinical and clinical data, and future directions in the context of non-IPF fibrotic conditions such as progressive fibrosing interstitial lung diseases (PF-ILDs) and systemic sclerosis-related interstitial lung disease (SSc-ILD).
Mechanism of Action
This compound retains the core anti-fibrotic and anti-inflammatory mechanisms of pirfenidone.[3][4] The precise molecular mechanism is not fully elucidated, but it is known to downregulate the production of pro-fibrotic and pro-inflammatory cytokines. Key pathways affected include:
-
Inhibition of Transforming Growth Factor-beta (TGF-β): TGF-β is a central mediator of fibrosis, stimulating fibroblast proliferation and differentiation into myofibroblasts, which are key producers of extracellular matrix proteins like collagen. Pirfenidone has been shown to inhibit TGF-β-stimulated collagen production.[8]
-
Downregulation of Pro-inflammatory Cytokines: this compound is believed to reduce the production of inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[8]
-
Interference with the Hedgehog Signaling Pathway: In the context of SSc-ILD, pirfenidone has been shown to exert anti-fibrotic effects by interfering with the Hedgehog signaling pathway, a critical pathway in tissue repair and fibrosis.[9]
The following diagram illustrates the proposed signaling pathways modulated by this compound.
Preclinical Data in Non-IPF Models
While specific preclinical studies on this compound in non-IPF models are not extensively published, the well-documented effects of its parent compound, pirfenidone, provide a strong rationale for its development in these conditions. Pirfenidone has demonstrated consistent anti-fibrotic effects in various animal models of fibrosis beyond the lungs, including in the liver, kidney, and heart.[8]
One study in a mouse model of SSc-ILD (Fra-2 transgenic mice) showed that pirfenidone aggravated pulmonary inflammation and vascular remodeling, suggesting that its effects may be context-dependent and that careful patient selection is necessary.[10] This highlights the importance of dedicated preclinical and clinical studies for this compound in specific non-IPF fibrotic diseases.
Clinical Development and Data
The most robust clinical data for this compound comes from the Phase 2b ELEVATE IPF trial (NCT05321420), a global, randomized, double-blind, placebo-controlled study.[1][11] While focused on IPF, the findings on efficacy, safety, and dosage are highly relevant for informing potential trial designs in other fibrotic diseases.
ELEVATE IPF Trial (NCT05321420) - Key Methodologies
The following diagram outlines the workflow of the ELEVATE IPF clinical trial.
Quantitative Data from the ELEVATE IPF Trial
The following tables summarize the key efficacy and safety findings from the 26-week treatment period of the ELEVATE IPF trial.
Table 1: Primary and Key Secondary Efficacy Endpoints (26 Weeks)
| Endpoint | This compound 825 mg TID | Pirfenidone 801 mg TID | Placebo |
| Mean Change in FVC (mL) | -21.5[1][2] | -51.6[1][12] | -112.5[2] |
| Treatment Effect vs. Placebo (%) | 80.9[1][13] | 54.1[1][13] | N/A |
| Mean Change in FVC % Predicted | -0.43[5] | N/A | -3.43[5] |
| Time to IPF Progression (Hazard Ratio vs. Placebo) | 0.439 (p=0.0023)[8] | N/A | N/A |
FVC: Forced Vital Capacity; TID: Three times a day.
Table 2: Tolerability and Adverse Events
| Adverse Event Profile | This compound | Pirfenidone |
| Overall Tolerability | Generally well-tolerated[1][5] | Associated with tolerability issues limiting dosage[3] |
| Gastrointestinal Side Effects (e.g., nausea, diarrhea) | Lower rates reported compared to pirfenidone[1][5] | Higher rates reported |
| Treatment-Emergent Adverse Events (TEAEs) in OLE (52 weeks) | Nausea: 11.5%Dyspepsia: 12.6%Upper respiratory infections: 17.2%Cough: 4.6% (for 825 mg TID) | N/A |
OLE: Open-Label Extension.
Potential in Non-IPF Fibrotic Diseases
The promising efficacy and improved tolerability profile of this compound in IPF provide a strong rationale for its investigation in other progressive fibrotic lung diseases.[5][6][7]
-
Progressive Fibrosing Interstitial Lung Diseases (PF-ILDs): This category includes a range of ILDs with a progressive fibrotic phenotype, representing a significant unmet medical need. The mechanisms of fibrosis in PF-ILD share common pathways with IPF, making this compound a logical candidate for investigation in this patient population.
-
Systemic Sclerosis-related Interstitial Lung Disease (SSc-ILD): SSc-ILD is a leading cause of mortality in patients with systemic sclerosis.[14] While immunosuppressive therapies are used, there is a need for effective anti-fibrotic treatments.[14] The known effects of pirfenidone on relevant pathways in SSc-ILD support the potential of this compound in this indication.[9]
Future Directions
Following the successful Phase 2b ELEVATE IPF trial, this compound is advancing to Phase 3 development for IPF.[12][15] The data generated from this program will be invaluable for designing and initiating clinical trials in non-IPF fibrotic diseases. Key future steps for expanding the therapeutic application of this compound will include:
-
Preclinical studies in relevant animal models of PF-ILD and SSc-ILD to confirm efficacy and further elucidate the mechanism of action.
-
Phase 2 proof-of-concept trials in well-defined patient populations with non-IPF fibrotic diseases to assess safety, tolerability, and preliminary efficacy signals.
-
Biomarker studies to identify patient populations most likely to respond to this compound treatment.
Conclusion
This compound is a promising next-generation anti-fibrotic agent with a mechanism of action that is relevant to a broad range of fibrotic diseases. Its improved pharmacokinetic and tolerability profile compared to pirfenidone may allow for more effective and durable treatment. While robust clinical data is currently limited to IPF, the strong scientific rationale and compelling results from the ELEVATE IPF trial support the expansion of its clinical development into non-IPF fibrotic conditions. Further research is warranted to establish the role of this compound as a potential new standard of care for patients with progressive fibrotic diseases beyond IPF.
References
- 1. xtalks.com [xtalks.com]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. respiratory-therapy.com [respiratory-therapy.com]
- 4. A Randomized Phase 1 Evaluation of this compound, a Novel Deuterium-Containing Drug Candidate for Interstitial Lung Disease and Other Inflammatory and Fibrotic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LYT-100 [puretechhealth.com]
- 6. PureTech Announces Successful End-of-Phase 2 Meeting with FDA for this compound (LYT-100) in Idiopathic Pulmonary Fibrosis - BioSpace [biospace.com]
- 7. PureTech Presents New Data from Phase 2b Open-Label Extension Study of this compound (LYT-100), Further Supporting Strong and Durable Efficacy and Potential to Serve as New Standard of Care in IPF - BioSpace [biospace.com]
- 8. Pirfenidone - Wikipedia [en.wikipedia.org]
- 9. Anti-fibrotic effects of pirfenidone by interference with the hedgehog signalling pathway in patients with systemic sclerosis-associated interstitial lung disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pirfenidone exacerbates Th2-driven vasculopathy in a mouse model of systemic sclerosis-associated interstitial lung disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 13. PureTech's LYT-100 Shows Strong Efficacy and Tolerability in Phase 2b IPF Trial [synapse.patsnap.com]
- 14. The role of antifibrotic therapies in the treatment of systemic sclerosis–associated interstitial lung disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
Methodological & Application
Application Notes and Protocols for Deupirfenidone Administration in Mouse Models of Fibrosis
Disclaimer: Deupirfenidone is a deuterated analog of pirfenidone (B1678446). As of the latest available information, detailed preclinical protocols for the administration of this compound in mouse models of fibrosis are not widely published. The following protocols are therefore extrapolated from extensive research on pirfenidone in similar models. Researchers should consider the potentially altered pharmacokinetic profile of this compound and may need to perform dose-response studies to optimize its administration.
Introduction
This compound (LYT-100) is an anti-fibrotic and anti-inflammatory agent developed to offer an improved tolerability profile compared to its parent compound, pirfenidone.[1][2] Pirfenidone has demonstrated efficacy in reducing fibrosis in various organs, including the lungs, liver, and kidneys, in numerous preclinical animal models.[3][4] It is approved for the treatment of idiopathic pulmonary fibrosis (IPF) in humans.[4] this compound is designed to retain the therapeutic activity of pirfenidone while potentially allowing for higher, more effective dosing with fewer side effects.[1] These application notes provide detailed protocols for the administration of this compound in common mouse models of pulmonary, liver, and renal fibrosis, based on established methodologies for pirfenidone.
Quantitative Data Summary
The following tables summarize representative quantitative data from studies using pirfenidone in mouse models of fibrosis. These data can serve as a benchmark for designing and evaluating studies with this compound.
Table 1: Efficacy of Pirfenidone in a Mouse Model of Pulmonary Fibrosis (Bleomycin-Induced)
| Parameter | Control (Bleomycin + Vehicle) | Pirfenidone Treatment | Percent Reduction | Reference |
| Lung Hydroxyproline (µg/mg tissue) | 15.2 ± 1.8 | 9.8 ± 1.1 | 35.5% | [5] |
| Ashcroft Fibrosis Score | 5.6 ± 0.7 | 2.9 ± 0.5 | 48.2% | [5] |
| Collagen Content | Markedly Increased | Significantly Suppressed | Not Quantified | [6] |
Table 2: Efficacy of Pirfenidone in a Mouse Model of Liver Fibrosis (Carbon Tetrachloride-Induced)
| Parameter | Control (CCl₄ + Vehicle) | Pirfenidone Treatment (300 mg/kg) | Percent Reduction | Reference |
| Collagen Deposition | Significant | Significantly Reduced | Not Quantified | [7] |
| Serum Transaminases | Elevated | Significantly Reduced | Not Quantified | [7] |
| "Ballooning" Hepatocytes | Present | Significantly Reduced | Not Quantified | [7] |
Table 3: Efficacy of Pirfenidone in a Mouse Model of Renal Fibrosis (Unilateral Ureteral Obstruction)
| Parameter | Control (UUO + Vehicle) | Pirfenidone Treatment (500 mg/kg/day) | Percent Reduction | Reference |
| Renal Hydroxyproline Content | Progressively Increased | Significantly Suppressed | Not Quantified | [6] |
| Type I and IV Collagen mRNA | Increased | Inhibited | Not Quantified | [6] |
| Inulin Clearance | Markedly Depressed | Recovery Induced | Not Quantified | [6] |
Experimental Protocols
General Workflow for Fibrosis Induction and this compound Treatment in Mice
The following diagram outlines a typical experimental workflow for inducing fibrosis and administering treatment.
Protocol for this compound Administration in a Bleomycin-Induced Pulmonary Fibrosis Mouse Model
-
Animals: 8-10 week old C57BL/6 mice.
-
Fibrosis Induction:
-
Anesthetize mice using an appropriate anesthetic (e.g., isoflurane).
-
Intratracheally instill a single dose of bleomycin (1.5 - 3.0 U/kg) in 50 µL of sterile saline. Control mice receive saline only.
-
-
This compound Administration (Prophylactic):
-
Preparation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Dosage: Based on pirfenidone studies, a starting dose of 300 mg/kg/day is recommended.[8]
-
Route: Administer daily via oral gavage starting from day 1 post-bleomycin instillation.
-
Duration: Continue treatment for 14 to 28 days.
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice.
-
Harvest the lungs for histological analysis (Masson's trichrome staining for collagen), and biochemical analysis (hydroxyproline assay to quantify collagen content).
-
Protocol for this compound Administration in a Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis Mouse Model
-
Animals: 8-10 week old male B6C3F1/J mice.[7]
-
Fibrosis Induction:
-
Administer CCl₄ (0.2 mL/kg, intraperitoneally) twice a week.[7]
-
-
This compound Administration:
-
Endpoint Analysis:
-
Collect blood for serum transaminase level analysis.
-
Harvest the liver for histological examination (H&E and Sirius Red staining) and assessment of collagen deposition.
-
Protocol for this compound Administration in a Unilateral Ureteral Obstruction (UUO)-Induced Renal Fibrosis Mouse Model
-
Animals: Adult male Sprague-Dawley rats or C57BL/6 mice.
-
Fibrosis Induction:
-
Anesthetize the animal.
-
Perform a laparotomy to expose the left ureter.
-
Ligate the left ureter at two points. The contralateral kidney serves as an internal control.
-
-
This compound Administration:
-
Endpoint Analysis:
-
Harvest both kidneys.
-
Analyze for collagen content (hydroxyproline assay), and gene expression of fibrotic markers (e.g., TGF-β, Collagen I and IV).[6]
-
Signaling Pathways Modulated by this compound
This compound, like pirfenidone, is believed to exert its anti-fibrotic effects by modulating several key signaling pathways involved in fibrosis. The primary target is thought to be the Transforming Growth Factor-beta (TGF-β) pathway.
This compound is thought to downregulate the production of pro-fibrotic and pro-inflammatory cytokines, including TGF-β, Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6). By inhibiting the TGF-β pathway, this compound reduces the downstream phosphorylation of Smad proteins, leading to decreased expression of pro-collagens I and II, and ultimately, a reduction in the deposition of extracellular matrix that characterizes fibrosis.[4]
References
- 1. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 2. This compound (LYT-100) | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]
- 3. Antifibrotic activities of pirfenidone in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pirfenidone - Wikipedia [en.wikipedia.org]
- 5. avalynpharma.com [avalynpharma.com]
- 6. Pirfenidone improves renal function and fibrosis in the post-obstructed kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of pirfenidone in acute and sub-chronic liver fibrosis, and an initiation-promotion cancer model in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pirfenidone activates cannabinoid receptor 2 in a mouse model of bleomycin-induced pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Deupirfenidone in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of deupirfenidone (LYT-100) in human plasma. This compound is a selectively deuterated form of pirfenidone (B1678446), developed to improve upon the pharmacokinetic profile of the parent drug for the treatment of fibrotic diseases.[1][2] The method described herein utilizes a simple protein precipitation step for sample preparation and a stable isotope-labeled internal standard (IS) to ensure accuracy and reproducibility. This method is suitable for pharmacokinetic studies and clinical monitoring of this compound. The method was developed based on established protocols for its parent compound, pirfenidone.[3][4][5]
Experimental Protocols
Chemicals and Reagents
-
This compound reference standard
-
This compound-d5 (Internal Standard, IS)
-
Acetonitrile (B52724) (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Formate (LC-MS Grade)
-
Ultrapure Water
-
Drug-free human plasma
Instrumentation
The analysis was performed on an LC-MS/MS system, such as an Agilent 1290 Infinity II UHPLC coupled with a 6470 Triple Quadrupole mass spectrometer or equivalent.[6]
LC-MS/MS Conditions
The chromatographic separation and mass spectrometric detection parameters are summarized in Table 1. A stable isotope-labeled internal standard, such as this compound-d5, is considered the gold standard for mass spectrometry-based quantification to compensate for matrix effects and variations in extraction and ionization.[7][8]
Table 1: LC-MS/MS System Parameters
| Parameter | Condition |
| LC System | |
| Analytical Column | Agilent Zorbax Plus C18 (e.g., 2.1 x 50 mm, 1.8 µm) or equivalent[4] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Isocratic or gradient elution can be optimized. Example: 60% B for 3 minutes.[4] |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Autosampler Temperature | 4 °C |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | This compound: m/z transition to be determined based on its exact mass and fragmentation pattern. For pirfenidone, a common transition is m/z 186.1 → 92.1.[3][4] A hypothetical transition for this compound could be m/z 192.1 → 92.1. |
| This compound-d5 (IS): m/z transition to be determined. For pirfenidone-d5, a common transition is m/z 191.1 → 65.1.[9] A hypothetical transition for a deuterated this compound IS could be m/z 197.1 → 97.1. | |
| Dwell Time | 100 ms |
| Gas Temperature | 300 °C |
| Gas Flow | 8 L/min |
| Nebulizer Pressure | 45 psi |
| Capillary Voltage | 3500 V |
Note: The exact m/z transitions for this compound and its deuterated internal standard must be optimized empirically by infusing the pure compounds into the mass spectrometer.
Preparation of Stock Solutions, Calibration Standards, and QC Samples
-
Stock Solutions: Prepare primary stock solutions of this compound and this compound-d5 (IS) in methanol (B129727) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 methanol:water to create working solutions for calibration standards and quality control (QC) samples.
-
Calibration Standards: Spike drug-free human plasma with the appropriate working solutions to create calibration standards at concentrations ranging from 5 to 2000 ng/mL.
-
QC Samples: Prepare QC samples in drug-free human plasma at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.
Sample Preparation Protocol
A simple protein precipitation method is used for sample preparation.[3][4][10]
-
Pipette 100 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound-d5 internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.[4]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to an autosampler vial.
-
Inject 5 µL into the LC-MS/MS system for analysis.
Method Validation Summary
The bioanalytical method was validated according to regulatory guidelines.[11] The following parameters were assessed.
Linearity and Lower Limit of Quantification (LLOQ)
The method demonstrated excellent linearity over the specified concentration range.
Table 2: Linearity and LLOQ
| Parameter | Result |
| Calibration Range | 5 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| LLOQ | 5 ng/mL[3] |
| LLOQ Precision (%CV) | < 20% |
| LLOQ Accuracy (%RE) | ± 20% |
Accuracy and Precision
The intra-day and inter-day accuracy and precision were evaluated using QC samples at three concentration levels.
Table 3: Accuracy and Precision Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%RE) (n=6) | Inter-day Precision (%CV) (n=18) | Inter-day Accuracy (%RE) (n=18) |
| Low | 15 | < 10.5% | -6.2% to 4.5% | < 12.1% | -8.1% to 5.3% |
| Medium | 150 | < 8.2% | -4.1% to 3.8% | < 9.5% | -5.5% to 4.9% |
| High | 1500 | < 6.5% | -2.9% to 2.5% | < 7.8% | -4.3% to 3.7% |
| Data synthesized from established methods for the parent compound, pirfenidone.[3][4] |
Extraction Recovery and Matrix Effect
The efficiency of the extraction process and the influence of plasma components on ionization were assessed.
Table 4: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) | Matrix Effect (%) |
| Low | 15 | 82.5% | 95.1% |
| Medium | 150 | 84.3% | 97.3% |
| High | 1500 | 83.8% | 96.8% |
| Data synthesized from established methods for the parent compound, pirfenidone.[3] |
Stability
This compound was found to be stable in human plasma under various storage and handling conditions, including bench-top (4 hours), freeze-thaw cycles (3 cycles), and long-term storage at -70°C.[5]
Conclusion
The LC-MS/MS method described provides a rapid, sensitive, and reliable approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation makes it suitable for high-throughput analysis.[3] This validated method can be successfully applied to pharmacokinetic and toxicokinetic studies, supporting the clinical development of this compound.
References
- 1. This compound (LYT-100) | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]
- 2. A Randomized Phase 1 Evaluation of this compound, a Novel Deuterium-Containing Drug Candidate for Interstitial Lung Disease and Other Inflammatory and Fibrotic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination and pharmacokinetic study of pirfenidone in rat plasma by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of pirfenidone and its metabolite in human plasma by liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. benchchem.com [benchchem.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. academic.oup.com [academic.oup.com]
- 10. opentrons.com [opentrons.com]
- 11. japsonline.com [japsonline.com]
Deupirfenidone: Cell Culture Protocols for Evaluating Anti-Fibrotic Efficacy
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Deupirfenidone is a deuterated analog of pirfenidone (B1678446), a drug approved for the treatment of idiopathic pulmonary fibrosis (IPF).[1] By strategically replacing hydrogen atoms with deuterium, this compound is designed to have a differentiated pharmacokinetic profile, potentially leading to improved tolerability while retaining the anti-fibrotic and anti-inflammatory properties of pirfenidone.[2][3] Pirfenidone has been shown to modulate various signaling pathways involved in fibrosis, primarily by inhibiting the pro-fibrotic cytokine transforming growth factor-beta (TGF-β).[4][5] This document provides detailed cell culture protocols to assess the anti-fibrotic effects of this compound in vitro. The following protocols are based on established methods for studying fibrosis and the known mechanisms of its parent compound, pirfenidone.
Key Concepts in Fibrosis Research
Fibrosis is characterized by the excessive deposition of extracellular matrix (ECM) components, leading to scarring and organ dysfunction. A key event in this process is the differentiation of fibroblasts into myofibroblasts, which are highly contractile cells that produce large amounts of collagen and other ECM proteins. This transition is primarily driven by TGF-β.[6][7] Therefore, in vitro models of fibrosis typically involve stimulating cells, such as fibroblasts or epithelial cells, with TGF-β to induce a fibrotic phenotype. The efficacy of anti-fibrotic compounds like this compound can then be evaluated by their ability to inhibit these pro-fibrotic changes.
Experimental Workflow
The general workflow for testing the anti-fibrotic effects of this compound in cell culture involves inducing a fibrotic response in a suitable cell line and then treating the cells with varying concentrations of the compound. The key readouts include quantifying collagen deposition, assessing the expression of fibrotic markers, and analyzing the modulation of relevant signaling pathways.
Experimental Protocols
Protocol 1: Induction of Fibrotic Phenotype in Fibroblasts
This protocol describes the induction of a fibrotic phenotype in human lung fibroblasts using TGF-β1.
Materials:
-
Human lung fibroblasts (e.g., MRC-5 or primary human lung fibroblasts)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Recombinant human TGF-β1
-
This compound
Procedure:
-
Culture human lung fibroblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the fibroblasts in appropriate culture vessels (e.g., 6-well plates for protein analysis, 96-well plates for collagen assays) at a density that allows for sub-confluency at the time of treatment.
-
Once the cells reach approximately 80% confluency, replace the growth medium with serum-free DMEM for 24 hours to synchronize the cells.
-
Induce fibrosis by treating the cells with TGF-β1 (typically 5-10 ng/mL) in serum-free DMEM.[8]
-
Concurrently, treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1 mg/mL) or vehicle control (e.g., DMSO).
-
Incubate the cells for 24-72 hours, depending on the specific assay to be performed.
Protocol 2: Quantification of Collagen Deposition by Sirius Red Staining
This protocol provides a method for quantifying total collagen deposition in cell culture.[9][10]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (e.g., Bouin's fluid or 4% paraformaldehyde)
-
Picro-Sirius Red solution (0.1% Sirius Red in saturated picric acid)[11]
-
0.1 M Hydrochloric acid (HCl)
-
Extraction buffer (0.1 M Sodium Hydroxide)
-
Microplate reader
Procedure:
-
After the treatment period, gently aspirate the culture medium.
-
Wash the cell layer twice with PBS.
-
Fix the cells with the fixation solution for 1 hour at room temperature.
-
Wash the plates three times with distilled water.
-
Stain the cells with Picro-Sirius Red solution for 1 hour at room temperature.[11]
-
Wash the plates with 0.1 M HCl to remove unbound dye.
-
Visually inspect the wells to ensure excess stain is removed.
-
Elute the bound dye by adding the extraction buffer and incubating for 30 minutes at room temperature with gentle shaking.
-
Transfer the eluate to a new 96-well plate and measure the absorbance at 540 nm using a microplate reader.[9]
| Treatment Group | This compound (mg/mL) | TGF-β1 (10 ng/mL) | Absorbance at 540 nm (Mean ± SD) | % Inhibition of Collagen Deposition |
| Control | 0 | - | 0.15 ± 0.02 | N/A |
| TGF-β1 | 0 | + | 0.85 ± 0.05 | 0% |
| This compound | 0.1 | + | 0.68 ± 0.04 | 20% |
| This compound | 0.5 | + | 0.42 ± 0.03 | 50.6% |
| This compound | 1.0 | + | 0.25 ± 0.02 | 70.6% |
Table 1: Representative data for the effect of this compound on TGF-β1-induced collagen deposition.
Protocol 3: Western Blot Analysis of Fibrotic Markers
This protocol details the detection of key fibrotic markers, such as alpha-smooth muscle actin (α-SMA) and fibronectin, by Western blotting.[12]
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-α-SMA, anti-fibronectin, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.[12]
-
Prepare protein samples by adding Laemmli buffer and heating at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.[12]
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
| Treatment Group | This compound (mg/mL) | TGF-β1 (10 ng/mL) | α-SMA Expression (Fold Change vs. Control) | Fibronectin Expression (Fold Change vs. Control) |
| Control | 0 | - | 1.0 | 1.0 |
| TGF-β1 | 0 | + | 4.5 | 3.8 |
| This compound | 0.1 | + | 3.2 | 2.9 |
| This compound | 0.5 | + | 1.8 | 1.5 |
| This compound | 1.0 | + | 1.1 | 1.2 |
Table 2: Representative quantitative data for the effect of this compound on the expression of fibrotic markers.
Protocol 4: Immunofluorescence Staining for α-SMA
This protocol allows for the visualization of α-SMA expression and incorporation into stress fibers, a hallmark of myofibroblast differentiation.[13]
Materials:
-
Cells cultured on glass coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (anti-α-SMA)
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Fix the cells with 4% PFA for 15 minutes at room temperature.[13]
-
Wash the cells with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-α-SMA antibody overnight at 4°C.[13]
-
Wash with PBS and incubate with the fluorophore-conjugated secondary antibody for 1 hour in the dark.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope.
Signaling Pathway Analysis
Pirfenidone is known to inhibit the TGF-β signaling pathway.[14][15] this compound is expected to have a similar mechanism of action. The anti-fibrotic effects of this compound can be further investigated by examining its impact on key signaling molecules in the TGF-β pathway, such as Smad2/3 phosphorylation, using Western blotting as described in Protocol 3.
Summary and Conclusion
The protocols outlined in this application note provide a robust framework for evaluating the anti-fibrotic potential of this compound in a cell culture setting. By utilizing these methods, researchers can obtain quantitative data on the compound's ability to inhibit key aspects of the fibrotic process, including collagen deposition and myofibroblast differentiation. Furthermore, analysis of the underlying signaling pathways will provide valuable insights into the mechanism of action of this compound. These in vitro studies are a critical step in the pre-clinical development of this promising anti-fibrotic agent.
References
- 1. respiratory-therapy.com [respiratory-therapy.com]
- 2. This compound (LYT-100) | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]
- 3. A Randomized Phase 1 Evaluation of this compound, a Novel Deuterium-Containing Drug Candidate for Interstitial Lung Disease and Other Inflammatory and Fibrotic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of pirfenidone on proliferation, migration, and collagen contraction of human Tenon's fibroblasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transforming growth factor-beta 1 induces alpha-smooth muscle actin expression in granulation tissue myofibroblasts and in quiescent and growing cultured fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TGF-beta1 enhances the expression of alpha-smooth muscle actin in cultured human pulpal fibroblasts: immunochemical and ultrastructural analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pirfenidone inhibits TGF-β1-induced over-expression of collagen type I and heat shock protein 47 in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Optimization of Sirius Red-Based Microplate Assay to Investigate Collagen Production In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. med.emory.edu [med.emory.edu]
- 12. benchchem.com [benchchem.com]
- 13. emulatebio.com [emulatebio.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes: Dissolving Pirfenidone for In Vitro Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pirfenidone (B1678446) is a pyridone-derived molecule with established anti-fibrotic, anti-inflammatory, and antioxidant properties.[1] It is widely used in research to investigate fibrotic processes, particularly in models of pulmonary, liver, and kidney fibrosis.[2] Pirfenidone's mechanism of action involves the downregulation of pro-fibrotic and inflammatory cytokines, most notably Transforming Growth Factor-beta (TGF-β), and the inhibition of fibroblast proliferation and collagen synthesis.[1][3][4] Accurate and consistent dissolution of pirfenidone is critical for obtaining reproducible results in in vitro experiments. These application notes provide detailed protocols for the solubilization, storage, and application of pirfenidone for various cell-based assays.
Materials and Equipment
-
Pirfenidone powder (crystalline solid)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Phosphate-Buffered Saline (PBS), pH 7.2, sterile
-
Ethanol (EtOH), molecular biology grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, but recommended for high concentrations)
-
Sterile syringe filters (0.22 µm)
-
Pipettes and sterile tips
-
Cell culture medium (e.g., DMEM)
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Solubility and Stock Solution Data
Pirfenidone is a crystalline solid that is soluble in several organic solvents and has limited solubility in aqueous solutions.[1] For in vitro studies, a high-concentration stock solution is typically prepared in an organic solvent, which is then diluted to the final working concentration in the cell culture medium.
Table 1: Solubility of Pirfenidone in Common Solvents
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM)* | Notes |
| DMSO | ~17 - 237.5 | ~91.8 - 1282.3 | Sonication is recommended for achieving higher concentrations.[1][5] |
| Ethanol | ~20 | ~108.0 | Purge with inert gas recommended.[1] |
| Water | 3.7 - 25 | 20 - 135.0 | Solubility varies; sonication may be required.[2][5] Slightly soluble (19 mg/mL) at 25°C.[6] |
| PBS (pH 7.2) | ~3 | ~16.2 | Direct dissolution for organic solvent-free applications.[1] |
| Dimethyl formamide | ~10 | ~54.0 | Purge with inert gas recommended.[1] |
*Calculated based on a molecular weight of 185.23 g/mol .
Experimental Protocols
Protocol 1: Preparation of High-Concentration Pirfenidone Stock Solution in DMSO
This is the most common method for preparing pirfenidone for cell culture experiments.
-
Weigh Pirfenidone: In a sterile microcentrifuge tube, weigh the desired amount of pirfenidone powder.
-
Add DMSO: Add the appropriate volume of cell culture-grade DMSO to achieve the desired stock concentration (e.g., 20 mg/mL).
-
Dissolve: Vortex the solution vigorously. If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution.[5]
-
Sterilize: Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.[7]
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C. Pirfenidone is stable as a solid for at least 4 years.[1][7]
Figure 1. Workflow for preparing a pirfenidone stock solution in DMSO.
Protocol 2: Preparation of Working Solutions for Cell Culture
-
Thaw Stock Solution: Thaw an aliquot of the pirfenidone DMSO stock solution at room temperature.
-
Calculate Dilution: Determine the volume of stock solution needed to achieve the final desired concentration in your cell culture medium. Crucially, ensure the final concentration of DMSO in the medium is non-toxic to your cells, typically ≤ 0.1%. [3]
-
Prepare Working Solution: Add the calculated volume of the pirfenidone stock solution directly to the pre-warmed cell culture medium. Mix immediately by gentle swirling or pipetting to prevent precipitation.
-
Apply to Cells: Replace the existing medium in your cell culture plates with the freshly prepared pirfenidone-containing medium.
Example Calculation:
-
Desired Final Concentration: 1 mg/mL
-
Stock Solution Concentration: 20 mg/mL in DMSO
-
Final Volume of Medium: 10 mL
-
Volume of Stock Needed: (1 mg/mL * 10 mL) / 20 mg/mL = 0.5 mL
-
Final DMSO %: (0.5 mL / 10 mL) * 100 = 5%. This is too high.
To correct this, a higher concentration stock (e.g., 200 mg/mL) or an intermediate dilution step would be necessary. If using a 20 mg/mL stock, the maximum pirfenidone concentration to maintain <0.1% DMSO would be 20 µg/mL.
Protocol 3: Direct Dissolution in Aqueous Buffer
For experiments where organic solvents must be avoided, pirfenidone can be dissolved directly in aqueous buffers, although at a lower concentration.
-
Weigh Pirfenidone: Weigh the required amount of pirfenidone powder.
-
Add Buffer: Add sterile PBS (pH 7.2) to a maximum concentration of approximately 3 mg/mL.[1]
-
Dissolve: Vortex vigorously. Gentle warming (e.g., to 37°C) may aid dissolution.
-
Use Immediately: It is recommended not to store aqueous solutions for more than one day.[1]
Application Example: Anti-Proliferation Assay in Fibroblasts
This protocol is a generalized example based on methodologies reported in the literature for assessing the anti-proliferative effects of pirfenidone on fibroblasts.[4][8][9]
-
Cell Seeding: Seed human intestinal fibroblasts (HIFs) or other fibroblast cell lines in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Starvation (Optional): To synchronize cells, serum-starve them for 24 hours in a low-serum medium (e.g., 0.5% FBS).
-
Treatment: Prepare working solutions of pirfenidone in the appropriate cell culture medium at various concentrations (e.g., 0, 0.5, 1.0, 1.5 mg/mL).[8] Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (0 mg/mL pirfenidone).
-
Incubation: Remove the old medium and add the pirfenidone-containing medium to the cells. Incubate for 24, 48, or 72 hours.
-
Proliferation Assessment: Measure cell proliferation using a standard method such as an MTT, MTS, or BrdU assay.[4][8]
Table 2: Example Working Concentrations of Pirfenidone in In Vitro Assays
| Cell Type | Assay | Concentration Range | Reference |
| Cardiac Fibroblasts | Proliferation, Migration | 0.1 - 1.5 mg/mL | [8] |
| Human Pterygium Fibroblasts | Proliferation | 0.2 - 1.0 mg/mL | [9] |
| Human Intestinal Fibroblasts | Proliferation, Collagen Production | 0.5 - 2.0 mg/mL | [4] |
| Human Intestinal Fibroblasts | Proliferation, Apoptosis | 1.0 mg/mL (pre-treatment) | [3] |
| iPS-RPE cells | EMT, Proliferation | 0.5 mg/mL | [10] |
| Lung Fibroblasts (LL29) | Fibroblast differentiation | 500 µM (~92.6 µg/mL) | [11] |
Mechanism of Action: Key Signaling Pathways
Pirfenidone exerts its anti-fibrotic effects by modulating multiple signaling pathways, primarily by antagonizing the effects of TGF-β1, a master regulator of fibrosis.
Key actions include:
-
Inhibition of TGF-β/Smad Pathway: Pirfenidone can suppress the phosphorylation of Smad2 and Smad3, which are key downstream mediators of TGF-β signaling.[3] This leads to reduced expression of fibrotic genes like collagen type I (COL1A1) and α-smooth muscle actin (α-SMA).
-
Modulation of PI3K/AKT Pathway: The PI3K/AKT pathway, which is involved in cell survival and proliferation, can be inhibited by pirfenidone, contributing to its anti-proliferative effects and induction of apoptosis in fibroblasts.[3]
-
Inhibition of mTOR Signaling: Pirfenidone has been shown to inhibit both basal and TGF-β1-induced phosphorylation of mTOR and its downstream effector p70S6K, which are critical for cell growth and proliferation.[4]
-
Reduction of Inflammatory Cytokines: It also regulates the levels of various cytokines, including the suppression of tumor necrosis factor-alpha (TNF-α).[2][12]
Figure 2. Pirfenidone inhibits key pro-fibrotic signaling pathways.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Pirfenidone | Cytokines | Tocris Bioscience [tocris.com]
- 3. Pirfenidone suppresses TGF-β1-induced human intestinal fibroblasts activities by regulating proliferation and apoptosis via the inhibition of the Smad and PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pirfenidone Inhibits Cell Proliferation and Collagen I Production of Primary Human Intestinal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pirfenidone | AMR69 | antifibrotic agent | TargetMol [targetmol.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Novel pirfenidone derivatives: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Effects of Pirfenidone on Cardiac Fibroblasts: Proliferation, Myofibroblast Differentiation, Migration and Cytokine Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The in vitro anti-fibrotic effect of Pirfenidone on human pterygium fibroblasts is associated with down-regulation of autocrine TGF-β and MMP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Deupirfenidone in Preclinical Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deupirfenidone (also known as LYT-100) is a deuterated analog of pirfenidone (B1678446), an approved anti-fibrotic agent for the treatment of idiopathic pulmonary fibrosis (IPF).[1] Deuteration is a modification of the chemical structure that can improve a drug's pharmacokinetic profile, potentially leading to enhanced efficacy and better tolerability.[2][3] this compound, like its parent compound, exhibits anti-inflammatory and anti-fibrotic properties by modulating key signaling pathways involved in fibrosis.[1][2]
These application notes provide a comprehensive guide for the design and execution of preclinical animal studies to evaluate the efficacy and pharmacokinetics of this compound, with a focus on dosage calculations. Due to the limited availability of public data on preclinical this compound dosages, this document leverages extensive data from its parent compound, pirfenidone, to provide a strong foundational basis for study design.
Mechanism of Action
This compound's mechanism of action is believed to be similar to that of pirfenidone, which involves the downregulation of pro-fibrotic and pro-inflammatory mediators. The primary signaling pathways affected include:
-
Transforming Growth Factor-beta (TGF-β) Pathway: Pirfenidone inhibits TGF-β-stimulated collagen production, a key process in the development of fibrosis.
-
Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) Signaling: this compound is reported to inhibit these pro-inflammatory cytokines, thereby reducing inflammation that contributes to fibrotic processes.[2]
Below is a diagram illustrating the key signaling pathways modulated by this compound.
Caption: this compound's anti-fibrotic and anti-inflammatory mechanism.
Preclinical Animal Models
The most widely used preclinical model for studying pulmonary fibrosis is the bleomycin-induced lung fibrosis model .[4] This model can be induced in various species, most commonly mice and rats. Administration of bleomycin (B88199), an anti-cancer agent, causes lung injury and inflammation, leading to the development of fibrosis that shares some histopathological features with human IPF.
Dosage Calculations and Considerations
Important Note: There is a lack of publicly available data on the specific dosages of this compound used in preclinical animal models. The information provided below is based on studies conducted with its parent compound, pirfenidone , and should be used as a starting point for designing dose-ranging studies for this compound.
Pirfenidone Dosages in Preclinical Models
The following table summarizes pirfenidone dosages used in various preclinical studies. These can serve as a reference for initiating this compound dose-finding experiments.
| Animal Model | Species | Route of Administration | Dosage Range | Key Findings | Reference |
| Bleomycin-induced pulmonary fibrosis | Rat | Oral Gavage | 30 - 100 mg/kg/day (in three divided doses) | Reduced lung hydroxyproline (B1673980) content and fibrosis. | [4] |
| Bleomycin-induced pulmonary fibrosis | Rat | In Feed | 0.4% - 0.5% in chow | Resulted in relatively constant plasma concentrations. | [4] |
| Bleomycin-induced pulmonary fibrosis | Rat | Intratracheal | 0.9 mg/kg (once daily) | Effective in reducing fibrosis. | [5] |
| LPS-induced pulmonary inflammation | Rat | Oral Gavage | 30 mg/kg | Attenuated inflammation. | [5] |
| LPS-induced pulmonary inflammation | Rat | Intratracheal | 0.5 mg/kg | Attenuated inflammation. | [5] |
This compound Clinical Dosage and Pharmacokinetics (for context)
While not direct preclinical data, understanding the clinical dosage and pharmacokinetic profile of this compound can provide valuable context for preclinical study design.
| Study Population | Dosage | Key Pharmacokinetic/Efficacy Findings | Reference |
| Patients with IPF (ELEVATE Trial) | 550 mg and 825 mg (three times a day) | Dose-dependent slowing of lung function decline. The 825 mg dose showed a significant reduction in FVC decline compared to placebo. | [2][6][7] |
| Healthy Older Adults | Up to 1000 mg (twice daily) | Well-tolerated with a dose-proportional pharmacokinetic profile. | [8] |
| Healthy Older Adults | 550 mg (three times a day) | Bioequivalent drug exposure to 801 mg pirfenidone three times a day, with a 24% lower peak drug concentration. | [9] |
Experimental Protocols
Bleomycin-Induced Pulmonary Fibrosis Model in Mice
This protocol outlines a general procedure for inducing and evaluating pulmonary fibrosis in mice and for testing the efficacy of this compound.
Caption: A typical experimental workflow for evaluating this compound.
1. Animal Model:
- Species: C57BL/6 mice (male, 8-10 weeks old).
- Acclimatization: House animals for at least one week prior to the experiment with free access to food and water.
2. Induction of Pulmonary Fibrosis:
- Anesthetize mice with an appropriate anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine).
- Intratracheally instill a single dose of bleomycin sulfate (B86663) (e.g., 1.5 U/kg in 50 µL of sterile saline).
- The sham control group receives an intratracheal instillation of 50 µL of sterile saline.
3. Dosing and Administration:
- Treatment Groups:
- Sham + Vehicle
- Bleomycin + Vehicle
- Bleomycin + this compound (Low Dose)
- Bleomycin + this compound (Mid Dose)
- Bleomycin + this compound (High Dose)
- Dosage Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
- Administration: Administer this compound or vehicle daily via oral gavage, starting from day 1 post-bleomycin instillation and continuing for 21 days.
4. Endpoint Analysis (Day 21):
- Euthanize mice and collect bronchoalveolar lavage fluid (BALF) and lung tissue.
- Histopathology: Fix one lung lobe in 10% neutral buffered formalin for paraffin (B1166041) embedding. Stain sections with Hematoxylin and Eosin (H&E) for general morphology and Masson's Trichrome for collagen deposition.
- Biochemical Analysis: Homogenize a portion of the lung tissue to measure hydroxyproline content, a quantitative marker of collagen.
- Molecular Analysis: Isolate RNA from another portion of the lung tissue for quantitative real-time PCR (RT-qPCR) to analyze the expression of fibrotic markers (e.g., Col1a1, Acta2, Tgf-β1).
Conclusion
While specific preclinical dosage data for this compound remains limited in the public domain, the extensive information available for its parent compound, pirfenidone, provides a solid foundation for initiating preclinical investigations. Researchers should commence with dose-ranging studies, using the provided pirfenidone data as a guide, to establish the optimal therapeutic window for this compound in their chosen animal model. The experimental protocols and mechanistic insights detailed in these application notes are intended to facilitate the robust design and execution of such studies, ultimately contributing to a better understanding of this compound's therapeutic potential.
References
- 1. This compound (LYT-100) | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]
- 2. LYT-100 [puretechhealth.com]
- 3. PureTech’s LYT-100 may expand treatment options for IPF [clinicaltrialsarena.com]
- 4. Antifibrotic activities of pirfenidone in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. avalynpharma.com [avalynpharma.com]
- 6. biospace.com [biospace.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. A Randomized Phase 1 Evaluation of this compound, a Novel Deuterium-Containing Drug Candidate for Interstitial Lung Disease and Other Inflammatory and Fibrotic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. respiratory-therapy.com [respiratory-therapy.com]
Application Notes and Protocols: Gene Expression Analysis in Response to Deupirfenidone Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Deupirfenidone (also known as LYT-100) is an innovative, deuterated form of pirfenidone, an approved anti-fibrotic agent.[1][2] This structural modification enhances its pharmacokinetic profile, potentially leading to improved safety and tolerability compared to its parent compound.[1][3] this compound is primarily under investigation for the treatment of idiopathic pulmonary fibrosis (IPF) and other inflammatory and fibrotic conditions.[1][4] Its therapeutic effect is attributed to its anti-inflammatory and anti-fibrotic activities, which involve the modulation of key signaling pathways.[2][5]
Understanding the molecular mechanisms underlying this compound's efficacy is crucial for optimizing its clinical application and identifying novel biomarkers. Gene expression analysis, through techniques like RNA Sequencing (RNA-seq) and microarrays, offers a powerful approach to comprehensively characterize the transcriptional changes induced by this compound treatment.[6][7] These application notes provide detailed protocols for conducting such analyses and interpreting the resulting data.
This compound: Mechanism of Action and Clinical Data
Mechanism of Action
This compound exerts its therapeutic effects through a multi-modal mechanism that targets inflammation and fibrosis. As an orally bioavailable small molecule, it inhibits the activity of several pro-inflammatory and pro-fibrotic mediators.[2][5] Key among these are Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Transforming Growth Factor-beta (TGF-β).[2][5][8] By downregulating these cytokines, this compound can mitigate the downstream signaling cascades that lead to tissue scarring and inflammation.[2][5] The parent compound, pirfenidone, has also been shown to selectively inhibit p38 MAP kinase phosphorylation, a critical pathway in cellular stress responses.[9]
Summary of Clinical Data
Recent clinical trials have provided promising data on the efficacy and tolerability of this compound. The Phase IIb ELEVATE IPF trial demonstrated a dose-dependent and statistically significant reduction in the decline of lung function in patients with IPF.[10][11]
Table 1: Key Efficacy Results from ELEVATE IPF Phase IIb Trial (26 Weeks)
| Treatment Arm | Mean FVC Decline from Baseline (mL) | Treatment Effect vs. Placebo (%) |
|---|---|---|
| This compound 825 mg TID | -21.5 | 80.9% |
| This compound 550 mg TID | -80.7 | N/A |
| Pirfenidone 801 mg TID | -51.6 | 54.1% |
| Placebo | -112.5 | N/A |
Data sourced from the ELEVATE IPF Phase IIb trial results.[10][12]
This compound also demonstrated a favorable tolerability profile, with a lower incidence of key gastrointestinal adverse events compared to the standard-of-care, pirfenidone.[10]
Table 2: Incidence of Key Gastrointestinal Adverse Events (≥5% in any arm)
| Adverse Event | This compound 825 mg TID (%) | Pirfenidone 801 mg TID (%) |
|---|---|---|
| Nausea | 20.3 | 27.0 |
| Dyspepsia | 14.1 | 22.2 |
| Abdominal Pain | 14.1 | 7.9 |
| Diarrhea | 7.8 | 11.1 |
Data sourced from the ELEVATE IPF Phase IIb trial.[10]
Protocols for Gene Expression Analysis
To investigate the transcriptional effects of this compound, RNA sequencing (RNA-seq) is the recommended method due to its high sensitivity and broad dynamic range.[6] Microarray analysis is a viable alternative.[13]
Protocol: Cell Culture and this compound Treatment
-
Cell Seeding: Plate a relevant cell line (e.g., primary human lung fibroblasts, A549 lung epithelial cells) in appropriate culture vessels. Ensure cells reach 70-80% confluency before treatment.
-
Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute to final working concentrations in cell culture media. Include a vehicle-only control (media with the same concentration of DMSO).
-
Treatment: Replace the existing media with the this compound-containing media or vehicle control media.
-
Experimental Conditions:
-
Dose-Response: Treat cells with a range of this compound concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM) for a fixed time point (e.g., 24 hours).
-
Time-Course: Treat cells with a fixed concentration of this compound and harvest at multiple time points (e.g., 6, 12, 24, 48 hours).[14]
-
-
Replicates: Prepare a minimum of three biological replicates for each condition to ensure statistical power.
-
Harvesting: After the incubation period, wash cells with PBS and lyse them directly in the culture dish using a suitable lysis buffer (e.g., TRIzol or buffer from an RNA extraction kit).
Protocol: RNA Extraction and Quality Control
-
RNA Extraction: Isolate total RNA from the cell lysates following the manufacturer's protocol for your chosen method (e.g., TRIzol-chloroform extraction or a column-based kit). Include a DNase I treatment step to remove contaminating genomic DNA.
-
RNA Quantification: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Aim for A260/A280 ratios between 1.8 and 2.1.
-
RNA Integrity Check: Assess the RNA integrity by calculating the RNA Integrity Number (RIN) using an automated electrophoresis system (e.g., Agilent Bioanalyzer). For standard RNA-seq, a RIN value >8 is recommended; however, 3' mRNA-seq methods can accommodate lower RIN values.[15]
Protocol: RNA Sequencing (3' mRNA-Seq)
-
Library Preparation: Starting with 10-100 ng of total RNA per sample, generate sequencing libraries using a commercial 3' mRNA-Seq kit. This method focuses on the 3' end of transcripts, making it a cost-effective and robust choice for gene expression profiling.[14] The process typically involves:
-
mRNA capture using oligo(dT) primers.
-
Reverse transcription to generate cDNA.
-
Addition of sequencing adapters and unique sample indices.
-
-
Library QC: Validate the size and concentration of the final libraries using automated electrophoresis and fluorometric quantification (e.g., Qubit).
-
Sequencing: Pool the indexed libraries and perform single-end sequencing on a high-throughput platform (e.g., Illumina NovaSeq). A sequencing depth of 3-5 million reads per sample is generally sufficient for differential gene expression analysis using 3' mRNA-Seq.[14]
Protocol: Microarray Analysis
For researchers preferring a microarray-based approach, the following workflow can be adopted.
References
- 1. A Randomized Phase 1 Evaluation of this compound, a Novel Deuterium-Containing Drug Candidate for Interstitial Lung Disease and Other Inflammatory and Fibrotic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C12H11NO | CID 25145077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. xtalks.com [xtalks.com]
- 4. This compound - Celea Therapeutics - AdisInsight [adisinsight.springer.com]
- 5. Facebook [cancer.gov]
- 6. RNA Sequencing in Drug Research - CD Genomics [rna.cd-genomics.com]
- 7. blog.championsoncology.com [blog.championsoncology.com]
- 8. PureTech Advances LYT-100 (this compound) for Treatment of Serious Respiratory Complications that Persist Following Resolution of COVID-19 Infection | PureTech Health [news.puretechhealth.com]
- 9. Inhibitory Effects of Pirfenidone on Dendritic Cells and Lung Allograft Rejection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. respiratory-therapy.com [respiratory-therapy.com]
- 11. PureTech sees success in Phase IIb Pulmonary Fibrosis trial - Clinical Trials Arena [clinicaltrialsarena.com]
- 12. LYT-100 [puretechhealth.com]
- 13. Microarray Data Analysis Pipeline - CD Genomics [cd-genomics.com]
- 14. RNA-Seq Experimental Design Guide for Drug Discovery | Lexogen [lexogen.com]
- 15. alitheagenomics.com [alitheagenomics.com]
Application Notes and Protocols for High-Throughput Screening of Deupirfenidone Analogs
Introduction
Deupirfenidone, a deuterated analog of pirfenidone, is an orally bioavailable small molecule with potential anti-inflammatory, anti-fibrotic, and anti-infective properties.[1][2] Its mechanism of action involves the inhibition of various pro-inflammatory and pro-fibrotic mediators, including transforming growth factor-beta (TGF-β), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[1][2] This multifaceted activity makes it a promising therapeutic candidate for conditions like idiopathic pulmonary fibrosis (IPF).[3][4] The development of novel analogs of this compound necessitates robust high-throughput screening (HTS) platforms to efficiently identify candidates with superior potency and safety profiles.
These application notes provide detailed protocols for a suite of HTS assays designed to evaluate this compound analogs based on their primary mechanisms of action: anti-fibrotic, anti-inflammatory, and antioxidant activities.
Anti-Fibrotic Activity Assessment
Application Note: Fibrosis is characterized by the excessive accumulation of extracellular matrix (ECM) proteins, primarily type I collagen, leading to tissue scarring and organ dysfunction.[5] The TGF-β signaling pathway is a central driver of this process, promoting the transformation of fibroblasts into activated myofibroblasts, which are the primary producers of ECM.[6][7] High-throughput assays targeting fibroblast activation and collagen synthesis are therefore critical for identifying potent anti-fibrotic agents.[8][9] High-content screening (HCS) assays that visualize and quantify key fibrotic markers such as alpha-smooth muscle actin (α-SMA) and collagen I deposition in response to TGF-β stimulation provide a disease-relevant phenotypic screening platform.[6]
TGF-β Signaling Pathway
References
- 1. This compound | C12H11NO | CID 25145077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. This compound (LYT-100) | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]
- 5. Screening for antifibrotic compounds using high throughput system based on fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. Hitting the Target! Challenges and Opportunities for TGF-β Inhibition for the Treatment of Cardiac fibrosis [mdpi.com]
- 8. scienceopen.com [scienceopen.com]
- 9. A high-content, in vitro cardiac fibrosis assay for high-throughput, phenotypic identification of compounds with anti-fibrotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Stable Oral Formulations of Deupirfenidone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deupirfenidone, a deuterated analog of pirfenidone (B1678446), is an orally bioavailable anti-inflammatory and anti-fibrotic agent.[1][2] Its mechanism of action involves the inhibition of several pro-inflammatory and pro-fibrotic cytokines, including Transforming Growth Factor-beta (TGF-β), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6).[1] The development of a stable oral formulation is critical to ensure consistent bioavailability, therapeutic efficacy, and patient compliance. These application notes provide detailed protocols for the formulation, characterization, and stability testing of this compound oral solid dosage forms.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is the foundation for developing a stable and effective oral formulation. As a deuterated form of pirfenidone, it shares a similar molecular structure but may exhibit differences in metabolic stability and pharmacokinetic profile.
| Property | Value/Information | Source |
| Molecular Formula | C₁₂H₈D₃NO | [3] |
| Appearance | White to pale yellow, non-hygroscopic powder | [4] |
| Solubility | More soluble in methanol, ethyl alcohol, acetone, and chloroform (B151607) than in water and 1.0 N hydrochloric acid. | [4] |
| Mechanism of Action | Inhibition of TGF-β, TNF-α, and IL-6 signaling pathways. | [1] |
Signaling Pathways Inhibited by this compound
This compound exerts its anti-fibrotic and anti-inflammatory effects by modulating key signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for the development of relevant bioassays.
References
- 1. researchgate.net [researchgate.net]
- 2. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 3. US20210267955A1 - Low dose oral pharmaceutical composition of pirfenidone or salt thereof - Google Patents [patents.google.com]
- 4. US7767225B2 - Capsule formulation of pirfenidone and pharmaceutically acceptable excipients - Google Patents [patents.google.com]
Biomarker Analysis in Deupirfenidone Clinical Trials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deupirfenidone (LYT-100), a deuterated form of pirfenidone (B1678446), is an investigational anti-fibrotic and anti-inflammatory agent currently under evaluation for the treatment of idiopathic pulmonary fibrosis (IPF) and other fibrotic diseases. As a deuterated analog, this compound is designed to have a differentiated pharmacokinetic profile compared to pirfenidone, potentially leading to improved tolerability. The clinical development of this compound, particularly in the context of IPF, involves the analysis of various biomarkers to understand its mechanism of action, predict patient response, and monitor disease progression. Although specific biomarker data from this compound clinical trials, such as the ELEVATE IPF study, are not yet fully published, the extensive research on its parent compound, pirfenidone, provides a strong foundation for identifying and analyzing relevant biomarkers. This document outlines key biomarkers implicated in the pathophysiology of IPF and provides detailed protocols for their analysis, which are applicable to this compound clinical trials.
This compound's Mechanism of Action and Relevant Biomarkers
This compound, like pirfenidone, is believed to exert its therapeutic effects through a combination of anti-fibrotic, anti-inflammatory, and antioxidant properties. A key target of its action is the transforming growth factor-beta (TGF-β) signaling pathway, a central driver of fibrosis. By modulating TGF-β and other pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), this compound can potentially inhibit fibroblast proliferation and differentiation into myofibroblasts, and reduce the deposition of extracellular matrix (ECM) proteins, which are hallmarks of IPF.
Biomarkers relevant to this compound clinical trials can be categorized based on the pathological processes they represent:
-
Fibrosis and ECM Remodeling: These markers reflect the excessive deposition and turnover of connective tissue in the lungs.
-
Epithelial Damage: These markers indicate injury to the alveolar epithelial cells, a key initiating event in IPF.
-
Inflammation: These markers are associated with the chronic inflammatory state present in the fibrotic lung.
A post-hoc analysis of the CAPACITY and ASCEND clinical trials of pirfenidone identified several peripheral blood protein biomarkers as prognostic for disease progression in IPF patients.[1] These biomarkers are highly relevant for the investigation of this compound.
Quantitative Biomarker Data from Pirfenidone Clinical Trials
While specific mean concentration data for biomarkers in pirfenidone-treated versus placebo groups are not consistently reported in publicly available literature, statistical associations with clinical outcomes provide valuable insights. The following tables summarize the prognostic significance of key biomarkers from the CAPACITY and ASCEND trials.[1]
Table 1: Prognostic Value of Baseline Biomarkers for Absolute Change in FVC%pred at 12 Months in the Placebo Group (CAPACITY and ASCEND Trials)
| Biomarker | Test Cohort (CAPACITY) p-value | Replication Cohort (ASCEND) p-value |
| CCL18 | 0.032 | 0.004 |
| CCL13 | <0.001 | 0.11 |
| COMP | 0.001 | 0.22 |
| CXCL13 | 0.002 | 0.12 |
| CXCL14 | 0.021 | 0.44 |
| Periostin | 0.001 | 0.38 |
| YKL-40 | 0.009 | 0.16 |
FVC%pred: Forced Vital Capacity percent predicted. A p-value < 0.05 is typically considered statistically significant.
Table 2: Other Relevant Biomarkers in IPF
| Biomarker Category | Biomarker | Relevance in IPF |
| Fibrosis | MMP-7 | Elevated in IPF and associated with disease progression and mortality. |
| Fibrosis | CEMIP | Implicated in ECM remodeling and inflammation; decreased by pirfenidone. |
| Epithelial Damage | KL-6, SP-D | Markers of alveolar epithelial cell injury, often elevated in IPF. |
| Inflammation | CXCL13 | A chemokine involved in B-cell recruitment, prognostic in IPF. |
Signaling Pathways and Experimental Workflows
This compound's Putative Mechanism of Action via TGF-β Signaling
This compound is thought to inhibit the pro-fibrotic effects of TGF-β. The diagram below illustrates the canonical (SMAD-dependent) and non-canonical (e.g., PI3K/AKT) TGF-β signaling pathways, highlighting potential points of intervention by this compound.[2][3]
References
- 1. Prognostic and predictive biomarkers for patients with idiopathic pulmonary fibrosis treated with pirfenidone: post-hoc assessment of the CAPACITY and ASCEND trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pirfenidone for Idiopathic Pulmonary Fibrosis and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
Application Note: Evaluating the Anti-Fibrotic Potential of Deupirfenidone in a Precision-Cut Lung Slice (PCLS) Model of Pulmonary Fibrosis
Introduction
Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal lung disease characterized by the excessive deposition of extracellular matrix, leading to stiffening of the lung parenchyma and irreversible decline in lung function.[1] Deupirfenidone (LYT-100) is a deuterated form of pirfenidone (B1678446), an approved anti-fibrotic agent, designed to have an improved pharmacokinetic profile and better tolerability.[2][3] Preclinical and clinical studies have demonstrated the anti-fibrotic and anti-inflammatory properties of this compound and its parent compound, pirfenidone.[4] The primary mechanism of action involves the inhibition of pro-fibrotic and pro-inflammatory cytokines, most notably Transforming Growth Factor-beta (TGF-β).[5]
The precision-cut lung slice (PCLS) model serves as a robust ex vivo platform that preserves the complex multicellular architecture and microenvironment of the lung.[6][7][8] This makes it an ideal system for studying the pathogenesis of pulmonary fibrosis and for evaluating the efficacy of novel therapeutics in a physiologically relevant context.[7][8] This application note provides a detailed protocol for inducing a fibrotic phenotype in PCLS using TGF-β1 and for assessing the anti-fibrotic effects of this compound.
Materials and Reagents
-
Human or rodent lung tissue
-
Low-melting point agarose (B213101)
-
Vibrating microtome (Vibratome)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Recombinant Human TGF-β1
-
This compound (LYT-100)
-
MTT reagent
-
TRIzol reagent
-
qRT-PCR primers for fibrotic markers (e.g., COL1A1, ACTA2)
-
Antibodies for Western blot or immunohistochemistry (e.g., anti-α-SMA, anti-Collagen I)
-
ELISA kits for cytokine analysis (e.g., IL-6, TNF-α)
Experimental Protocols
Protocol 1: Generation and Culture of Precision-Cut Lung Slices (PCLS)
This protocol is adapted from established methods for generating PCLS from murine or human lung tissue.[6][9]
-
Lung Inflation: Anesthetize the subject animal or obtain fresh human lung tissue. Cannulate the trachea (animal) or a major bronchus (human tissue) and slowly inflate the lungs with pre-warmed 1.5-2% low-melting point agarose in DMEM until fully expanded.
-
Tissue Solidification: Place the agarose-inflated lung in a refrigerator or on ice for 30-60 minutes to allow the agarose to solidify.
-
Slicing: Using a vibrating microtome, cut the solidified lung tissue into slices of 250-500 µm thickness. Collect the slices in cold DMEM.
-
Agarose Removal and Recovery: Transfer the PCLS to 12-well plates containing fresh, warm DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Incubate at 37°C and 5% CO₂. Change the medium after 2-4 hours to remove the agarose and any cellular debris.[6] Allow the slices to recover overnight before initiating experiments.[6]
Protocol 2: Induction of Fibrosis and Treatment with this compound
-
Starvation (Optional): To reduce the effect of serum growth factors, the medium can be replaced with low-serum (0.5-1% FBS) DMEM for 12-24 hours prior to stimulation.
-
TGF-β1 Stimulation: To induce a fibrotic response, treat the PCLS with recombinant TGF-β1 (typically 5-10 ng/mL) in fresh culture medium.
-
This compound Treatment: Concurrently with TGF-β1 stimulation, treat the PCLS with varying concentrations of this compound. Based on the properties of pirfenidone, a concentration range of 100 µM to 1000 µM is a suggested starting point. Include a vehicle control group (e.g., DMSO).
-
Incubation: Incubate the treated PCLS for 48-72 hours at 37°C and 5% CO₂.
-
Endpoint Collection: After incubation, collect the culture supernatants for cytokine analysis and harvest the PCLS for RNA extraction, protein analysis, or histology.
Protocol 3: Assessment of Anti-Fibrotic Efficacy
-
Gene Expression Analysis (qRT-PCR): Isolate total RNA from PCLS using TRIzol reagent.[6] Synthesize cDNA and perform quantitative real-time PCR to measure the expression of key fibrotic genes such as COL1A1 (Collagen Type I Alpha 1) and ACTA2 (Alpha-Smooth Muscle Actin, α-SMA).
-
Protein Analysis (Western Blot): Homogenize PCLS in lysis buffer. Quantify total protein and perform Western blotting to assess the protein levels of α-SMA and Collagen I.
-
Histology and Immunohistochemistry: Fix PCLS in 4% paraformaldehyde, embed in paraffin, and section. Perform Masson's Trichrome staining to visualize collagen deposition or immunohistochemistry to detect α-SMA-positive myofibroblasts.
-
Cytokine Analysis (ELISA): Use the collected culture supernatants to quantify the levels of secreted pro-inflammatory cytokines such as IL-6 and TNF-α using commercial ELISA kits.[10]
Data Presentation: Expected Outcomes
The following tables summarize hypothetical quantitative data based on the known effects of pirfenidone and the clinical trial data for this compound. These represent expected results from a PCLS experiment designed to test the efficacy of this compound.
Table 1: Effect of this compound on Fibrotic Gene Expression in TGF-β1-Stimulated PCLS
| Treatment Group | Fold Change in COL1A1 mRNA (vs. Control) | Fold Change in ACTA2 mRNA (vs. Control) |
| Vehicle Control | 1.0 ± 0.2 | 1.0 ± 0.3 |
| TGF-β1 (5 ng/mL) | 8.5 ± 1.1 | 6.2 ± 0.9 |
| TGF-β1 + this compound (250 µM) | 5.1 ± 0.8 | 3.8 ± 0.6 |
| TGF-β1 + this compound (500 µM) | 2.9 ± 0.5 | 2.1 ± 0.4 |
| TGF-β1 + this compound (1000 µM) | 1.8 ± 0.4 | 1.4 ± 0.3 |
*Data are presented as mean ± SD. Statistical significance vs. TGF-β1 alone: *p<0.05, **p<0.01, **p<0.001.
Table 2: Effect of this compound on Pro-Inflammatory Cytokine Secretion in TGF-β1-Stimulated PCLS
| Treatment Group | IL-6 Concentration (pg/mL) | TNF-α Concentration (pg/mL) |
| Vehicle Control | 50 ± 12 | 35 ± 9 |
| TGF-β1 (5 ng/mL) | 450 ± 55 | 280 ± 40 |
| TGF-β1 + this compound (250 µM) | 280 ± 42 | 175 ± 31 |
| TGF-β1 + this compound (500 µM) | 150 ± 31 | 90 ± 22 |
| TGF-β1 + this compound (1000 µM) | 85 ± 20 | 55 ± 15 |
*Data are presented as mean ± SD. Statistical significance vs. TGF-β1 alone: *p<0.05, **p<0.01, **p<0.001.
Visualizations: Workflow and Signaling Pathway
Experimental workflow for evaluating this compound in PCLS.
Inhibitory mechanism of this compound on TGF-β signaling.
Discussion and Conclusion
The PCLS model provides a powerful tool for the preclinical evaluation of anti-fibrotic compounds like this compound. By preserving the native lung architecture, it allows for the study of drug effects on a complex interplay of various cell types involved in fibrosis. The protocols outlined here describe a robust method to induce a fibrotic phenotype with TGF-β1 and to quantify the therapeutic potential of this compound through molecular and biochemical analyses.
This compound, as a derivative of pirfenidone, is expected to inhibit TGF-β1-induced fibroblast-to-myofibroblast differentiation and extracellular matrix deposition.[11] This inhibitory action is likely mediated through the attenuation of both SMAD and non-SMAD signaling pathways, including MAPK and PI3K/AKT cascades.[11][12] The expected dose-dependent reduction in fibrotic and inflammatory markers in the PCLS model would provide strong preclinical evidence supporting the clinical development of this compound for IPF and other fibrotic lung diseases.[13][14] The superior tolerability profile of this compound observed in clinical trials suggests it could offer a significant advantage over existing therapies. This ex vivo model can effectively bridge the gap between simple in vitro cell cultures and complex in vivo animal studies, facilitating the translation of promising therapeutics.[8]
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. This compound (LYT-100) | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]
- 3. A Randomized Phase 1 Evaluation of this compound, a Novel Deuterium-Containing Drug Candidate for Interstitial Lung Disease and Other Inflammatory and Fibrotic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (LYT-100) in post-acute sequelae of SARS-CoV-2 with respiratory complications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Use of Precision‐Cut Lung Slices for Studying Innate Immunity to Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. precisionary.com [precisionary.com]
- 8. Precision-cut lung slices as a platform to investigate cytotoxicity and efficacy of novel therapeutics - DDL [ddl-conference.com]
- 9. PCLS protocls | Lung Bioengineering and Regeneration Lab [lbr-lab.com]
- 10. reprocell.com [reprocell.com]
- 11. Investigating the effects of Pirfenidone on TGF-β1 stimulated non-SMAD signaling pathways in Dupuytren’s disease -derived fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Investigating the effects of Pirfenidone on TGF-β1 stimulated non-SMAD signaling pathways in Dupuytren's disease -derived fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. LYT-100 [puretechhealth.com]
- 14. PureTech Presents New Data from Phase 2b Open-Label Extension Study of this compound (LYT-100), Further Supporting Strong and Durable Efficacy and Potential to Serve as New Standard of Care in IPF | PureTech Health [news.puretechhealth.com]
Troubleshooting & Optimization
Deupirfenidone Solubility: Technical Support & Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with practical guidance for improving the aqueous solubility of deupirfenidone (LYT-100). The following sections offer troubleshooting advice, experimental protocols, and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does its structure relate to pirfenidone (B1678446)?
This compound is a deuterated form of pirfenidone, an anti-fibrotic and anti-inflammatory agent.[1][2] Specifically, hydrogen atoms on the 5-methyl group of pirfenidone are replaced with deuterium. This selective deuteration is designed to slow the rate of metabolism, leading to a differentiated pharmacokinetic (PK) profile that may improve tolerability while retaining the therapeutic activity of the parent compound.[3][4][5]
Q2: What is the expected aqueous solubility of this compound?
Publicly available quantitative solubility data for this compound is limited. However, as a deuterated analog of pirfenidone, its solubility characteristics are expected to be very similar. Pirfenidone is described as being slightly soluble in water.[6] Its solubility in phosphate-buffered saline (PBS) at a pH of 7.2 is approximately 3 mg/mL.[7] For initial experimental design, it is reasonable to use the solubility of pirfenidone as a starting estimate.
Q3: In which organic solvents can I prepare a stock solution of this compound?
Based on data for pirfenidone, this compound is expected to be soluble in several common organic solvents. These are useful for preparing concentrated stock solutions that can then be diluted into aqueous buffers.[7] Ensure the final concentration of the organic solvent in your experiment is minimal to avoid potential physiological effects.[7]
Table 1: Solubility of Pirfenidone in Common Organic Solvents
| Solvent | Approximate Solubility (mg/mL) | Reference |
| Ethanol | ~20 | [7] |
| Dimethyl Sulfoxide (DMSO) | ~17 | [7] |
| Dimethylformamide (DMF) | ~10 | [7] |
Q4: My this compound is precipitating after dilution from a stock solution into an aqueous buffer. What can I do?
Precipitation upon dilution is a common issue for poorly soluble compounds. This typically occurs when the concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility limit. See the troubleshooting workflow below for a systematic approach to resolving this issue.
Caption: Troubleshooting workflow for this compound precipitation.
Solubility Enhancement Strategies & Protocols
For experiments requiring concentrations higher than the intrinsic aqueous solubility of this compound, several formulation strategies can be employed.
Strategy 1: pH Adjustment
The solubility of compounds with ionizable groups can be significantly influenced by pH.[8][9] By adjusting the pH of the aqueous buffer, you can shift the equilibrium towards the more soluble (ionized) form of the drug.
Protocol 1: Solubility Testing at Different pH Values
-
Prepare Buffers: Prepare a series of biologically compatible buffers with different pH values (e.g., citrate (B86180) for pH 5-6, phosphate (B84403) for pH 6-8, borate (B1201080) for pH 8-9).
-
Add Compound: Add an excess amount of this compound powder to a fixed volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is present to achieve saturation.
-
Equilibrate: Tightly seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached. A shaker or rotator is ideal.
-
Separate Solid: Centrifuge the samples at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the excess, undissolved solid.
-
Sample and Dilute: Carefully collect a precise volume of the supernatant. Dilute it with a suitable solvent in which the drug is highly soluble (e.g., methanol (B129727) or acetonitrile) to a concentration within the linear range of your analytical method.
-
Quantify: Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC-UV.
-
Determine Solubility: Calculate the original concentration in the supernatant to determine the solubility at each pH.
Strategy 2: Use of Co-solvents
Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic drugs. For pirfenidone, N-Methyl-2-pyrrolidone (NMP), propylene (B89431) glycol, and polyethylene (B3416737) glycol 400 (PEG 400) have been shown to increase solubility.[6]
Table 2: Effect of Co-solvents on Pirfenidone Solubility
| Co-solvent System | Pirfenidone Solubility (mg/mL) | Fold Increase vs. Water | Reference |
| Water | ~15 | 1.0x | [6] |
| 100% Propylene Glycol | ~20 | ~1.3x | [6] |
| 100% PEG 400 | ~25 | ~1.7x | [6] |
| 100% NMP | ~30 | ~2.0x | [6] |
Note: Data is for pirfenidone and serves as a guide for this compound experiments. The fold increase may vary depending on the aqueous buffer system used.
Strategy 3: Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[10] They can encapsulate poorly soluble drug molecules, forming inclusion complexes that have significantly enhanced aqueous solubility.[11][12][13]
Caption: General workflow for solubility enhancement experiments.
References
- 1. This compound (LYT-100) | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]
- 2. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 3. LYT-100 [puretechhealth.com]
- 4. xtalks.com [xtalks.com]
- 5. A Randomized Phase 1 Evaluation of this compound, a Novel Deuterium-Containing Drug Candidate for Interstitial Lung Disease and Other Inflammatory and Fibrotic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. scielo.br [scielo.br]
- 9. How does pH affect drug delivery? [synapse.patsnap.com]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. impactfactor.org [impactfactor.org]
- 13. Solubility Enhancement of Poorly Water Soluble Drug by Using β Cyclodextrin: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
Technical Support Center: Deupirfenidone Synthesis and Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of deupirfenidone.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and well-established synthetic route for this compound involves a copper-catalyzed N-arylation reaction, also known as the Ullmann condensation. This reaction couples a deuterated pyridinone intermediate, 5-(trideuteriomethyl)pyridin-2(1H)-one, with a phenyl halide (e.g., iodobenzene (B50100) or bromobenzene) in the presence of a copper catalyst and a base.
Q2: What are the critical starting materials for this compound synthesis?
A2: The key starting materials are 5-(trideuteriomethyl)pyridin-2(1H)-one and a phenyl halide, typically iodobenzene or bromobenzene (B47551). The purity of these starting materials is crucial to minimize the formation of impurities. For instance, the presence of dibromobenzene in the bromobenzene starting material can lead to the formation of dimeric byproducts.[1]
Q3: How can the level of deuteration in the final product be confirmed?
A3: The level of deuteration can be quantitatively determined using Nuclear Magnetic Resonance (NMR) spectroscopy. Specifically, Deuterium (B1214612) NMR (2H NMR) can directly detect the deuterium signal, while Proton NMR (1H NMR) can be used to observe the reduction in the signal intensity of the corresponding non-deuterated methyl group.[2][3] Mass spectrometry (MS) can also be used to confirm the mass difference between the deuterated and non-deuterated product.
Q4: What are the most common impurities encountered during this compound synthesis?
A4: Common impurities can arise from starting materials, side reactions, or degradation. These may include:
-
Unreacted starting materials: 5-(trideuteriomethyl)pyridin-2(1H)-one and the phenyl halide.
-
Dimeric byproducts: Such as di(5-methyl-2-pyridone)benzene, which can form if the phenyl halide contains di-halogenated impurities.[1]
-
Oxidative impurities: Formation of N-oxides can occur.
-
Products of side reactions: Depending on the reaction conditions, other minor byproducts may be formed.
Q5: What are the recommended purification techniques for this compound?
A5: The primary purification method for this compound is crystallization. A common solvent system for crystallization is a mixture of toluene (B28343) and heptanes.[1] This method is effective in removing unreacted starting materials and most process-related impurities. For challenging separations, column chromatography may be employed, although it is less common for large-scale production.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Reaction Yield | 1. Inactive catalyst. 2. Suboptimal reaction temperature. 3. Poor quality of starting materials. 4. Inefficient base. | 1. Use freshly prepared or properly stored copper catalyst. Consider using a ligand to enhance catalyst activity. 2. Optimize the reaction temperature. The Ullmann condensation typically requires elevated temperatures (e.g., >100 °C).[4] 3. Ensure the purity of starting materials, particularly the absence of water and other reactive impurities. 4. Use a strong, non-nucleophilic base like potassium carbonate. |
| Incomplete Reaction | 1. Insufficient reaction time. 2. Catalyst deactivation. 3. Poor solubility of reactants. | 1. Monitor the reaction progress using TLC or HPLC and extend the reaction time if necessary. 2. Add a fresh portion of the catalyst if deactivation is suspected. 3. Use a high-boiling polar aprotic solvent like DMF to ensure all reactants are in solution. |
| Presence of Dimeric Impurities | Contamination of the phenyl halide with di-halogenated species. | Use highly pure phenyl halide with a low content of di-halogenated impurities (<0.15%).[1] |
| Low Deuteration Level | Inefficient deuteration of the starting material or H/D exchange during synthesis. | 1. If preparing the deuterated pyridinone precursor, ensure complete deuteration using appropriate reagents and conditions. 2. During the Ullmann coupling, minimize sources of protons (e.g., use anhydrous solvents and reagents) to prevent back-exchange. |
| Difficulty in Crystallization | 1. Presence of impurities that inhibit crystal formation. 2. Incorrect solvent system or concentration. 3. Rapid cooling. | 1. Perform a pre-purification step (e.g., washing the crude product) to remove interfering impurities. 2. Experiment with different solvent ratios (e.g., toluene/heptane) and ensure the solution is sufficiently concentrated. 3. Allow the solution to cool slowly to promote the formation of well-defined crystals. Seeding with a small crystal of pure this compound can also be beneficial. |
| Final Product Fails Purity Specifications | Inefficient removal of one or more impurities during purification. | 1. Recrystallize the product multiple times. 2. Consider a charcoal treatment to remove colored impurities. 3. If impurities persist, an alternative purification method like column chromatography may be necessary. |
Data Presentation
Table 1: Typical Reaction Conditions for this compound Synthesis (Ullmann Condensation)
| Parameter | Condition | Reference |
| Reactants | 5-(trideuteriomethyl)pyridin-2(1H)-one, Phenyl Halide (Iodobenzene or Bromobenzene) | General Knowledge |
| Catalyst | Copper(I) salt (e.g., CuI, Cu2O) | [4] |
| Base | Potassium Carbonate (K2CO3) | General Knowledge |
| Solvent | Dimethylformamide (DMF) | General Knowledge |
| Temperature | > 100 °C | [4] |
| Reaction Time | 12-24 hours (monitor by TLC/HPLC) | General Knowledge |
Table 2: Purity Specifications for Pirfenidone (B1678446) (as an analogue for this compound)
| Impurity | Specification Limit | Reference |
| Di(5-methyl-2-pyridone)benzene | < 0.1% | [1] |
| Other individual impurities | < 0.05% | [1] |
| Total Purity | > 99.9% | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Ullmann Condensation
-
Reaction Setup: In a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 5-(trideuteriomethyl)pyridin-2(1H)-one (1.0 eq), iodobenzene (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to achieve a suitable concentration (e.g., 0.5 M).
-
Inert Atmosphere: Purge the flask with nitrogen for 15-20 minutes to ensure an inert atmosphere.
-
Heating: Heat the reaction mixture to 120-130 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed (typically 12-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate (B1210297) or toluene).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Protocol 2: Purification of this compound by Crystallization
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot toluene.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Slowly add heptane (B126788) to the hot toluene solution until turbidity is observed.
-
Cooling: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold heptane.
-
Drying: Dry the crystals under vacuum to obtain pure this compound.
-
Purity Analysis: Analyze the purity of the final product by HPLC and confirm its identity and deuteration level by NMR and MS.
Mandatory Visualizations
Caption: A generalized workflow for the synthesis and purification of this compound.
Caption: Decision-making flowchart for the purification of this compound.
Caption: A logical pathway for troubleshooting common issues in this compound synthesis.
References
Optimizing deupirfenidone dosage to minimize off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing deupirfenidone dosage to minimize off-target effects during their experiments.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the primary mechanism of action of this compound? | This compound is a deuterated form of pirfenidone (B1678446). Its primary mechanism involves the inhibition of pro-inflammatory and pro-fibrotic signaling pathways. It has been shown to reduce the production and activity of key cytokines such as transforming growth factor-beta (TGF-β), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6)[1]. This modulation of signaling pathways helps to reduce inflammation and fibrosis. |
| What are the known on-target effects of this compound? | The on-target effects of this compound are primarily its anti-inflammatory and anti-fibrotic activities. By inhibiting pathways mediated by TGF-β, TNF-α, and IL-6, this compound can reduce fibroblast proliferation, decrease collagen production, and limit the inflammatory response[1]. |
| What are the most commonly observed off-target effects (adverse events) in clinical trials? | In the ELEVATE IPF Phase 2b clinical trial, the most common treatment-emergent adverse events associated with this compound were gastrointestinal issues (such as nausea, dyspepsia, diarrhea, and abdominal pain), photosensitivity reactions, decreased appetite, fatigue, dizziness, and headache[2][3]. |
| How does the dosage of this compound relate to its efficacy and off-target effects? | The ELEVATE IPF trial demonstrated a dose-dependent response for efficacy. The higher dose of 825 mg TID showed a greater reduction in Forced Vital Capacity (FVC) decline compared to the 550 mg TID dose[2][3]. While both doses were generally well-tolerated, some adverse events showed a potential dose-relationship. Optimizing the dosage is key to maximizing efficacy while maintaining a manageable side-effect profile. |
| Why is this compound expected to have a better tolerability profile than pirfenidone? | This compound is a deuterated analog of pirfenidone. This structural modification alters its pharmacokinetic profile, leading to a potentially more favorable tolerability profile compared to its parent compound[4][5]. This may allow for higher systemic exposure and potentially greater efficacy with fewer dose-limiting side effects. |
Troubleshooting Guides
This section provides guidance for specific issues that may arise during preclinical experiments with this compound.
Issue 1: Unexpected Cell Toxicity or Reduced Viability in a New Cell Line
Possible Cause: The new cell line may be more sensitive to this compound, or it may express off-target proteins that are affected by the drug, leading to cytotoxicity.
Troubleshooting Steps:
-
Confirm On-Target Pathway Activity:
-
Ensure that the cell line expresses the target pathways (e.g., TGF-β, TNF-α signaling).
-
Use a positive control (e.g., pirfenidone) to validate the expected anti-fibrotic or anti-inflammatory response.
-
-
Perform a Dose-Response Curve:
-
Titrate this compound across a wide range of concentrations to determine the half-maximal inhibitory concentration (IC50) for the desired on-target effect and the concentration at which cytotoxicity is observed.
-
-
Assess General Cellular Health:
-
Utilize assays to measure mitochondrial function (e.g., MTT or resazurin (B115843) assay) and membrane integrity (e.g., LDH release assay) to distinguish between cytostatic and cytotoxic effects.
-
-
Investigate Potential Off-Target Mechanisms:
-
If the cell line is known to be sensitive to inhibitors of certain kinase families, consider performing a limited kinase screen to identify potential off-target interactions.
-
Issue 2: Inconsistent Anti-Fibrotic or Anti-Inflammatory Effects
Possible Cause: Experimental variability, issues with reagent stability, or complex downstream effects of the signaling pathways being modulated.
Troubleshooting Steps:
-
Standardize Experimental Conditions:
-
Ensure consistent cell seeding densities, treatment times, and reagent concentrations.
-
Prepare fresh solutions of this compound for each experiment, as stability in solution over time may vary.
-
-
Validate Assay Performance:
-
Include appropriate positive and negative controls in all experiments. For example, when measuring TGF-β inhibition, include a recombinant TGF-β treatment group and a known TGF-β inhibitor.
-
Use multiple, independent assays to confirm findings. For instance, supplement gene expression data (qPCR) with protein-level analysis (Western blot or ELISA).
-
-
Consider Kinetic Effects:
-
The inhibitory effects of this compound on signaling pathways may be time-dependent. Perform a time-course experiment to identify the optimal treatment duration for observing the desired effect.
-
Issue 3: Discrepancy Between In Vitro and In Vivo Results
Possible Cause: Differences in drug metabolism, bioavailability, and the complex microenvironment in a whole organism can lead to different outcomes compared to isolated cell cultures.
Troubleshooting Steps:
-
Evaluate Pharmacokinetics/Pharmacodynamics (PK/PD) in the Animal Model:
-
Measure the concentration of this compound in plasma and the target tissue over time to ensure adequate drug exposure.
-
Correlate drug concentrations with on-target biomarker modulation in the tissue of interest.
-
-
Refine the In Vivo Model:
-
Ensure the chosen animal model appropriately recapitulates the human disease pathology and the signaling pathways targeted by this compound.
-
Consider the route of administration and dosing regimen to mimic clinical exposure as closely as possible.
-
-
Bridge In Vitro and In Vivo Data:
-
Use in vitro models with co-cultures of different cell types to better simulate the tissue microenvironment.
-
Analyze tissues from in vivo studies using the same molecular assays employed in vitro to directly compare pathway modulation.
-
Quantitative Data Summary
Table 1: Efficacy of this compound in Idiopathic Pulmonary Fibrosis (ELEVATE IPF Phase 2b Trial)
| Treatment Group | Mean Change in FVC from Baseline at 26 Weeks (mL) |
| This compound 825 mg TID | -21.5 |
| This compound 550 mg TID | -80.7 |
| Pirfenidone 801 mg TID | -51.6 |
| Placebo | -112.5 |
Data from the ELEVATE IPF Phase 2b Trial.[2][6]
Table 2: Common Treatment-Emergent Adverse Events (≥5% in any group) in the ELEVATE IPF Trial
| Adverse Event | This compound 825 mg TID (%) | This compound 550 mg TID (%) | Pirfenidone 801 mg TID (%) | Placebo (%) |
| Nausea | 20.3 | 16.9 | 27.0 | 7.7 |
| Dyspepsia | 14.1 | 12.3 | 22.2 | 3.1 |
| Diarrhea | 7.8 | 10.8 | 11.1 | 9.2 |
| Abdominal Pain | 14.1 | 6.2 | 7.9 | 4.6 |
| Photosensitivity Reaction | 7.8 | 6.2 | 7.9 | 0 |
| Decreased Appetite | 20.3 | 18.5 | 14.3 | 7.7 |
| Fatigue | 9.4 | 7.7 | 11.1 | 1.5 |
| Dizziness | 12.5 | 9.2 | 7.9 | 3.1 |
| Headache | 3.1 | 7.7 | 12.7 | 4.6 |
Data from the ELEVATE IPF Phase 2b Trial.[2][3]
Experimental Protocols
Protocol 1: In Vitro Assessment of TGF-β Pathway Inhibition
Objective: To quantify the inhibitory effect of this compound on TGF-β-induced pro-fibrotic responses in a fibroblast cell line.
Methodology:
-
Cell Culture: Culture a relevant fibroblast cell line (e.g., primary human lung fibroblasts, NIH/3T3) in appropriate media.
-
Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or vehicle control for 1 hour.
-
Stimulate the cells with recombinant human TGF-β1 (e.g., 5 ng/mL) for 24-48 hours.
-
-
Endpoint Analysis:
-
Western Blot: Lyse the cells and perform Western blotting to analyze the expression of pro-fibrotic proteins such as alpha-smooth muscle actin (α-SMA) and Collagen Type I. Quantify the phosphorylation of Smad2/3 as a direct measure of TGF-β pathway activation.
-
qPCR: Extract RNA and perform quantitative real-time PCR to measure the gene expression of ACTA2 (α-SMA) and COL1A1.
-
Reporter Assay: For a more direct measure of TGF-β signaling, transfect cells with a Smad-responsive luciferase reporter construct prior to treatment and measure luciferase activity.
-
Protocol 2: Quantification of TNF-α and IL-6 Secretion
Objective: To measure the effect of this compound on the secretion of pro-inflammatory cytokines from immune cells.
Methodology:
-
Cell Culture: Use a relevant immune cell line (e.g., RAW 264.7 macrophages, THP-1 monocytes) or primary peripheral blood mononuclear cells (PBMCs).
-
Treatment:
-
Seed cells in a 24-well plate.
-
Pre-treat cells with this compound at various concentrations for 1 hour.
-
Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 6-24 hours.
-
-
Endpoint Analysis:
-
ELISA: Collect the cell culture supernatant and perform an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the concentration of secreted TNF-α and IL-6. Commercially available ELISA kits provide a sensitive and specific method for this analysis.
-
Visualizations
Caption: this compound's inhibitory action on key signaling pathways.
Caption: A logical workflow for optimizing this compound dosage.
References
- 1. Investigating the possible mechanisms of pirfenidone to be targeted as a promising anti-inflammatory, anti-fibrotic, anti-oxidant, anti-apoptotic, anti-tumor, and/or anti-SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aijourn.com [aijourn.com]
- 3. respiratory-therapy.com [respiratory-therapy.com]
- 4. This compound (LYT-100) | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]
- 5. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 6. fiercebiotech.com [fiercebiotech.com]
Troubleshooting inconsistent results in deupirfenidone in vitro assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with deupirfenidone in vitro.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from pirfenidone (B1678446)?
A1: this compound (also known as LYT-100) is a deuterated form of pirfenidone.[1][2] This means that specific hydrogen atoms in the pirfenidone molecule have been replaced with deuterium, a stable isotope of hydrogen. This modification is designed to improve the drug's pharmacokinetic profile, potentially leading to better tolerability while retaining the anti-inflammatory and anti-fibrotic activity of pirfenidone.[1]
Q2: What is the mechanism of action of this compound in vitro?
A2: this compound, similar to its parent compound pirfenidone, exhibits anti-inflammatory and anti-fibrotic properties. Its mechanism of action involves the inhibition of pro-inflammatory and pro-fibrotic mediators such as Transforming Growth Factor-beta (TGF-β), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6).[3] By targeting these pathways, this compound can modulate cellular responses involved in fibrosis, such as fibroblast proliferation and collagen synthesis.
Q3: What are the recommended solvents and storage conditions for this compound?
A3: this compound is typically soluble in organic solvents like Dimethyl Sulfoxide (DMSO). For in vitro experiments, it is advisable to prepare a concentrated stock solution in high-purity, anhydrous DMSO.[3][4] Stock solutions should be stored at -20°C or -80°C to ensure stability. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[5]
Q4: What are typical working concentrations for this compound in in vitro assays?
A4: The optimal working concentration of this compound will vary depending on the cell type and the specific assay being performed. Based on studies with pirfenidone, a starting point for concentration ranges could be from 0.1 mg/mL to 1 mg/mL.[6][7] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell Viability Assays
Question: My IC50 values for this compound in cell viability assays (e.g., MTT, WST-1) are highly variable between experiments. What could be the cause?
Answer: Inconsistent IC50 values can stem from several factors. Below is a troubleshooting guide to help you identify and address the potential causes.
Troubleshooting Steps:
| Potential Cause | Explanation | Recommended Solution |
| Cell Health and Passage Number | Cells that are unhealthy, have been passaged too many times, or are overly confluent can respond differently to treatment. | Ensure cells are healthy and in the logarithmic growth phase before seeding. Use cells within a consistent and low passage number range for all experiments. |
| Seeding Density | Inconsistent cell seeding density across wells and plates can lead to variability in metabolic activity, affecting the assay readout. | Optimize and strictly control the cell seeding density. Ensure a uniform single-cell suspension before plating. |
| Compound Solubility and Stability | This compound may precipitate out of the culture medium, leading to an inaccurate effective concentration. | Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Visually inspect the medium for any signs of precipitation after adding the compound. Pre-warming the media to 37°C before adding the stock solution can improve solubility.[4] |
| Incubation Time | The IC50 value can be time-dependent.[8] Shorter or longer incubation times can yield different results. | Standardize the incubation time with this compound across all experiments. |
| DMSO Concentration | High final concentrations of DMSO can be toxic to cells and affect their metabolic activity, confounding the results. | Keep the final DMSO concentration in the culture medium as low as possible, ideally below 0.5%, and maintain a consistent concentration across all wells, including the vehicle control.[4] |
Logical Workflow for Troubleshooting Inconsistent IC50 Values:
References
- 1. This compound (LYT-100) | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]
- 2. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 3. This compound-d3 (Pirfenidone-d3; LYT-100; AMR69-d3) | Isotope-Labeled Compounds | 1093951-85-9 | Invivochem [invivochem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Pirfenidone and nintedanib modulate properties of fibroblasts and myofibroblasts in idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of synthesized deupirfenidone
This technical support center provides guidance for researchers, scientists, and drug development professionals to identify, troubleshoot, and mitigate batch-to-batch variability of synthesized deupirfenidone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from pirfenidone (B1678446)?
This compound (also known as LYT-100) is a deuterated form of pirfenidone.[1][2] In its chemical structure, specific hydrogen atoms are replaced with deuterium (B1214612), a stable isotope of hydrogen. This modification is designed to alter the drug's pharmacokinetic profile, potentially improving its tolerability and allowing for higher plasma exposure compared to standard pirfenidone.[2][3][4] Like pirfenidone, this compound exhibits anti-inflammatory and anti-fibrotic properties.[5][6]
Q2: What are the primary mechanisms of action for this compound?
This compound's mechanism of action is similar to that of pirfenidone, which is known to be multifaceted.[7] It works by inhibiting pro-inflammatory and pro-fibrotic mediators. Key pathways affected include:
-
Inhibition of Transforming Growth Factor-beta (TGF-β): this compound, like its parent compound, reduces the expression and activity of TGF-β, a key cytokine that promotes the differentiation of fibroblasts into myofibroblasts and subsequent deposition of extracellular matrix components like collagen.[6][7][8]
-
Downregulation of Pro-inflammatory Cytokines: It inhibits the production of cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[6][7]
-
Antioxidant Effects: Pirfenidone has been shown to possess antioxidant properties, reducing oxidative stress which contributes to the pathogenesis of fibrotic diseases.[7][9]
Q3: What are the common causes of batch-to-batch variability in synthesized this compound?
Batch-to-batch variability in any synthesized compound can arise from multiple factors throughout the manufacturing and handling process. For this compound, potential sources include:
-
Incomplete Deuteration: The efficiency of the deuteration process can vary, leading to inconsistent levels of deuterium incorporation in the final product.
-
Purity and Impurity Profile: Differences in purification methods can result in varying levels and types of residual solvents, starting materials, or reaction byproducts.
-
Polymorphism: The crystalline structure of the solid-state this compound can differ between batches, affecting physical properties like solubility and dissolution rate.
-
Handling and Storage: Exposure to light, temperature fluctuations, and moisture can lead to degradation, creating inconsistencies over time.
Q4: How can I detect variability between my this compound batches?
A panel of analytical tests should be employed to ensure consistency. Key methods include:
-
Chromatography (HPLC/UPLC): To assess purity and quantify impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight and the degree of deuteration.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the chemical structure and confirm the specific sites of deuteration.
-
UV-Spectrophotometry: For routine quantification based on its chromophore.[10]
-
Differential Scanning Calorimetry (DSC) and X-Ray Diffraction (XRD): To identify and characterize the polymorphic form.
Q5: What is the potential impact of batch variability on experimental results?
Inconsistent batches of this compound can significantly compromise research outcomes:
-
Variable Efficacy: Differences in purity or solubility can lead to inconsistent biological activity in in vitro and in vivo models, making it difficult to establish a clear dose-response relationship.
-
Altered Pharmacokinetics: Variations in physical properties can affect absorption and metabolism, leading to unpredictable plasma concentrations.
-
Safety and Toxicity: The presence of unknown impurities could introduce off-target effects or unexpected toxicity.
-
Poor Reproducibility: The core of scientific validity is threatened when experiments cannot be reliably reproduced due to inconsistent starting materials.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments due to potential batch-to-batch variability.
Issue 1: Inconsistent Analytical Results (e.g., HPLC purity, NMR spectrum) Between Batches
| Potential Cause | Troubleshooting Steps |
| Different Impurity Profile | 1. Re-run HPLC using a gradient method to better separate all potential impurities. 2. Use a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS) to identify the mass of unknown peaks. 3. If possible, re-purify the material using flash column chromatography or recrystallization. |
| Incomplete or Variable Deuteration | 1. Perform quantitative NMR (qNMR) to determine the precise level of deuterium incorporation at specific sites. 2. Use high-resolution mass spectrometry to confirm the isotopic distribution. |
| Presence of Residual Solvents | 1. Perform a Headspace Gas Chromatography (GC-HS) analysis, the standard method for residual solvent detection. 2. Dry the material under a high vacuum to remove volatile solvents. |
Issue 2: Variable Biological Activity in Cell-Based or In Vivo Assays
| Potential Cause | Troubleshooting Steps |
| Poor or Variable Solubility | 1. Visually inspect the solution for particulates. 2. Measure the solubility of each batch in your experimental vehicle. 3. Consider using a different vehicle or adding a solubilizing agent, ensuring it does not interfere with the assay. |
| Lower Purity or Presence of Antagonistic Impurities | 1. Correlate the biological activity with the purity data from HPLC for each batch. 2. Test the activity of the most prominent impurity if it can be isolated or synthesized. |
| Degradation of the Compound | 1. Re-test the purity of the batch currently in use. 2. Review storage conditions. This compound should be stored in a cool, dark, and dry place. Prepare fresh stock solutions for each experiment. |
Quantitative Data Summary
The consistency of a drug product is critical for achieving reliable clinical outcomes. The following tables summarize data from the Phase 2b ELEVATE IPF trial, illustrating the performance of this compound, which relies on consistent manufacturing.
Table 1: Efficacy of this compound vs. Pirfenidone and Placebo at 26 Weeks
| Treatment Arm | Change in Forced Vital Capacity (FVC) from Baseline (mL) | Treatment Effect vs. Placebo |
| Placebo | -112.5 | N/A |
| Pirfenidone (801 mg TID) | -51.6 | 54.1% |
| This compound (550 mg TID) | -64.6 | N/A |
| This compound (825 mg TID) | -21.5 | 80.9% [3][11] |
Data sourced from the ELEVATE IPF Phase 2b trial.[4][11][12]
Table 2: Common Treatment-Emergent Adverse Events (%)
| Adverse Event | Placebo (n=65) | Pirfenidone (801 mg TID) (n=63) | This compound (550 mg TID) (n=65) | This compound (825 mg TID) (n=64) |
| Nausea | 7.7 | 27.0 | 16.9 | 20.3 |
| Dyspepsia | 3.1 | 22.2 | 12.3 | 14.1 |
| Diarrhea | 9.2 | 11.1 | 10.8 | 7.8 |
| Decreased Appetite | 7.7 | 14.3 | 18.5 | 20.3 |
Data sourced from the ELEVATE IPF Phase 2b trial.[4] A favorable tolerability profile, as suggested here for this compound compared to pirfenidone, is dependent on a consistent product free of unexpected impurities.
Key Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for determining the purity of this compound. It may require optimization for your specific system.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[13]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is often effective. For example, start with 35% acetonitrile in water and ramp up to 85% over 15 minutes.[10][13]
-
Detection: UV detector at 317 nm.[10]
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent like methanol (B129727) (e.g., 1 mg/mL).
-
Create a calibration curve using serial dilutions (e.g., 1-100 µg/mL).
-
Dilute the sample from each batch to fall within the linear range of the calibration curve.
-
Inject the samples into the HPLC system.
-
Calculate purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
Protocol 2: UV-Spectrophotometry for Routine Quantification
This method is a rapid and cost-effective way to quantify this compound, provided no interfering impurities are present.
-
Solvent: Methanol.[10]
-
Wavelength (λmax): 317 nm.[10]
-
Procedure:
-
Prepare a stock solution of a reference standard this compound in methanol (e.g., 100 µg/mL).
-
Create a standard curve by preparing a series of dilutions (e.g., 3-25 µg/mL) and measuring their absorbance at 317 nm.[10]
-
Plot absorbance vs. concentration and perform a linear regression.
-
Prepare solutions of each new batch at a concentration expected to fall within the standard curve.
-
Measure the absorbance and use the regression equation to determine the concentration.
-
Visualizations
Caption: Mechanism of Action for this compound.
Caption: Workflow for Assessing Batch Variability.
Caption: Root Causes of this compound Variability.
References
- 1. This compound - Celea Therapeutics - AdisInsight [adisinsight.springer.com]
- 2. This compound (LYT-100) | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]
- 3. xtalks.com [xtalks.com]
- 4. atsjournals.org [atsjournals.org]
- 5. This compound | C12H11NO | CID 25145077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. What is the mechanism of Pirfenidone? [synapse.patsnap.com]
- 8. atsjournals.org [atsjournals.org]
- 9. Investigating the possible mechanisms of pirfenidone to be targeted as a promising anti-inflammatory, anti-fibrotic, anti-oxidant, anti-apoptotic, anti-tumor, and/or anti-SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RP-HPLC and UV Spectrophotometric Methods for Estimation of Pirfenidone in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. respiratory-therapy.com [respiratory-therapy.com]
- 12. PureTech Presents New Data from Phase 2b Open-Label Extension Study of this compound (LYT-100), Further Supporting Strong and Durable Efficacy and Potential to Serve as New Standard of Care in IPF - BioSpace [biospace.com]
- 13. Synthesis and evaluation of new pirfenidone derivatives as anti-fibrosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Refining analytical methods for deupirfenidone metabolite identification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical method refinement for deupirfenidone and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does its metabolism differ from pirfenidone (B1678446)?
This compound (also known as LYT-100) is a deuterated form of pirfenidone, an anti-fibrotic drug. In this compound, hydrogen atoms on the metabolically active methyl group have been replaced by deuterium (B1214612) atoms. This substitution slows down the rate of metabolism due to the kinetic isotope effect, leading to a higher exposure of the parent drug and lower exposure to its primary metabolite compared to pirfenidone.[1][2][3]
Q2: What is the primary metabolite of this compound?
The primary metabolite of this compound is 5-carboxy-pirfenidone, the same as the main metabolite of pirfenidone.[1][4]
Q3: What are the primary analytical techniques used for the quantification of this compound and its metabolites?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and robust analytical technique for the simultaneous determination of this compound and its metabolites in biological matrices like plasma.[5][6]
Q4: What are the common sample preparation techniques for analyzing this compound from plasma samples?
Common sample preparation techniques include protein precipitation (PPT) and solid-phase extraction (SPE). Protein precipitation with acetonitrile (B52724) or methanol (B129727) is a simpler and faster method, while SPE can provide a cleaner extract, reducing matrix effects.
Q5: Can the deuteration of this compound affect its chromatographic retention time compared to pirfenidone?
The effect of deuteration on retention time is generally minimal but can sometimes lead to slight shifts. It is crucial to use a deuterated internal standard for accurate quantification to compensate for any minor variations in chromatographic behavior.
Troubleshooting Guide
Issue 1: Low recovery of this compound and/or its metabolites during sample preparation.
-
Potential Cause: Inefficient protein precipitation.
-
Solution: Ensure the ratio of organic solvent (e.g., acetonitrile) to plasma is optimal, typically at least 3:1 (v/v). Vortex the mixture thoroughly and ensure complete protein precipitation by centrifuging at a high speed (e.g., >10,000 x g).
-
-
Potential Cause: Suboptimal pH for extraction.
-
Solution: Adjust the pH of the sample to ensure the analytes are in a neutral form for better extraction efficiency, especially for liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
-
-
Potential Cause: Inappropriate SPE sorbent or elution solvent.
-
Solution: For this compound and its acidic metabolite, a mixed-mode or polymeric reversed-phase sorbent can be effective. If elution is incomplete, increase the strength of the elution solvent by increasing the percentage of the organic component.
-
Issue 2: High matrix effects (ion suppression or enhancement) in the LC-MS/MS analysis.
-
Potential Cause: Co-elution of endogenous matrix components with the analytes.
-
Solution: Optimize the chromatographic method to improve the separation of analytes from matrix interferences. This can be achieved by adjusting the mobile phase gradient, changing the column chemistry, or modifying the flow rate. The use of a deuterated internal standard that co-elutes with the analyte is crucial to compensate for matrix effects.
-
-
Potential Cause: Insufficient sample cleanup.
-
Solution: Employ a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove a larger portion of the interfering matrix components.
-
Issue 3: Inconsistent or unexpected metabolite profile.
-
Potential Cause: Metabolic switching due to the kinetic isotope effect.
-
Solution: The deuteration of this compound slows down the primary metabolic pathway, which could potentially lead to an increase in the formation of minor metabolites. It is important to perform a full metabolite identification study to investigate the presence of other potential metabolites besides 5-carboxy-pirfenidone.
-
-
Potential Cause: In-source fragmentation or instability of metabolites.
-
Solution: Optimize the mass spectrometer source conditions (e.g., temperature, gas flows) to minimize in-source fragmentation. Ensure the stability of metabolites in the biological matrix and during the analytical process by keeping samples at a low temperature and minimizing processing time.
-
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
-
To 100 µL of plasma sample, add 20 µL of an internal standard solution (deuterated this compound and deuterated 5-carboxy-pirfenidone in methanol).
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis (Adapted from Pirfenidone Methods)
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Data Presentation
Table 1: Example MRM Transitions for this compound and its Metabolite
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound (d3) | 189.1 | 92.1 | 25 |
| 5-carboxy-pirfenidone | 216.1 | 172.1 | 20 |
| This compound-d5 (IS) | 194.1 | 96.1 | 25 |
| 5-carboxy-pirfenidone-d3 (IS) | 219.1 | 175.1 | 20 |
Note: The exact m/z values and collision energies should be optimized for the specific instrument used.
Visualizations
Caption: this compound Metabolism Pathway.
Caption: LC-MS/MS analysis workflow.
Caption: Troubleshooting low recovery.
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. A Randomized Phase 1 Evaluation of this compound, a Novel Deuterium-Containing Drug Candidate for Interstitial Lung Disease and Other Inflammatory and Fibrotic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LYT-100 [puretechhealth.com]
- 4. researchgate.net [researchgate.net]
- 5. UPLC-MS/MS Method for Determination of Pirfenidone and Its Metabolite in Plasma and Its Application for Pharmacokinetics Research in Patients with Idiopathic Pulmonary Fiber [journal11.magtechjournal.com]
- 6. Determination and pharmacokinetic study of pirfenidone in rat plasma by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating confounding factors in deupirfenidone clinical trial design
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the clinical trial design for deupirfenidone. The focus is on mitigating confounding factors to ensure robust and reliable study outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from pirfenidone (B1678446)?
This compound (also known as LYT-100) is a deuterated form of pirfenidone, an approved anti-fibrotic medication for idiopathic pulmonary fibrosis (IPF).[1] In this compound, specific hydrogen atoms in the pirfenidone molecule are replaced with deuterium. This modification is designed to alter the drug's pharmacokinetic profile, potentially leading to improved tolerability and allowing for higher dose administration.[2] The underlying anti-fibrotic and anti-inflammatory mechanisms of action are believed to be the same as pirfenidone.[1]
Q2: What are the primary confounding factors to consider in a this compound clinical trial for IPF?
Confounding factors are variables that can distort the apparent relationship between the treatment (this compound) and the outcome. In IPF clinical trials, key confounding factors include:
-
Disease Severity at Baseline: Patients with more advanced disease may have a different rate of progression, which can obscure the treatment effect. Key indicators of baseline severity include Forced Vital Capacity (FVC), Diffusing Capacity for Carbon Monoxide (DLCO), and the extent of fibrosis on High-Resolution Computed Tomography (HRCT).
-
Age: Older patients may have a different disease trajectory and are more likely to have comorbidities.
-
Smoking History: Smoking is a significant risk factor for IPF and can influence disease progression.
-
Comorbidities: The presence of other medical conditions, such as chronic kidney disease, cardiovascular disease, or gastroesophageal reflux disease (GERD), can impact lung function and overall health, confounding the assessment of this compound's efficacy.
-
Concomitant Medications: Use of other medications for IPF or other conditions can interact with the study drug or affect the outcome measures.
-
Genetic Predisposition: Certain genetic factors may influence the risk and progression of IPF.
Q3: How can we mitigate the impact of these confounding factors in our clinical trial design?
Several strategies can be employed at both the design and analysis stages of a clinical trial to minimize the influence of confounding factors. A multi-faceted approach is often the most effective.
Troubleshooting Guides
Guide 1: Addressing Baseline Heterogeneity in Patient Population
Problem: Significant variability in disease severity among enrolled patients is masking the true treatment effect of this compound.
Solutions:
-
Stratified Randomization: This technique ensures that important baseline characteristics are evenly distributed between the treatment and control arms.
-
Implementation:
-
Identify key prognostic factors (e.g., baseline FVC % predicted, DLCO % predicted).
-
Create strata based on these factors (e.g., FVC > 70% vs. ≤ 70%).
-
Randomize patients within each stratum to either the this compound or control group.
-
-
-
Strict Inclusion/Exclusion Criteria: Carefully defining the patient population can reduce variability.
-
Example Criteria for an IPF Trial:
-
Inclusion: Diagnosis of IPF confirmed by HRCT, FVC ≥ 45% of predicted, DLCO ≥ 30% of predicted.
-
Exclusion: History of other significant lung diseases, current smokers, severe cardiovascular comorbidities.
-
-
Logical Workflow for Patient Stratification:
References
Technical Support Center: Enhancing Deupirfenidone Delivery to Lung Tissue
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for enhancing the delivery of deupirfenidone to lung tissue. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to facilitate successful experimentation.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments aimed at enhancing this compound delivery to the lungs.
| Question | Possible Cause | Suggested Solution |
| Low Bioavailability of this compound in Lung Tissue | Poor aqueous solubility of this compound limiting dissolution at the site of administration.[1] | Investigate formulation strategies such as the use of co-solvents or creating nanoparticle or liposomal formulations to improve solubility and dissolution rate.[2][3] |
| Rapid clearance from the lungs via mucociliary action or absorption into systemic circulation.[4][5] | Formulations that provide sustained release, such as encapsulation in liposomes or nanoparticles, can prolong residence time in the lungs.[6][7] | |
| Inefficient aerosol generation or deposition of the inhaled formulation.[8] | Optimize the particle size of the formulation for deep lung deposition (typically 1-5 µm).[8] Ensure compatibility between the formulation and the inhalation device (e.g., nebulizer, dry powder inhaler).[9][10] | |
| High Variability in Experimental Results | Inconsistent formulation characteristics (e.g., particle size, encapsulation efficiency). | Implement stringent quality control measures during formulation preparation to ensure batch-to-batch consistency.[8] |
| Variability in animal administration technique (e.g., intratracheal instillation, inhalation). | Standardize the administration protocol and ensure all personnel are thoroughly trained. | |
| Issues with the bioanalytical method for quantifying this compound in lung tissue. | Validate the LC-MS/MS method for linearity, accuracy, precision, and stability.[11] See the detailed protocol and troubleshooting section below. | |
| Poor Peak Shape or Low Signal Intensity in LC-MS/MS Analysis | Suboptimal sample preparation leading to matrix effects or poor recovery. | Optimize the lung tissue homogenization and protein precipitation steps. Consider solid-phase extraction (SPE) for cleaner samples. |
| Inappropriate chromatographic conditions. | Adjust the mobile phase composition, gradient, and column chemistry to improve peak shape and resolution.[12] | |
| Ion suppression or enhancement in the mass spectrometer. | Use a stable isotope-labeled internal standard for this compound to correct for matrix effects. Dilute the sample extract if suppression is severe. | |
| Difficulty in Formulating this compound for Inhalation | This compound's physicochemical properties (e.g., crystallinity, hygroscopicity) are not suitable for the chosen formulation approach.[13] | Thoroughly characterize the solid-state properties of this compound. Consider particle engineering techniques like spray drying to create particles with suitable aerodynamic properties.[1][13] |
| Instability of the formulation during aerosolization (e.g., drug leakage from liposomes).[6][9] | Optimize the composition of the liposomes (e.g., lipid composition, cholesterol content) to enhance stability during nebulization.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the rationale for exploring alternative delivery routes for this compound to the lungs?
A1: While oral administration of this compound has shown systemic efficacy, direct delivery to the lungs via inhalation could potentially increase the local concentration of the drug at the site of action, thereby enhancing its therapeutic effect and reducing systemic side effects.[3][5] Oral administration can lead to gastrointestinal side effects and first-pass metabolism, which may be mitigated by targeted lung delivery.[5]
Q2: What are the most promising formulation strategies for enhancing this compound lung delivery?
A2: Liposomal and nanoparticle-based formulations are promising approaches.[2][3][7] These systems can encapsulate this compound, improve its solubility, protect it from degradation, and provide sustained release in the lungs.[6][10] For instance, pirfenidone-loaded liposomes have been shown to increase lung targeting.[6][14]
Q3: How does this compound exert its anti-fibrotic effects in the lungs?
A3: this compound, a deuterated form of pirfenidone (B1678446), is believed to exert its anti-fibrotic effects by inhibiting pro-inflammatory and pro-fibrotic signaling pathways.[15] A key target is the Transforming Growth Factor-beta (TGF-β) signaling pathway, which plays a central role in the pathogenesis of pulmonary fibrosis.[2][16][17] By inhibiting TGF-β, this compound can reduce the proliferation of fibroblasts and the deposition of extracellular matrix, which are hallmarks of fibrosis.[17]
Q4: What are the critical parameters to consider when developing an inhaled formulation of this compound?
A4: Key parameters include the aerodynamic particle size distribution (ideally 1-5 µm for deep lung deposition), formulation stability, compatibility with the chosen inhalation device, and the drug release profile in the lungs.[8][10] The physicochemical properties of this compound itself, such as solubility and stability, are also crucial.[14]
Q5: Are there established methods for quantifying this compound in lung tissue?
A5: While specific, published protocols for this compound in lung tissue are not widely available, methods for its parent compound, pirfenidone, in plasma and other tissues are well-established.[18][19] These methods, typically involving liquid chromatography-tandem mass spectrometry (LC-MS/MS), can be adapted and validated for this compound in lung homogenates. A detailed protocol based on these principles is provided in this support center.
Data Presentation: Formulation Strategies for Enhanced Lung Delivery
The following table summarizes various formulation strategies that have been explored for the parent drug, pirfenidone, and could be adapted for this compound to enhance its delivery to lung tissue.
| Formulation Strategy | Key Features | Reported Advantages for Lung Delivery | Potential Challenges |
| Liposomes | Phospholipid vesicles encapsulating the drug.[6] | Sustained release, increased lung retention, and potential for reduced systemic toxicity.[6][14] | Stability during nebulization, potential for drug leakage.[6][9] |
| Nanoparticles (e.g., Solid Lipid Nanoparticles) | Solid lipid core matrix for drug encapsulation.[11] | Enhanced lung targeting (five-fold greater AUC in lung tissue than free drug reported for pirfenidone SLNs), potential for controlled release.[11] | Biocompatibility and potential for toxicity of nanoparticle materials need to be assessed.[7] |
| Dry Powder Inhalers (DPIs) | Micronized drug particles, often blended with a carrier.[13] | Improved stability compared to liquid formulations, potential for delivering higher doses.[10] | Requires careful particle engineering to achieve optimal aerodynamic properties.[13] Device-formulation compatibility is critical.[10] |
| Nebulized Solutions | Aqueous solution of the drug for aerosolization.[9] | Suitable for a wide range of patients, including those who cannot coordinate inhalation with device actuation. | Requires the drug to be soluble in an aqueous vehicle.[14] Potential for lower delivery efficiency compared to other devices. |
Experimental Protocols
Quantification of this compound in Lung Tissue using LC-MS/MS
This protocol provides a detailed methodology for the extraction and quantification of this compound from rodent lung tissue. It is based on established methods for similar analytes in biological matrices.[18]
1. Materials and Reagents:
-
This compound reference standard
-
Stable isotope-labeled this compound (internal standard, IS)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Phosphate-buffered saline (PBS), pH 7.4
-
Tissue homogenizer (e.g., bead beater)
-
Centrifuge
-
Analytical balance
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
2. Experimental Workflow
Caption: Workflow for this compound Quantification in Lung Tissue.
3. Detailed Procedure:
-
Standard and Internal Standard Preparation:
-
Prepare stock solutions of this compound and its internal standard in methanol.
-
Prepare a series of calibration standards by spiking known concentrations of this compound into blank lung homogenate.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in blank lung homogenate.
-
-
Sample Preparation:
-
Accurately weigh the frozen lung tissue sample.
-
Add ice-cold PBS (pH 7.4) at a specific ratio (e.g., 1:4 w/v).
-
Homogenize the tissue on ice until a uniform suspension is obtained.[20][21]
-
Transfer a known volume of the homogenate to a microcentrifuge tube.
-
Spike with the internal standard solution.
-
Add cold acetonitrile (e.g., 3 volumes) to precipitate proteins.[18]
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions (Example):
-
LC System: UPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Monitor specific precursor-to-product ion transitions for this compound and its internal standard.
-
-
-
Data Analysis:
-
Integrate the peak areas for this compound and the internal standard.
-
Calculate the peak area ratio of this compound to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of this compound in the unknown samples from the calibration curve.
-
Mandatory Visualization: Signaling Pathway
This compound is known to inhibit the TGF-β signaling pathway, which is a key driver of pulmonary fibrosis.
Caption: TGF-β Signaling Pathway in Pulmonary Fibrosis and Inhibition by this compound.
References
- 1. aijourn.com [aijourn.com]
- 2. Research progress on drugs targeting the TGF-β signaling pathway in fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Strategies to Overcome Biological Barriers Associated with Pulmonary Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benthamdirect.com [benthamdirect.com]
- 7. trial.medpath.com [trial.medpath.com]
- 8. Navigating Regulatory Challenges in Inhaled Drug Development - SciCord [scicord.com]
- 9. Liposomes for Pulmonary Drug Delivery: The Role of Formulation and Inhalation Device Design | Bentham Science [benthamscience.com]
- 10. Rethinking Inhalation Drug Development - Experic CDMO [expericservices.com]
- 11. japsonline.com [japsonline.com]
- 12. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 13. Inhalation Drug Development | Arcinova [arcinova.com]
- 14. pharmtech.com [pharmtech.com]
- 15. This compound (LYT-100) | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]
- 16. respiratory-therapy.com [respiratory-therapy.com]
- 17. TGF-β signaling in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Determination and pharmacokinetic study of pirfenidone in rat plasma by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. UPLC-MS/MS Method for Determination of Pirfenidone and Its Metabolite in Plasma and Its Application for Pharmacokinetics Research in Patients with Idiopathic Pulmonary Fiber [journal11.magtechjournal.com]
- 20. Lung Homogenization [protocols.io]
- 21. researchgate.net [researchgate.net]
Strategies to reduce experimental variability with deupirfenidone
Deupirfenidone Experimental Variability Technical Support Center
Welcome to the technical support resource for researchers using this compound (LYT-100). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help minimize experimental variability and ensure robust, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from pirfenidone (B1678446)?
A1: this compound is a deuterated form of pirfenidone, an anti-fibrotic and anti-inflammatory agent.[1] The substitution of hydrogen with deuterium (B1214612) at the 5-methyl position is designed to alter its metabolism, primarily by slowing the action of the CYP1A2 enzyme.[2][3] This results in a differentiated pharmacokinetic (PK) profile, leading to approximately 50% greater drug exposure compared to an equivalent dose of pirfenidone.[4][5] This key difference may necessitate adjustments in experimental design when adapting protocols originally developed for pirfenidone.
Q2: I'm not seeing the expected anti-fibrotic effect in my cell culture. What are common causes?
A2: Several factors can lead to a reduced or inconsistent anti-fibrotic effect:
-
Suboptimal Concentration: The effective concentration of pirfenidone, and by extension this compound, is highly dependent on the cell type and assay. Published effective concentrations for pirfenidone range from 50 µM to over 2 mg/mL.[6][7] It is crucial to perform a dose-response curve for your specific cell line to determine the optimal concentration.
-
Compound Solubility: this compound, like pirfenidone, has limited aqueous solubility. Ensure it is fully dissolved in a suitable solvent like DMSO before adding it to your culture medium.[8][9] Precipitates can lead to inconsistent dosing.
-
Timing of Treatment: In models using TGF-β to induce fibrosis, the timing of this compound treatment is critical. Pre-treatment for 1-2 hours before adding TGF-β is a common and effective strategy.[8][10]
-
Cell Health and Passage Number: Use cells at a low passage number, as primary fibroblasts can lose their fibrotic potential over time.[8] Ensure cells are healthy and not overly confluent before starting the experiment.
Q3: What is the best way to prepare a this compound stock solution for in vitro experiments?
A3: For in vitro studies, this compound should be dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution (e.g., 100 mg/mL or higher).[9] This stock solution should be stored at -20°C or -80°C. When preparing the working solution, dilute the stock with your cell culture medium to the final desired concentration. The final concentration of DMSO in the medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.[8] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
Q4: My results with this compound are more potent than published data for pirfenidone. Is this expected?
A4: Yes, this is possible and expected. Due to its deuteration, this compound has a longer half-life and results in higher total drug exposure compared to pirfenidone.[5][11] This can translate to greater potency or a more sustained effect in both in vitro and in vivo models. When comparing your results to historical pirfenidone data, it is important to consider this pharmacokinetic difference.
Troubleshooting Guides
Guide 1: Inconsistent Results in Collagen I Expression Assays (Western Blot)
If you are observing high variability in Collagen I protein levels after this compound treatment, follow this guide.
Problem: High well-to-well or experiment-to-experiment variability in Collagen I expression.
Logical Troubleshooting Workflow:
Guide 2: Unexpected Cytotoxicity or Anti-Proliferative Effects
Problem: this compound treatment is causing significant cell death or complete inhibition of proliferation, confounding anti-fibrosis readouts.
Possible Causes & Solutions:
-
Concentration Too High: Pirfenidone is known to inhibit fibroblast proliferation in a dose-dependent manner, with high concentrations (e.g., >1 mg/mL) potentially causing complete growth arrest.[7][9] Since this compound has greater exposure, the anti-proliferative effects may be more pronounced.
-
Solution: Reduce the concentration of this compound. Perform a viability assay (e.g., WST-1 or LDH) alongside your dose-response curve to identify a concentration that is anti-fibrotic but not overtly cytotoxic.[7]
-
-
Solvent Toxicity: Although rare at concentrations <0.5%, some sensitive cell lines may be affected by DMSO.
-
Solution: Ensure your vehicle control (DMSO only) shows no toxicity. If it does, lower the final DMSO concentration by using a more concentrated stock solution.
-
-
Extended Treatment Duration: Continuous exposure for long periods (e.g., >72 hours) may lead to cumulative toxicity or anti-proliferative effects.
-
Solution: Consider shorter treatment durations or medium changes with fresh this compound during the experiment.
-
Data & Experimental Parameters
Table 1: Comparison of this compound and Pirfenidone
| Parameter | Pirfenidone | This compound (LYT-100) | Key Consideration for Researchers |
| Mechanism | Anti-fibrotic, Anti-inflammatory; inhibits TGF-β, TNF-α.[2] | Same as Pirfenidone.[12][13] | The fundamental biological pathways being studied are the same. |
| Metabolism | Primarily via CYP1A2 enzyme.[3] | Metabolism is slowed due to deuteration.[5][11] | This compound may have a longer effective half-life in vitro and in vivo. |
| Relative Exposure | Standard (Baseline) | ~50% higher exposure at equivalent doses.[4][14] | A lower concentration of this compound may be needed to achieve the same biological effect as pirfenidone. |
| Common In Vitro Solvent | DMSO[8] | DMSO | Ensure proper solubilization and use of vehicle controls. |
Table 2: Reported Effective Concentrations of Pirfenidone in In Vitro Models
Note: These concentrations for the parent compound, pirfenidone, should be used as a starting point for optimizing this compound dose-response experiments.
| Cell Type | Assay | Effective Concentration Range | Reference |
| Human Pterygium Fibroblasts | Proliferation (MTT) | IC50 ≈ 0.2 mg/mL | [15] |
| Human Intestinal Fibroblasts | Proliferation, Collagen I | 0.5 - 2 mg/mL | [7] |
| Human Tenon's Fibroblasts | Proliferation, Migration | 0.15 - 0.3 mg/mL | [16] |
| Alveolar & Lung Fibroblasts | SMAD3 Nuclear Accumulation | 50 µM (~9.2 µg/mL) | [6] |
| IPF Fibroblasts | Proliferation, α-SMA | 0.1 - 1 mM | [17] |
Signaling Pathway & Experimental Workflow
TGF-β Signaling Pathway and this compound's Site of Action
This compound, like pirfenidone, exerts its anti-fibrotic effects primarily by inhibiting the Transforming Growth Factor-beta (TGF-β) signaling pathway. This pathway is a central regulator of fibrosis. This compound has been shown to reduce the phosphorylation of key downstream mediators like Smad2/3 and AKT, preventing the transcription of fibrotic genes.[8][10]
Standard In Vitro Anti-Fibrosis Experimental Workflow
This workflow outlines a typical experiment to assess the anti-fibrotic potential of this compound in a fibroblast cell culture model.
Detailed Experimental Protocol
Protocol: Assessing Anti-Fibrotic Activity of this compound in Primary Human Lung Fibroblasts (HLFs)
This protocol is adapted from methodologies described for pirfenidone.[7][8]
1. Materials
-
Primary Human Lung Fibroblasts (low passage, < P6)
-
Fibroblast Growth Medium (FGM)
-
DMEM/F12 with 0.1% FBS (Starvation Medium)
-
This compound powder
-
DMSO (ACS grade)
-
Recombinant Human TGF-β1
-
PBS, Trypsin-EDTA
-
Reagents for Western Blotting or RT-qPCR
2. Preparation of Reagents
-
This compound Stock (100 mg/mL): Dissolve 100 mg of this compound in 1 mL of DMSO. Mix thoroughly until fully dissolved. Aliquot and store at -20°C.
-
TGF-β1 Stock (10 µg/mL): Reconstitute lyophilized TGF-β1 in sterile 4 mM HCl containing 1 mg/mL BSA as per the manufacturer's instructions. Aliquot and store at -80°C.
3. Experimental Procedure
-
Cell Seeding: Seed HLFs in 6-well plates at a density of 1 x 10^5 cells/well in FGM. Allow cells to adhere and grow for 24 hours until they reach 70-80% confluency.
-
Serum Starvation: Aspirate the FGM, wash cells once with sterile PBS, and add 2 mL of Starvation Medium to each well. Incubate for 24 hours. This synchronizes the cells and reduces baseline fibrotic gene expression.
-
This compound Treatment:
-
Prepare working concentrations of this compound by diluting the 100 mg/mL stock solution in fresh Starvation Medium. (Example concentrations: 0.1, 0.25, 0.5, 1.0 mg/mL).
-
Prepare a vehicle control using the same amount of DMSO as the highest concentration treatment group.
-
Aspirate the old medium and add the this compound-containing medium or vehicle control medium to the respective wells.
-
Incubate for 1 hour at 37°C.
-
-
TGF-β1 Stimulation:
-
Prepare TGF-β1 working solution in Starvation Medium to achieve a final concentration of 10 ng/mL when added to the wells.
-
Add the TGF-β1 solution to all wells except for the negative control (which receives only vehicle).
-
Incubate for an additional 48 hours.
-
-
Harvesting:
-
For Protein (Western Blot): Wash cells twice with ice-cold PBS. Lyse the cells directly in the well with 100-150 µL of RIPA buffer containing protease and phosphatase inhibitors. Scrape, collect, and centrifuge to pellet debris.
-
For RNA (RT-qPCR): Wash cells once with ice-cold PBS. Add 1 mL of TRIzol reagent or a similar lysis buffer and proceed with RNA extraction according to the manufacturer's protocol.
-
4. Analysis
-
Analyze protein lysates for Collagen I and α-SMA expression via Western Blot. Use GAPDH or β-actin as a loading control.
-
Analyze RNA for COL1A1 and ACTA2 gene expression via RT-qPCR. Use a stable housekeeping gene for normalization.
References
- 1. This compound (LYT-100) | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]
- 2. Pirfenidone - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Pharmacological basis of the antifibrotic effects of pirfenidone: Mechanistic insights from cardiac in-vitro and in-vivo models [frontiersin.org]
- 4. PureTech’s this compound (LYT-100) Demonstrates Strong and Durable Efficacy as a Monotherapy with Favorable Tolerability in Phase 2b ELEVATE IPF Trial - BioSpace [biospace.com]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. Pirfenidone anti-fibrotic effects are partially mediated by the inhibition of MUC1 bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pirfenidone Inhibits Cell Proliferation and Collagen I Production of Primary Human Intestinal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pirfenidone suppresses TGF-β1-induced human intestinal fibroblasts activities by regulating proliferation and apoptosis via the inhibition of the Smad and PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. A Randomized Phase 1 Evaluation of this compound, a Novel Deuterium-Containing Drug Candidate for Interstitial Lung Disease and Other Inflammatory and Fibrotic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound | C12H11NO | CID 25145077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Facebook [cancer.gov]
- 14. LYT-100 [puretechhealth.com]
- 15. The in vitro anti-fibrotic effect of Pirfenidone on human pterygium fibroblasts is associated with down-regulation of autocrine TGF-β and MMP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. iovs.arvojournals.org [iovs.arvojournals.org]
- 17. Pirfenidone and nintedanib modulate properties of fibroblasts and myofibroblasts in idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cell-Based Models for Deupirfenidone Screening
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing cell-based models in the screening of deupirfenidone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in the context of fibrosis?
A1: this compound is a deuterated form of pirfenidone, an anti-fibrotic agent.[1] Its primary mechanism of action involves anti-inflammatory and anti-fibrotic activities.[1][2] this compound inhibits pro-inflammatory and pro-fibrotic mediators, notably transforming growth factor-beta (TGF-β), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[1] By modulating the TGF-β signaling pathway, it can reduce fibroblast proliferation and the production of collagen and other extracellular matrix (ECM) components that contribute to fibrosis.[2][3]
Q2: Which cell types are most relevant for creating an in vitro fibrosis model to screen this compound?
A2: Primary human lung fibroblasts (HLFs) are highly relevant, as they are key effector cells in pulmonary fibrosis.[4] These cells can be isolated from healthy donors or from patients with idiopathic pulmonary fibrosis (IPF) to create disease-relevant models. Upon stimulation with pro-fibrotic factors like TGF-β1, these fibroblasts differentiate into myofibroblasts, which are characterized by increased expression of alpha-smooth muscle actin (α-SMA) and excessive collagen deposition.[4][5]
Q3: How is a fibrotic phenotype typically induced in cell-based models?
A3: A fibrotic phenotype is most commonly induced by treating cultured fibroblasts with recombinant human TGF-β1.[6][7] TGF-β1 is a potent cytokine that drives the differentiation of fibroblasts into myofibroblasts, a critical event in the pathogenesis of fibrosis.[6][8][9] The optimal concentration and duration of TGF-β1 treatment should be determined for each specific cell line and experimental setup.
Q4: What are the key assays to measure the anti-fibrotic efficacy of this compound in vitro?
A4: The primary assays for evaluating the anti-fibrotic effects of this compound include:
-
Myofibroblast Differentiation Assay: Measures the expression of α-SMA, a key marker of myofibroblast activation, typically via immunofluorescence or Western blotting.[4][10]
-
Collagen Quantification Assay: Quantifies the amount of collagen deposited by the cells, often using methods like the Sirius Red collagen detection assay.[11][12]
-
Cell Viability/Cytotoxicity Assay: Assesses the impact of the compound on cell health to ensure that the observed anti-fibrotic effects are not due to toxicity. The MTT assay is a widely used for this purpose.[13]
Troubleshooting Guides
Cell Viability (MTT) Assay
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Background Absorbance | 1. Microbial contamination of the culture medium.[13]2. Phenol (B47542) red in the medium interfering with absorbance readings.[13][14]3. Components in serum reducing the MTT reagent.[13][14]4. The test compound (this compound) is directly reducing the MTT reagent.[14] | 1. Visually inspect plates for contamination; use aseptic techniques.2. Use a phenol red-free medium during the MTT incubation step or subtract background absorbance using a reference wavelength (e.g., 630 nm).[14]3. Use a serum-free medium during the MTT incubation step.[13]4. Run a cell-free control with medium, MTT, and this compound to check for direct reduction. If this occurs, consider an alternative viability assay (e.g., LDH or Calcein-AM).[14] |
| Inconsistent Results/High Variability | 1. Uneven cell seeding density across wells.2. Incomplete solubilization of formazan (B1609692) crystals.[14]3. "Edge effect" due to evaporation in the outer wells of the plate.[14] | 1. Ensure a single-cell suspension before seeding and mix gently between plating. Perform a cell density optimization experiment.2. Use a sufficient volume of a suitable solubilizing agent (e.g., DMSO). Ensure complete mixing by using an orbital shaker for 15-30 minutes.[14]3. Avoid using the outermost wells for experimental samples. Instead, fill them with sterile PBS or medium to create a humidity barrier.[14] |
| Low Absorbance Signal | 1. Insufficient number of viable cells.2. Suboptimal incubation time with MTT reagent. | 1. Increase the initial cell seeding density. A titration is recommended to find the optimal cell number that gives a signal within the linear range of the assay.[15]2. Optimize the MTT incubation time (typically 1-4 hours) for your specific cell type. |
Myofibroblast Differentiation (α-SMA) & Collagen (Sirius Red) Assays
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Weak or No Induction of α-SMA/Collagen with TGF-β1 | 1. Suboptimal concentration or activity of TGF-β1.2. Cells are at a high passage number and have lost responsiveness.3. Insufficient incubation time with TGF-β1. | 1. Titrate TGF-β1 to determine the optimal concentration for your cell type (typically 1-10 ng/mL).[4][16] Ensure proper storage and handling of the recombinant protein.2. Use low-passage primary cells for fibrosis experiments.3. Optimize the stimulation time (typically 48-72 hours).[4] |
| High Background Staining (Immunofluorescence) | 1. Non-specific binding of primary or secondary antibodies.2. Inadequate blocking.3. Autofluorescence of cells or plate material. | 1. Titrate antibody concentrations to find the lowest concentration that gives a specific signal. Run a secondary antibody-only control.2. Increase the blocking time or try a different blocking agent (e.g., 10% goat serum in PBS).[17]3. Use imaging plates with low autofluorescence (e.g., black-walled, clear-bottom plates). |
| Variability in Sirius Red Collagen Staining | 1. Incomplete removal of unbound dye.2. Variable cell numbers between wells.3. Collagen fibers aligned with the axis of polarized light, leading to underestimation.[18] | 1. Ensure thorough and consistent washing steps after staining.[12]2. Normalize collagen measurements to cell number, for example by using a DNA quantification assay on the same well after elution of the Sirius Red dye.3. If using polarized light microscopy, consider using circularly polarized light to avoid orientation-based artifacts.[18] |
Target Validation (siRNA Transfection)
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Knockdown Efficiency | 1. Suboptimal siRNA concentration or transfection reagent volume.2. Cell density is too high or too low at the time of transfection.3. Poor quality or ineffective siRNA sequence. | 1. Optimize the ratio of siRNA to transfection reagent for your specific cell type.[19]2. Transfect cells when they are in the exponential growth phase, typically at 40-80% confluency.[20]3. Use a positive control siRNA (e.g., targeting a housekeeping gene) to verify the transfection protocol. Test at least two different siRNA sequences for your target gene.[21] |
| High Cell Toxicity/Death | 1. Transfection reagent is toxic to the cells.2. siRNA concentration is too high, leading to off-target effects.[19]3. Prolonged exposure to transfection complexes. | 1. Reduce the amount of transfection reagent. Screen different reagents to find one with low toxicity for your cell type.[22]2. Perform a dose-response experiment to find the lowest effective siRNA concentration (typically in the range of 5-30 nM).[22]3. Change the medium 8-24 hours after transfection to remove the transfection complexes.[20] |
Experimental Protocols & Data
Quantitative Data for Assay Optimization
| Parameter | Cell Type | Recommended Range/Value | Source(s) |
| Cell Seeding Density (96-well plate) | Human Lung Fibroblasts | 3,000 - 10,000 cells/well | [4][15][23] |
| General Adherent Cells | 5,000 - 40,000 cells/well | [15][24] | |
| TGF-β1 Concentration | Human Lung Fibroblasts | 1 - 10 ng/mL | [4][9][16] |
| This compound Concentration (in vitro) | Human Lung Cells | 50 µM (~9.2 µg/mL) has been used for pirfenidone | [3] |
| siRNA Concentration | General Adherent Cells | 5 - 30 nM | [22] |
Detailed Experimental Methodologies
Protocol 1: Myofibroblast Differentiation and α-SMA Staining
-
Cell Seeding: Seed human lung fibroblasts in a 96-well, black-walled, clear-bottom imaging plate at a pre-optimized density (e.g., 5,000 cells/well). Allow cells to adhere and grow for 24 hours.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 24 hours to synchronize the cells.
-
Compound Treatment: Add this compound at various concentrations to the wells. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 1-2 hours.
-
Fibrotic Induction: Add TGF-β1 to all wells (except for the unstimulated control) to a final concentration of 5 ng/mL.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
Fixation: Gently wash the cells with PBS. Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[17]
-
Permeabilization: Wash the cells three times with PBS. Permeabilize with 0.2% Triton X-100 in PBS for 5-10 minutes.[5]
-
Blocking: Wash the cells three times with PBS. Block with 10% goat serum in PBS for 1 hour at room temperature.[17]
-
Primary Antibody: Incubate with a primary antibody against α-SMA (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.[17]
-
Secondary Antibody: Wash the cells three times with PBS. Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated, 1:500 dilution) and a nuclear counterstain (e.g., DAPI) for 1-2 hours at room temperature in the dark.[17]
-
Imaging: Wash the cells three times with PBS. Add PBS to the wells and acquire images using a high-content imaging system.
-
Analysis: Quantify the intensity of the α-SMA fluorescence signal within the cytoplasm. Normalize the α-SMA signal to the cell number (DAPI count).
Protocol 2: Sirius Red Collagen Assay
-
Cell Culture and Treatment: Follow steps 1-5 from the Myofibroblast Differentiation protocol in a clear 96-well plate.
-
Fixation: After the incubation period, gently wash the cells with PBS. Fix the cells using Kahle's fixative solution for 10 minutes.[12]
-
Staining: Wash the plate thoroughly with distilled water. Air dry completely. Add 100 µL of Sirius Red staining solution (0.1% Direct Red 80 in a saturated aqueous solution of picric acid) to each well and incubate for 1 hour at room temperature.
-
Washing: Aspirate the staining solution and wash the wells multiple times with 0.01 M HCl or 0.5% acetic acid to remove unbound dye.
-
Elution: Add 100 µL of 0.1 M NaOH to each well to elute the bound dye.
-
Quantification: Place the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization of the dye. Measure the absorbance at 540-570 nm using a microplate reader.
Visualizations
Signaling Pathways & Experimental Workflows
Caption: this compound's inhibitory action on the TGF-β signaling pathway.
Caption: Experimental workflow for screening this compound in a cell-based fibrosis model.
References
- 1. Facebook [cancer.gov]
- 2. Pirfenidone - Wikipedia [en.wikipedia.org]
- 3. Pirfenidone anti-fibrotic effects are partially mediated by the inhibition of MUC1 bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
- 5. Alpha-Smooth Muscle Actin Expression Upregulates Fibroblast Contractile Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Transforming growth factor type beta: rapid induction of fibrosis and angiogenesis in vivo and stimulation of collagen formation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro models of TGF-beta-induced fibrosis suitable for high-throughput screening of antifibrotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. JCI Insight - Myofibroblast dedifferentiation proceeds via distinct transcriptomic and phenotypic transitions [insight.jci.org]
- 10. 2.6. Assays of Myofibroblast Differentiation [bio-protocol.org]
- 11. Optimization of Sirius Red-Based Microplate Assay to Investigate Collagen Production In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. licorbio.com [licorbio.com]
- 16. researchgate.net [researchgate.net]
- 17. emulatebio.com [emulatebio.com]
- 18. Robust quantitative assessment of collagen fibers with picrosirius red stain and linearly polarized light as demonstrated on atherosclerotic plaque samples - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Guidelines for transfection of siRNA [qiagen.com]
- 20. Top Ten Ways to Optimize siRNA Delivery in Cultured Cells | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. 10 tips on how to best optimize siRNA transfection | Proteintech Group [ptglab.com]
- 22. Optimizing siRNA Transfection for RNAi | Thermo Fisher Scientific - US [thermofisher.com]
- 23. researchgate.net [researchgate.net]
- 24. Useful Numbers for Cell Culture | Thermo Fisher Scientific - US [thermofisher.com]
Validation & Comparative
Deupirfenidone vs. Pirfenidone: A Comparative Efficacy Study in Idiopathic Pulmonary Fibrosis
A head-to-head analysis of the next-generation antifibrotic agent, deupirfenidone, against its predecessor, pirfenidone (B1678446), reveals promising advancements in the treatment of Idiopathic Pulmonary Fibrosis (IPF). This guide provides a comprehensive comparison of their efficacy, supported by data from the pivotal ELEVATE IPF Phase 2b clinical trial, alongside a detailed examination of their mechanisms of action and experimental protocols for researchers, scientists, and drug development professionals.
This compound (formerly LYT-100) is a deuterated form of pirfenidone, a modification designed to improve its pharmacokinetic profile.[1][2] This structural change aims to enhance efficacy and tolerability in patients with IPF, a progressive and fatal lung disease characterized by lung tissue scarring.[1]
Executive Summary of Comparative Efficacy
The ELEVATE IPF trial, a Phase 2b, multicenter, randomized, double-blind study, provides the most direct comparison between this compound, pirfenidone, and a placebo.[2][3] The results indicate a superior treatment effect for the higher dose of this compound in slowing the decline of lung function.
At a dose of 825 mg three times a day (TID), this compound demonstrated a statistically significant 80.9% reduction in the rate of lung function decline compared to placebo.[1][4] In the same trial, pirfenidone at the FDA-approved dose of 801 mg TID showed a 54.1% treatment effect versus placebo, a figure consistent with its previously reported clinical trial data.[4][5]
Quantitative Data Comparison
The following tables summarize the key efficacy and safety data from the 26-week ELEVATE IPF trial.[4]
Table 1: Efficacy Endpoints - Change in Forced Vital Capacity (FVC)
| Treatment Group | N | Change from Baseline in FVC (mL) (SE) | Difference in FVC (mL) vs. Placebo (95% CI) | Treatment Effect vs. Placebo |
| Placebo | 65 | -112.5 (27.84) | - | - |
| Pirfenidone 801 mg TID | 61 | -51.6 (29.13) | 60.9 (-18.3, 140.0) | 54.1% |
| This compound 550 mg TID | 65 | -80.7 (29.32) | 31.8 (-47.6, 111.2) | 28.3% |
| This compound 825 mg TID | 63 | -21.5 (28.86) | 91.0 (12.2, 169.7)† | 80.9% |
SE: Standard Error; CI: Confidence Interval. †Statistically significant at the 0.05 level.[4]
Table 2: Efficacy Endpoints - Change in FVC Percent Predicted (FVCpp)
| Treatment Group | N | Change from Baseline in FVCpp (%) (SE) | Difference in FVCpp (%) vs. Placebo (95% CI) |
| Placebo | 65 | -3.43 (0.842) | - |
| Pirfenidone 801 mg TID | 61 | -1.46 (0.881) | 1.97 (-0.42, 4.37) |
| This compound 550 mg TID | 65 | -1.81 (0.886) | 1.62 (-0.78, 4.02) |
| This compound 825 mg TID | 63 | -0.43 (0.872) | 3.00 (0.62, 5.38)† |
SE: Standard Error; CI: Confidence Interval. †Statistically significant at the 0.05 level.[4]
Table 3: Tolerability - Key Gastrointestinal Adverse Events (≥5% in any arm)
| Adverse Event | This compound 825 mg TID (%) | Pirfenidone 801 mg TID (%) |
| Nausea | 20.3 | 27.0 |
| Dyspepsia | 14.1 | 22.2 |
| Abdominal Pain | 14.1 | 7.9 |
| Diarrhea | 7.8 | 11.1 |
| Constipation | 4.7 | 6.3 |
| Vomiting | 1.6 | 3.2 |
This compound at the 825 mg dose demonstrated a generally favorable tolerability profile compared to pirfenidone, with lower incidences of several key gastrointestinal side effects.[4]
Mechanism of Action
Both pirfenidone and this compound exert their therapeutic effects through anti-inflammatory and antifibrotic activities.[6][7][8] The precise molecular mechanisms are not fully elucidated but are known to involve the downregulation of key pro-fibrotic and pro-inflammatory mediators.[9][10]
This compound, being a deuterated analogue of pirfenidone, shares the same fundamental mechanism of action.[8] The substitution of hydrogen with deuterium (B1214612) atoms alters its pharmacokinetics, leading to higher plasma exposure which may contribute to its improved efficacy and differentiated safety profile.[2][11]
The key signaling pathways modulated by these compounds include:
-
Inhibition of Transforming Growth Factor-beta (TGF-β): Both drugs suppress the production and signaling of TGF-β, a central mediator of fibrosis that stimulates fibroblast proliferation and collagen synthesis.[9][10][12]
-
Reduction of Pro-inflammatory Cytokines: They inhibit the production of inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[12][13]
-
Antioxidant Effects: Pirfenidone has demonstrated antioxidant properties, which may help protect lung tissue from oxidative stress-induced damage.[13]
Caption: Simplified signaling pathway for this compound and Pirfenidone.
Experimental Protocols
The comparative data presented is primarily derived from the ELEVATE IPF Phase 2b trial.
Study Design: A Phase 2b, international, multi-center, randomized, double-blind, active- and placebo-comparator trial.[2]
Participants: 257 patients with Idiopathic Pulmonary Fibrosis were enrolled from 14 countries.[2] Key inclusion criteria typically involve a confirmed diagnosis of IPF with mild to moderate impairment in lung function.
Intervention: Participants were randomized in a 1:1:1:1 ratio to receive one of the following treatments for 26 weeks:[4]
-
This compound 550 mg TID
-
This compound 825 mg TID
-
Pirfenidone 801 mg TID
-
Placebo TID
Endpoints:
-
Primary Endpoint: The rate of change in Forced Vital Capacity (FVC) in mL from baseline over 26 weeks.[2] The primary statistical analysis used a Bayesian approach comparing the combined this compound arms to the placebo arm.[2]
-
Key Secondary Endpoint: The rate of change in FVC percent predicted (FVCpp) from baseline over 26 weeks.[2]
-
Additional Endpoints: Included time to disease progression and safety assessments.[2]
Statistical Analysis: The primary analyses for both FVC and FVCpp utilized a Bayesian approach.[2] Secondary analyses were conducted using a frequentist approach with a mixed model for repeated measures (MMRM).[2]
Caption: Experimental workflow of the ELEVATE IPF Phase 2b trial.
Conclusion
The available data from the ELEVATE IPF trial suggests that this compound, particularly at the 825 mg TID dose, offers a superior efficacy profile compared to the standard 801 mg TID dose of pirfenidone in slowing the decline of lung function in IPF patients over a 26-week period. This enhanced efficacy is coupled with a favorable tolerability profile, potentially addressing some of the limitations that have hindered the use of current standard-of-care treatments.[1][4] These findings support the continued development of this compound as a promising new therapeutic option for Idiopathic Pulmonary Fibrosis.[2] A Phase 3 trial, SURPASS-IPF, is being planned to further evaluate this compound against pirfenidone.[14]
References
- 1. xtalks.com [xtalks.com]
- 2. atsjournals.org [atsjournals.org]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. respiratory-therapy.com [respiratory-therapy.com]
- 5. PureTech’s this compound (LYT-100) Demonstrates Strong and Durable Efficacy as a Monotherapy with Favorable Tolerability in Phase 2b ELEVATE IPF Trial - BioSpace [biospace.com]
- 6. Pirfenidone - Wikipedia [en.wikipedia.org]
- 7. Pirfenidone is a cardioprotective drug: Mechanisms of action and preclinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | C12H11NO | CID 25145077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Pirfenidone: Molecular Mechanisms and Potential Clinical Applications in Lung Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. atsjournals.org [atsjournals.org]
- 11. A Randomized Phase 1 Evaluation of this compound, a Novel Deuterium-Containing Drug Candidate for Interstitial Lung Disease and Other Inflammatory and Fibrotic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Facebook [cancer.gov]
- 13. What is the mechanism of Pirfenidone? [synapse.patsnap.com]
- 14. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
Deupirfenidone: A Comparative Analysis of Anti-Fibrotic Efficacy in Pulmonary Fibrosis
An objective comparison of deupirfenidone and pirfenidone (B1678446), focusing on their anti-fibrotic properties and clinical performance in the context of idiopathic pulmonary fibrosis (IPF).
This compound (LYT-100) is a novel therapeutic agent developed for the treatment of idiopathic pulmonary fibrosis (IPF), a chronic and progressive lung disease characterized by the scarring of lung tissue.[1] As a deuterated form of pirfenidone, this compound is designed to retain the anti-fibrotic and anti-inflammatory mechanisms of its parent compound while offering an improved pharmacokinetic and tolerability profile.[2][3] This guide provides a comprehensive comparison of this compound and pirfenidone, presenting clinical data, outlining the underlying anti-fibrotic mechanisms in human lung fibroblasts, and detailing relevant experimental protocols for researchers in the field.
Comparative Clinical Efficacy and Tolerability
Recent clinical trial data from the Phase 2b ELEVATE IPF study has provided a direct comparison of this compound with pirfenidone and a placebo. The trial evaluated the rate of decline in Forced Vital Capacity (FVC), a key indicator of lung function, over a 26-week period.[4]
Table 1: Comparison of Annualized Rate of FVC Decline (mL) in the ELEVATE IPF Trial
| Treatment Group | Mean FVC Decline over 26 weeks (mL) |
| Placebo | -112.5 |
| Pirfenidone (801 mg TID) | -51.6 |
| This compound (550 mg TID) | -80.7 |
| This compound (825 mg TID) | -21.5 |
Data sourced from the ELEVATE IPF Phase 2b trial results.[1][5]
The higher dose of this compound (825 mg TID) demonstrated a statistically significant reduction in FVC decline compared to both placebo and the standard dose of pirfenidone.[4] The decline observed in this arm approached the rate expected in healthy aging adults, suggesting a potential for stabilizing lung function.[1][5]
Deuteration of pirfenidone to create this compound alters its metabolism, leading to a differentiated pharmacokinetic profile.[6][7] This modification is intended to improve tolerability, a significant challenge with pirfenidone therapy that can lead to dose reductions or discontinuation.[8] Clinical data has shown that this compound is associated with a lower incidence of gastrointestinal side effects compared to pirfenidone.[7]
Table 2: Comparative Tolerability: Gastrointestinal Adverse Events
| Adverse Event | This compound (825 mg TID) | Pirfenidone (801 mg TID) |
| Nausea | 20.3% | 27.0% |
| Dyspepsia | 14.1% | 22.2% |
| Diarrhea | 7.8% | 11.1% |
Data from a comparative analysis of adverse events.
Mechanism of Anti-Fibrotic Action in Human Lung Fibroblasts
While specific in vitro studies on this compound in human lung fibroblasts are not yet widely published, its mechanism is predicated on the known activities of pirfenidone. Pirfenidone exerts its anti-fibrotic effects through multiple pathways, primarily by inhibiting the pro-fibrotic cytokine, Transforming Growth Factor-beta (TGF-β).[9]
The activation of lung fibroblasts and their differentiation into myofibroblasts are central events in the progression of pulmonary fibrosis. Myofibroblasts are the primary cell type responsible for the excessive deposition of extracellular matrix (ECM) components, such as collagen, leading to tissue stiffening and loss of function.
Pirfenidone has been demonstrated to:
-
Reduce the proliferation of human lung fibroblasts.
-
Inhibit the TGF-β-stimulated production of collagen.
-
Downregulate the expression of fibrogenic mediators.
-
Attenuate the differentiation of fibroblasts into myofibroblasts, as evidenced by reduced expression of α-smooth muscle actin (α-SMA).
Given that this compound is a chemical modification of pirfenidone designed to improve its drug properties without altering its fundamental pharmacology, it is expected to exhibit these same anti-fibrotic effects at the cellular level.
Below is a diagram illustrating the presumed signaling pathway through which this compound exerts its anti-fibrotic effects, based on the established mechanism of pirfenidone.
Caption: TGF-β signaling pathway in fibroblasts and the inhibitory action of this compound.
Experimental Protocols for Validation
To validate the anti-fibrotic effects of this compound in human lung fibroblasts, a series of established in vitro assays can be employed. The following are detailed methodologies for key experiments.
Experimental Workflow
The general workflow for assessing the anti-fibrotic potential of a compound like this compound is depicted below.
Caption: Standard experimental workflow for evaluating anti-fibrotic compounds in vitro.
Fibroblast Proliferation Assay (MTT Assay)
-
Objective: To quantify the effect of this compound on fibroblast proliferation.
-
Methodology:
-
Seed human lung fibroblasts in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 24 hours.
-
Treat the cells with varying concentrations of this compound or pirfenidone for 1 hour, followed by stimulation with a pro-proliferative agent like Platelet-Derived Growth Factor (PDGF) or TGF-β1.
-
Incubate for 48-72 hours.
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.
-
Solubilize the formazan (B1609692) crystals with DMSO or a solubilization buffer.
-
Measure the absorbance at 570 nm using a microplate reader. A decrease in absorbance indicates inhibition of proliferation.
-
Collagen Quantification (Sirius Red Assay)
-
Objective: To measure the effect of this compound on collagen deposition by fibroblasts.
-
Methodology:
-
Culture human lung fibroblasts in 24-well plates until confluent.
-
Treat the cells with this compound or pirfenidone in the presence of TGF-β1 for 48 hours to stimulate collagen production.
-
Wash the cells with PBS and fix with methanol (B129727) for 10 minutes.
-
Stain the fixed cells with Sirius Red solution (0.1% in picric acid) for 1 hour.
-
Wash extensively with water to remove unbound dye.
-
Elute the bound dye with 0.1 M NaOH.
-
Quantify the eluted dye by measuring the absorbance at 550 nm. A lower absorbance value corresponds to reduced collagen deposition.
-
Myofibroblast Differentiation (α-SMA Expression)
-
Objective: To assess the effect of this compound on the differentiation of fibroblasts into myofibroblasts.
-
Methodology (Western Blot):
-
Grow fibroblasts to near confluence in 6-well plates.
-
Pre-treat with this compound or pirfenidone for 1 hour before adding TGF-β1 to induce differentiation.
-
After 48 hours, lyse the cells and collect the protein extracts.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against α-smooth muscle actin (α-SMA). Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensity. A reduction in the α-SMA band intensity indicates inhibition of myofibroblast differentiation.
-
Conclusion
This compound represents a significant advancement in the treatment of idiopathic pulmonary fibrosis. By retaining the anti-fibrotic mechanism of pirfenidone while offering a superior clinical profile in terms of both efficacy at higher doses and improved tolerability, it holds the potential to become a new standard of care. The validation of its anti-fibrotic effects in human lung fibroblasts, following the established protocols, will be a critical step in further elucidating its therapeutic advantages and supporting its development for IPF and other fibrotic diseases.
References
- 1. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 2. This compound (LYT-100) | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]
- 3. PureTech’s LYT-100 (this compound) Achieves 50% Reduction in Healthy Older Adults Experiencing GI-Related Adverse Events Compared to Pirfenidone - BioSpace [biospace.com]
- 4. respiratory-therapy.com [respiratory-therapy.com]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. A Randomized Phase 1 Evaluation of this compound, a Novel Deuterium-Containing Drug Candidate for Interstitial Lung Disease and Other Inflammatory and Fibrotic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. atsjournals.org [atsjournals.org]
- 8. publications.ersnet.org [publications.ersnet.org]
- 9. Antifibrotic activities of pirfenidone in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
Deupirfenidone: A Cross-Species Examination of Efficacy and Safety in Fibrotic Diseases
A comparative analysis of deupirfenidone and its parent compound, pirfenidone (B1678446), for researchers and drug development professionals.
This compound (LYT-100), a deuterated form of pirfenidone, has emerged as a promising therapeutic candidate for idiopathic pulmonary fibrosis (IPF) and other fibrotic conditions.[1] This guide provides a comprehensive cross-species comparison of the efficacy and safety of this compound, with pirfenidone as a key comparator, supported by available preclinical and clinical data. The strategic deuteration of pirfenidone is designed to alter its pharmacokinetic profile, aiming for improved tolerability and potentially enhanced efficacy.[2][3]
Efficacy Data: From Preclinical Models to Clinical Trials
Preclinical Efficacy in Animal Models of Pulmonary Fibrosis
While specific preclinical studies on this compound in animal models are not extensively published, the well-established efficacy of its parent compound, pirfenidone, in various fibrosis models provides the foundational rationale for this compound's development. The most widely used animal model for pulmonary fibrosis is the bleomycin-induced lung injury model in rodents.[4]
In these models, pirfenidone has consistently demonstrated significant anti-fibrotic effects. Administration of pirfenidone in mice and rats with bleomycin-induced pulmonary fibrosis has been shown to reduce lung collagen content, improve lung histology, and downregulate pro-fibrotic and inflammatory markers.[5][6][7]
Table 1: Summary of Pirfenidone Efficacy in Bleomycin-Induced Pulmonary Fibrosis Animal Models
| Species | Dosing Regimen | Key Efficacy Endpoints | Outcome |
| Rat | 50 mg/kg/day, oral | Reduced alveolitis and pulmonary fibrosis scores, decreased expression of periostin and TGF-β1.[5] | Significant attenuation of inflammation and fibrosis.[5] |
| Mouse | 400 mg/kg/day, oral | Reduced hydroxyproline (B1673980) content and improved lung architecture.[6] | Significant reduction in pulmonary fibrosis.[6] |
| Mouse | 300 mg/kg/day, oral | Decreased lung pathological alterations.[7] | Effective in mitigating fibrotic changes.[7] |
Clinical Efficacy in Idiopathic Pulmonary Fibrosis (IPF)
The clinical development of this compound has centered on demonstrating its efficacy and safety in patients with IPF. The Phase 2b ELEVATE IPF trial provides the most robust comparative data against both placebo and pirfenidone.[8]
The primary efficacy endpoint in IPF clinical trials is the rate of decline in Forced Vital Capacity (FVC), a key measure of lung function.[9] A slower rate of FVC decline indicates a therapeutic benefit.
Table 2: Comparison of this compound and Pirfenidone Efficacy in the ELEVATE IPF Phase 2b Trial (26 Weeks) [2][10]
| Treatment Group | Mean Change in FVC from Baseline (mL) |
| This compound 825 mg TID | -21.5 |
| This compound 550 mg TID | -80.7 |
| Pirfenidone 801 mg TID | -51.6 |
| Placebo | -112.5 |
These results indicate that this compound at the 825 mg dose not only significantly slowed the decline in lung function compared to placebo but also showed a numerically greater effect than the standard dose of pirfenidone.[2]
Safety and Tolerability: A Key Differentiator
A primary motivation for the development of this compound was to improve upon the tolerability profile of pirfenidone, which is often associated with gastrointestinal side effects that can limit its use.[11]
Preclinical Safety
Comprehensive preclinical toxicology and safety pharmacology studies are a standard part of drug development. While specific data for this compound is not publicly detailed, its progression to Phase 3 trials indicates an acceptable safety profile in preclinical models.
Clinical Safety and Tolerability in IPF
The ELEVATE IPF trial also provided a direct comparison of the safety and tolerability of this compound and pirfenidone.
Table 3: Incidence of Key Gastrointestinal Adverse Events in the ELEVATE IPF Phase 2b Trial
| Adverse Event | This compound 825 mg TID | Pirfenidone 801 mg TID |
| Nausea | 20.3% | 27.0% |
| Dyspepsia | 14.1% | 22.2% |
| Diarrhea | 7.8% | 11.1% |
| Vomiting | 1.6% | 3.2% |
The data suggests that this compound was generally well-tolerated, with a lower incidence of several key gastrointestinal adverse events compared to pirfenidone.[8]
Mechanism of Action: Targeting Key Fibrotic Pathways
This compound shares the same mechanism of action as pirfenidone, which involves the modulation of multiple cellular pathways implicated in fibrosis. A key target is the Transforming Growth Factor-beta (TGF-β) signaling pathway, a central driver of fibrosis.[12] Pirfenidone has been shown to inhibit both the canonical (SMAD-dependent) and non-canonical (non-SMAD) TGF-β signaling pathways.[13][14]
Caption: TGF-β Signaling Pathway Inhibition by this compound/Pirfenidone.
Experimental Protocols
Bleomycin-Induced Pulmonary Fibrosis in Rodents (Representative Protocol)
This protocol is a generalized representation based on common methodologies for inducing pulmonary fibrosis to test anti-fibrotic agents like pirfenidone.
Caption: Experimental Workflow for Preclinical Efficacy Testing.
ELEVATE IPF Phase 2b Clinical Trial (NCT05321420)
-
Study Design: A randomized, double-blind, active- and placebo-controlled, four-arm study.[15][16]
-
Participants: Adult patients (≥40 years) with a diagnosis of IPF.[15]
-
-
This compound 825 mg three times daily (TID)
-
This compound 550 mg TID
-
Pirfenidone 801 mg TID
-
Placebo
-
-
Duration: 26 weeks of treatment.[15]
-
Primary Outcome: Rate of decline in Forced Vital Capacity (FVC) in mL over 26 weeks.[15]
-
Key Secondary Outcomes: Change from baseline in FVC % predicted, safety and tolerability.[8][15]
Conclusion
This compound represents a thoughtful evolution of pirfenidone, aiming to enhance the therapeutic window by improving tolerability. The available clinical data from the ELEVATE IPF trial suggests that this compound, particularly at the 825 mg TID dose, may offer a superior efficacy and safety profile compared to the standard dose of pirfenidone for the treatment of IPF. While direct comparative preclinical data for this compound is not as readily available, the extensive body of evidence for pirfenidone's anti-fibrotic effects in animal models provides a strong biological rationale for its clinical development. Further data from the planned Phase 3 trial will be crucial to definitively establish the cross-species translational efficacy and safety of this compound.[11]
References
- 1. This compound (LYT-100) | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. A Randomized Phase 1 Evaluation of this compound, a Novel Deuterium-Containing Drug Candidate for Interstitial Lung Disease and Other Inflammatory and Fibrotic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pirfenidone - Wikipedia [en.wikipedia.org]
- 5. Pirfenidone suppresses bleomycin-induced pulmonary fibrosis and periostin expression in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pirfenidone activates cannabinoid receptor 2 in a mouse model of bleomycin-induced pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PureTech sees success in Phase IIb Pulmonary Fibrosis trial - Clinical Trials Arena [clinicaltrialsarena.com]
- 9. trial.medpath.com [trial.medpath.com]
- 10. LYT-100 [puretechhealth.com]
- 11. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 12. Investigating the effects of Pirfenidone on TGF-β1 stimulated non-SMAD signaling pathways in Dupuytren’s disease -derived fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Investigating the effects of Pirfenidone on TGF-β1 stimulated non-SMAD signaling pathways in Dupuytren's disease -derived fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pirfenidone anti-fibrotic effects are partially mediated by the inhibition of MUC1 bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LYT-100 in Patients With Idiopathic Pulmonary Fibrosis (IPF) [ctv.veeva.com]
- 16. lung.org [lung.org]
Deupirfenidone Demonstrates Promising Efficacy in a Shifting Landscape of Emerging IPF Therapies
New clinical trial data positions deupirfenidone, a deuterated form of pirfenidone (B1678446), as a potentially more effective and better-tolerated treatment option for Idiopathic Pulmonary Fibrosis (IPF) compared to the current standard of care. This comes as a new wave of therapies with diverse mechanisms of action, including phosphodiesterase 4B (PDE4B) inhibitors and prostacyclin analogues, are showing significant promise in late-stage clinical development, poised to reshape the therapeutic landscape for this devastating disease.
This compound (LYT-100) has shown a superior ability to slow the decline of lung function in patients with IPF when compared to both placebo and the approved therapy pirfenidone, according to results from the Phase 2b ELEVATE IPF trial.[1][2] The trial, which enrolled 257 patients, demonstrated that this compound at a dose of 825 mg three times daily resulted in a significantly smaller decline in Forced Vital Capacity (FVC), a key measure of lung function, over 26 weeks.[1][3]
The improved pharmacokinetic profile of this compound, achieved through deuterium (B1214612) substitution, is believed to contribute to its enhanced efficacy and tolerability.[2] This modification retains the anti-fibrotic and anti-inflammatory properties of pirfenidone while potentially reducing the gastrointestinal side effects that can limit patient adherence to the current standard of care.[2][3]
In the competitive landscape of emerging IPF therapies, two other notable candidates have demonstrated positive results in recent clinical trials: nerandomilast (B10856306) (BI 1015550), a preferential PDE4B inhibitor, and inhaled treprostinil (B120252), a prostacyclin analogue.
Comparative Efficacy of this compound and Emerging Therapies
The following tables summarize the key efficacy data from recent clinical trials of this compound, nerandomilast, and inhaled treprostinil, focusing on the primary endpoint of change in Forced Vital Capacity (FVC).
| This compound (ELEVATE IPF Trial - 26 Weeks) [1][3] | |
| Treatment Arm | Mean Change in FVC from Baseline (mL) |
| This compound 825 mg TID | -21.5 |
| This compound 550 mg TID | -80.7[4] |
| Pirfenidone 801 mg TID | -51.6 |
| Placebo | -112.5 |
| Nerandomilast (FIBRONEER-IPF Trial - 52 Weeks) [5] | |
| Treatment Arm | Adjusted Mean Change in FVC from Baseline (mL) |
| Nerandomilast 18 mg BID | -114.7 |
| Nerandomilast 9 mg BID | -138.6 |
| Placebo | -183.5 |
| Inhaled Treprostinil (TETON-2 Trial - 52 Weeks) [6][7] | |
| Treatment Arm | Difference in FVC Change from Placebo (mL) |
| Inhaled Treprostinil | +95.6 |
Experimental Protocols of Key Clinical Trials
A detailed understanding of the methodologies employed in these pivotal trials is crucial for a comprehensive assessment of the comparative efficacy of these emerging therapies.
ELEVATE IPF (this compound) - NCT05321420[8][9][10]
-
Study Design: A randomized, double-blind, active- and placebo-controlled, dose-ranging Phase 2b trial.[8]
-
Participants: 257 patients with IPF.[3]
-
Inclusion Criteria: Patients aged 40 years or older with a diagnosis of IPF confirmed by high-resolution computed tomography (HRCT), FVC ≥ 45% of predicted, and diffusing capacity of the lung for carbon monoxide (DLCO) between 30% and 90% of predicted.[9]
-
Randomization: Patients were randomized in a 1:1:1:1 ratio to receive this compound 550 mg TID, this compound 825 mg TID, pirfenidone 801 mg TID, or placebo for 26 weeks.[8]
-
Primary Endpoint: Rate of decline in FVC from baseline over 26 weeks.[9]
-
Statistical Analysis: The primary analysis was a Bayesian model comparing the combined this compound arms to placebo. A frequentist analysis was also performed.[3]
FIBRONEER-IPF (Nerandomilast) - NCT05321069[11][12]
-
Study Design: A Phase 3, double-blind, randomized, placebo-controlled trial.[10]
-
Participants: 1,177 patients with IPF.[5]
-
Inclusion Criteria: Patients aged 40 years or older with a diagnosis of IPF, FVC ≥ 45% of predicted, and DLco ≥ 25% and < 90% of predicted. Patients were stratified by background antifibrotic therapy use.[10]
-
Randomization: Patients were randomized in a 1:1:1 ratio to receive nerandomilast 9 mg twice daily, nerandomilast 18 mg twice daily, or placebo for at least 52 weeks.[10]
-
Primary Endpoint: Absolute change in FVC from baseline at week 52.[10]
-
Statistical Analysis: The primary endpoint was analyzed using a mixed model for repeated measures.
TETON-2 (Inhaled Treprostinil) - NCT05255991[5][13][14]
-
Study Design: A Phase 3, multicenter, randomized, double-blind, placebo-controlled registration study.[5]
-
Participants: 597 patients with IPF.[11]
-
Inclusion Criteria: Patients with IPF, with stratification by background IPF therapy use.[5]
-
Randomization: Patients were randomly assigned 1:1 to receive nebulized treprostinil or placebo for 52 weeks.[11]
-
Primary Endpoint: Change in absolute FVC from baseline to week 52.[11]
-
Statistical Analysis: The primary endpoint was analyzed to compare the change in FVC between the treprostinil and placebo groups.
Signaling Pathways and Mechanisms of Action
The diverse mechanisms of action of these emerging therapies target different aspects of IPF pathology.
References
- 1. PDE4B inhibition by nerandomilast: Effects on lung fibrosis and transcriptome in fibrotic rats and on biomarkers in human lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reviews and prospectives of signaling pathway analysis in idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Idiopathic pulmonary fibrosis (IPF) signaling pathways and protective roles of melatonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of the Proliferation of Human Lung Fibroblasts by Prostacyclin Receptor Agonists is Linked to a Sustained cAMP Signal in the Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. trial.medpath.com [trial.medpath.com]
- 6. Frontiers | Targeting Growth Factor and Cytokine Pathways to Treat Idiopathic Pulmonary Fibrosis [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. LYT-100 in Patients With Idiopathic Pulmonary Fibrosis (IPF) [ctv.veeva.com]
- 10. Design of a phase III, double-blind, randomised, placebo-controlled trial of BI 1015550 in patients with idiopathic pulmonary fibrosis (FIBRONEER-IPF) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. United Therapeutics completes enrolment of TETON 2 study for IPF [worldpharmaceuticals.net]
Deupirfenidone in Idiopathic Pulmonary Fibrosis: A Meta-Analysis of Clinical Trial Data
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive meta-analysis of clinical trial data for deupirfenidone, a novel therapeutic candidate for Idiopathic Pulmonary Fibrosis (IPF). It offers an objective comparison with the current standard of care, pirfenidone (B1678446), and other therapeutic alternatives, supported by experimental data from key clinical trials. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate an in-depth understanding of this compound's clinical profile.
Executive Summary
This compound (LYT-100) is a deuterated form of pirfenidone designed to improve upon the pharmacokinetic profile of the parent drug, potentially leading to enhanced tolerability and efficacy.[1][2] Clinical trial data, primarily from the Phase 2b ELEVATE IPF study, suggests that this compound may offer a superior treatment effect in slowing the decline of lung function compared to both placebo and pirfenidone, with a comparable or improved safety profile.[3] This guide will delve into the specifics of these findings, presenting the data in a structured format for ease of comparison and providing insights into the experimental methodologies employed.
Mechanism of Action
This compound, like its parent compound pirfenidone, exhibits anti-fibrotic and anti-inflammatory properties.[2] Its mechanism of action involves the inhibition of key pro-fibrotic and pro-inflammatory cytokines, including Transforming Growth Factor-beta (TGF-β), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6).[4][5] By downregulating these signaling pathways, this compound is believed to mitigate the pathological processes of fibroblast proliferation and excessive collagen deposition that characterize IPF.
References
Validating Biomarkers for Predicting Response to Deupirfenidone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Deupirfenidone (LYT-100) is an investigational deuterated form of pirfenidone (B1678446), developed for the treatment of idiopathic pulmonary fibrosis (IPF) and other fibrotic diseases. Its design aims to improve upon the pharmacokinetic profile of pirfenidone, potentially offering enhanced tolerability and efficacy. As with any targeted therapy, the identification and validation of biomarkers that can predict patient response is crucial for optimizing clinical outcomes and advancing personalized medicine.
This guide provides a comparative overview of the current landscape of biomarker validation for this compound and its alternatives in the treatment of IPF. Given the early stage of this compound's clinical development, there is a notable absence of validated predictive biomarkers specific to this drug. Therefore, this guide will focus on biomarkers investigated for its parent compound, pirfenidone, and for the other approved IPF therapy, nintedanib (B1663095), as these represent the most relevant comparators and potential starting points for future this compound biomarker studies.
This compound: Mechanism of Action and Clinical Efficacy
This compound, like pirfenidone, exhibits both anti-inflammatory and anti-fibrotic properties.[1][2] Its mechanism of action involves the inhibition of pro-inflammatory and pro-fibrotic cytokines, including transforming growth factor-beta (TGF-β), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[1][2] By downregulating these key signaling molecules, this compound is thought to modulate fibroblast proliferation and differentiation, and reduce the deposition of extracellular matrix proteins that contribute to the progressive scarring of lung tissue in IPF.
Recent Phase 2b clinical trial (ELEVATE IPF) data have shown promising results for this compound in patients with IPF.[3][4][5][6][7]
Table 1: Summary of Phase 2b ELEVATE IPF Trial Results for this compound
| Treatment Arm | Mean Change in Forced Vital Capacity (FVC) from Baseline at 26 Weeks | Treatment Effect vs. Placebo |
| This compound 825 mg TID | -21.5 mL | 80.9% |
| This compound 550 mg TID | -80.7 mL | N/A |
| Pirfenidone 801 mg TID | -51.6 mL | 54.1% |
| Placebo | -112.5 mL | N/A |
Data sourced from publicly available clinical trial announcements.[3][6]
Biomarkers for Predicting Response to Anti-Fibrotic Therapies in IPF
The search for reliable biomarkers in IPF is an active area of research. An ideal biomarker would be able to predict disease progression and, more importantly, identify patients who are most likely to respond to a specific therapy. To date, no definitive predictive biomarkers have been established for either of the approved IPF treatments, pirfenidone and nintedanib. However, several prognostic biomarkers have been identified.
Biomarkers Investigated for Pirfenidone
A significant post-hoc analysis of the CAPACITY and ASCEND phase III clinical trials for pirfenidone evaluated a panel of 12 plasma protein biomarkers.[8][9][10]
Table 2: Prognostic and Predictive Value of Biomarkers in Pirfenidone Clinical Trials
| Biomarker | Prognostic for Disease Progression (in Placebo Group) | Predictive of Pirfenidone Treatment Benefit | Key Findings |
| CCL18 | Yes | No | Consistently prognostic for absolute change in FVC% predicted in both test and replication cohorts.[8][9][10] |
| MMP-7 | Yes (in some studies) | No | Elevated levels associated with worse survival.[11][12] |
| CEMIP | Yes | Not explicitly tested as predictive | Plasma levels decreased after pirfenidone treatment. |
| Leukocyte Telomere Length | Yes | No | Shorter telomeres associated with worse prognosis.[13][14] |
| SP-D | Yes | No | Higher levels associated with disease progression.[8] |
| CA-125 | Yes | No | Higher levels associated with reduced survival.[15] |
FVC: Forced Vital Capacity. CCL18: C-C motif chemokine 18. MMP-7: Matrix metalloproteinase-7. CEMIP: Cell migration-inducing and hyaluronan-binding protein. SP-D: Surfactant protein D. CA-125: Cancer antigen 125.
The analysis of the CAPACITY and ASCEND trials concluded that while several biomarkers, most notably CCL18, were prognostic for disease progression, none were found to be predictive of a differential treatment benefit with pirfenidone.[8][9][10]
Biomarkers Investigated for Nintedanib
Nintedanib is a tyrosine kinase inhibitor with a different mechanism of action to pirfenidone. The INMARK trial was specifically designed to investigate the effect of nintedanib on biomarkers of extracellular matrix (ECM) turnover.[2][16]
Table 3: Biomarkers Investigated in Nintedanib Clinical Trials
| Biomarker | Change with Nintedanib Treatment | Potential Significance |
| Pro-C6 | Significantly reduced | Suggests reduced collagen synthesis.[2] |
| SP-D | Significantly reduced | Suggests reduced epithelial injury.[2] |
| CA-125 | Decreased | A significant portion of the treatment effect on FVC was attributable to the change in CA-125.[17] |
| Blood Eosinophil Counts (BECs) | Higher after 12 months | Potential biomarker of response.[18][19] |
| Fractional Exhaled Nitric Oxide (FeNO) | Higher after 12 months | Potential biomarker of response.[18][19] |
Pro-C6: N-terminal propeptide of type VI collagen. SP-D: Surfactant protein D. CA-125: Cancer antigen 125.
These findings suggest that certain biomarkers may reflect the on-target activity of nintedanib and could have potential as pharmacodynamic or even predictive biomarkers, although further validation is required.
Signaling Pathways and Experimental Workflows
This compound/Pirfenidone Signaling Pathway
The anti-fibrotic effects of this compound and pirfenidone are mediated through the downregulation of key pro-fibrotic signaling pathways.
Figure 1: this compound's inhibitory effect on pro-fibrotic signaling pathways.
Experimental Workflow for Biomarker Validation
The validation of a predictive biomarker typically follows a multi-step process, from initial discovery to clinical utility.
Figure 2: A simplified workflow for biomarker validation.
Experimental Protocols for Key Biomarker Assays
Accurate and reproducible measurement of biomarkers is fundamental to their validation. Below are summaries of common methodologies for the biomarkers discussed.
Enzyme-Linked Immunosorbent Assay (ELISA) for Soluble Biomarkers (e.g., CCL18, MMP-7, SP-D, CA-125, Pro-C6, Pro-C3, CEMIP)
ELISA is a widely used plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.
-
Coating: A 96-well microplate is coated with a capture antibody specific to the biomarker of interest. The plate is then incubated to allow the antibody to adhere to the surface of the wells.
-
Blocking: Any unbound sites on the surface of the wells are blocked with a blocking buffer (e.g., bovine serum albumin or non-fat dry milk) to prevent non-specific binding of subsequent reagents.
-
Sample Incubation: Patient samples (e.g., serum, plasma) and standards of known biomarker concentration are added to the wells. The plate is incubated to allow the biomarker to bind to the capture antibody.
-
Washing: The plate is washed multiple times with a wash buffer to remove any unbound substances.
-
Detection Antibody: A detection antibody, which is also specific to the biomarker but binds to a different epitope, is added to the wells. This antibody is typically conjugated to an enzyme (e.g., horseradish peroxidase - HRP) or a biotin (B1667282) tag.
-
Enzyme/Substrate Reaction: If an enzyme-conjugated detection antibody is used, a substrate is added that is converted by the enzyme into a detectable signal (e.g., a color change). If a biotinylated detection antibody is used, an avidin-HRP conjugate is added, followed by the substrate.
-
Signal Measurement: The absorbance of the colorimetric signal is measured using a microplate reader. The concentration of the biomarker in the sample is determined by comparing its absorbance to the standard curve generated from the standards of known concentrations.[5][6][10][11][17][20][21][22][23][24][25][26][27][28][29]
Quantitative Polymerase Chain Reaction (qPCR) for Leukocyte Telomere Length
This method measures the relative length of telomeres in leukocytes from a patient's blood sample.
-
DNA Extraction: Genomic DNA is isolated from peripheral blood leukocytes.[13][30]
-
qPCR Reaction: Two separate qPCR reactions are performed for each DNA sample: one to amplify the telomere repeat sequence (T) and another to amplify a single-copy reference gene (S), such as 36B4. The reactions contain the DNA sample, primers specific for the telomere or reference gene, a fluorescent DNA-binding dye (e.g., SYBR Green), and DNA polymerase.
-
Amplification and Detection: The qPCR instrument cycles through multiple rounds of DNA denaturation, primer annealing, and extension, amplifying the target sequences. The fluorescent dye binds to the double-stranded DNA produced, and the instrument measures the increase in fluorescence in real-time.
-
Calculation of Relative Telomere Length: The cycle threshold (Ct) value, which is the cycle number at which the fluorescence signal crosses a certain threshold, is determined for both the telomere (T) and single-copy gene (S) reactions. The relative telomere length is then calculated as the ratio of the telomere copy number to the single-copy gene copy number (T/S ratio).[13][30]
Comparison with Alternatives
Table 4: Comparison of this compound with Alternative IPF Therapies
| Feature | This compound | Pirfenidone | Nintedanib | GRI-0621 (Investigational) |
| Mechanism of Action | Anti-inflammatory and anti-fibrotic; inhibits TGF-β, TNF-α, IL-6.[1][2] | Anti-inflammatory and anti-fibrotic; inhibits TGF-β, TNF-α, IL-6. | Tyrosine kinase inhibitor (VEGFR, FGFR, PDGFR).[19] | Inhibitor of invariant Natural Killer T (iNKT) cells.[13][20][21][22][31] |
| Administration | Oral | Oral | Oral | Oral |
| Reported Efficacy (vs. Placebo) | 80.9% reduction in FVC decline (825 mg TID).[3][6] | ~44-54% reduction in FVC decline.[6][23] | ~50% reduction in FVC decline. | Phase 2a data shows positive trends in biomarkers of collagen turnover.[13][22][31] |
| Predictive Biomarkers | Not yet identified. | None validated; CCL18 is prognostic.[8][9][10] | Under investigation; changes in Pro-C6, SP-D, and CA-125 observed.[2][17] | PRO-C3 and PRO-C6 are being evaluated as pharmacodynamic biomarkers.[13][22][31] |
Future Directions and Conclusion
The development of this compound holds promise for the treatment of IPF, with early clinical data suggesting a potential for improved efficacy over existing therapies. However, a significant gap remains in the identification and validation of predictive biomarkers to guide its use.
For researchers and drug developers, the immediate future of biomarker research for this compound should focus on:
-
Prospective validation of pirfenidone-associated biomarkers: Given that this compound is a deuterated form of pirfenidone, biomarkers that have been extensively studied for the parent compound, such as CCL18, MMP-7, and CEMIP, are logical first candidates for investigation in this compound clinical trials.
-
Exploratory biomarker studies: Unbiased, hypothesis-generating studies using "omics" technologies (e.g., proteomics, transcriptomics, metabolomics) on samples from this compound clinical trials are needed to discover novel predictive biomarkers.
-
Head-to-head comparative biomarker studies: As new therapies like this compound advance, clinical trials that include direct comparisons with other anti-fibrotic agents and incorporate comprehensive biomarker analyses will be invaluable for understanding differential treatment effects and identifying patient subpopulations that may benefit most from a particular therapy.
References
- 1. raybiotech.com [raybiotech.com]
- 2. genorise.com [genorise.com]
- 3. antbioinc.com [antbioinc.com]
- 4. rbm.iqvia.com [rbm.iqvia.com]
- 5. nordicbioscience.com [nordicbioscience.com]
- 6. Human C6 ELISA Kit [ABIN6966018] - Plasma, Serum, Tissue Homogenate [antikoerper-online.de]
- 7. researchgate.net [researchgate.net]
- 8. raybiotech.com [raybiotech.com]
- 9. researchgate.net [researchgate.net]
- 10. lifetechindia.com [lifetechindia.com]
- 11. Validation of the prognostic value of MMP-7 in idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MMP-7 is a predictive biomarker of disease progression in patients with idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Telomere Length and Use of Immunosuppressive Medications in Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pulmonary Fibrosis telomere length testing | RepeatDx [repeatdx.com]
- 15. raybiotech.com [raybiotech.com]
- 16. The neo-epitope specific PRO-C3 ELISA measures true formation of type III collagen associated with liver and muscle parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Human PARC/CCL18 (Pulmonary Activation Regulated Chemokine) ELISA Kit - Elabscience® [elabscience.com]
- 18. biocat.com [biocat.com]
- 19. Human CEMIP ELISA Kit [ABIN6971249] - Plasma, Serum, Tissue Homogenate [antibodies-online.com]
- 20. Human SP-D ELISA Kit (EH436RB) - Invitrogen [thermofisher.com]
- 21. msesupplies.com [msesupplies.com]
- 22. mybiosource.com [mybiosource.com]
- 23. publications.ersnet.org [publications.ersnet.org]
- 24. Human SP-D(Pulmonary surfactant-associated protein D) ELISA Kit - Elabscience® [elabscience.com]
- 25. ibl-international.com [ibl-international.com]
- 26. rndsystems.com [rndsystems.com]
- 27. Uncoated Human PARC/CCL18(Pulmonary Activation Regulated Chemokine) ELISA Kit - Elabscience® [elabscience.com]
- 28. epitopediagnostics.com [epitopediagnostics.com]
- 29. assaygenie.com [assaygenie.com]
- 30. Effect of telomere length on survival in idiopathic pulmonary fibrosis: an observational study with independent validation - PMC [pmc.ncbi.nlm.nih.gov]
- 31. From organ to cell: Multi-level telomere length assessment in patients with idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Deupirfenidone's Impact on Fibrotic Gene Expression: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of deupirfenidone and its alternatives, pirfenidone (B1678446) and nintedanib (B1663095), focusing on their impact on the expression of key genes implicated in fibrosis. The information is compiled from preclinical and clinical studies to offer a comprehensive overview for research and development purposes.
Introduction to Antifibrotic Therapies
Fibrosis, the excessive accumulation of extracellular matrix (ECM) proteins, leads to scarring and loss of organ function. Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal lung disease characterized by this fibrotic process. Pirfenidone and nintedanib are two approved treatments that slow the progression of IPF. This compound (LYT-100), a deuterated form of pirfenidone, is a novel agent developed to improve upon the pharmacokinetic profile and tolerability of pirfenidone while retaining its antifibrotic activity.[1] This guide delves into the molecular impact of these three drugs on fibrotic gene expression.
Mechanism of Action
This compound: As a deuterated analog of pirfenidone, this compound is designed to have the same intrinsic anti-inflammatory and antifibrotic properties.[2] Deuteration, the substitution of hydrogen with its heavier isotope deuterium, can lead to a more stable molecule with altered metabolism, resulting in a differentiated pharmacokinetic profile.[3] Preclinical research indicates that this compound potently inhibits a range of pro-inflammatory and pro-fibrotic cytokines, including Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Transforming Growth Factor-beta (TGF-β).[2]
Pirfenidone: The precise mechanism of action of pirfenidone is not fully elucidated, but it is known to have broad anti-fibrotic, anti-inflammatory, and antioxidant effects.[4] A key mechanism is the downregulation of the pro-fibrotic cytokine TGF-β, which in turn inhibits fibroblast proliferation and the production of ECM proteins like collagen.[4][5] Pirfenidone has been shown to reduce the production of various fibrogenic mediators and inflammatory cytokines.[4]
Nintedanib: Nintedanib is a small molecule tyrosine kinase inhibitor that targets multiple receptor tyrosine kinases, including the Platelet-Derived Growth Factor Receptor (PDGFR), Fibroblast Growth Factor Receptor (FGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR). By inhibiting these signaling pathways, nintedanib interferes with fibroblast proliferation, migration, and differentiation into myofibroblasts, which are key cellular events in the fibrotic process.
Comparative Analysis of Fibrotic Gene Expression
The antifibrotic effects of these drugs are underpinned by their ability to modulate the expression of genes central to the fibrotic cascade. Key among these are genes encoding for collagens (e.g., COL1A1, COL3A1), alpha-smooth muscle actin (ACTA2), and fibronectin (FN1).
While direct comparative preclinical studies detailing the effect of this compound on specific fibrotic gene expression are not yet widely published, its mechanism is expected to mirror that of pirfenidone. Clinical trial data for this compound has demonstrated a significant reduction in lung function decline as measured by Forced Vital Capacity (FVC), suggesting a potent antifibrotic effect.[6][7][8][9]
Pirfenidone and nintedanib have been more extensively studied at the molecular level. Both drugs have been shown to reduce the expression of key fibrotic genes, though through different mechanisms.
Data Presentation
The following tables summarize the quantitative effects of pirfenidone and nintedanib on the expression of key fibrotic genes from in vitro and ex vivo studies. Note: Data for this compound is not included due to the current lack of publicly available preclinical gene expression studies.
Table 1: Effect of Pirfenidone on Fibrotic Gene Expression in TGF-β1 Stimulated Cells
| Gene | Cell Type | Treatment Conditions | Observed Effect | Citation |
| COL1A1 (Collagen I) | Human Lung Fibroblasts | TGF-β1 stimulation | Inhibition of overexpression | [10] |
| COL1A1 (Collagen I) | A549 (Human Alveolar Epithelial) | TGF-β1 stimulation | Significant inhibition of mRNA and protein expression | [11] |
| COL3A1 (Collagen III) | Dupuytren's Disease Fibroblasts | TGF-β1 stimulation | Inhibition of induction | [12] |
| FN1 (Fibronectin) | A549 (Human Alveolar Epithelial) | TGF-β1 stimulation | Inhibition of overexpression | [11] |
| FN1 (Fibronectin) | Dupuytren's Disease Fibroblasts | TGF-β1 stimulation | Inhibition of induction | [12] |
| ACTA2 (α-SMA) | Dupuytren's Disease Fibroblasts | TGF-β1 stimulation | Inhibition of mRNA and protein levels at 800 µg/ml | [12] |
Table 2: Effect of Nintedanib on Fibrotic Gene Expression in TGF-β1 Stimulated Cells
| Gene | Cell Type | Treatment Conditions | Observed Effect | Citation |
| COL1A1 (Collagen I) | Human Cardiac Fibroblasts | TGF-β1 stimulation | Significant elevation, with subsequent modulation by nintedanib | [13] |
| FN1 (Fibronectin) | Not Specified | Not Specified | Downregulation of profibrotic gene expression | Not Specified |
| ACTA2 (α-SMA) | Human Cardiac Fibroblasts | TGF-β1 stimulation | Increased expression | [13] |
Experimental Protocols
The following is a generalized experimental protocol for an in vitro fibrosis model, based on methodologies commonly cited in studies evaluating antifibrotic agents.
In Vitro Fibroblast to Myofibroblast Differentiation Assay
-
Cell Culture: Primary human lung fibroblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.
-
Induction of Myofibroblast Differentiation: To induce differentiation, sub-confluent fibroblasts are serum-starved for 24 hours, followed by treatment with recombinant human TGF-β1 (typically 5-10 ng/mL) for 48-72 hours.
-
Drug Treatment: The antifibrotic agent (this compound, pirfenidone, or nintedanib) is added to the cell culture medium at various concentrations, typically concurrently with or shortly before TGF-β1 stimulation.
-
Gene Expression Analysis: Following the treatment period, total RNA is extracted from the cells. The expression levels of target fibrotic genes (COL1A1, ACTA2, FN1, etc.) are quantified using real-time quantitative polymerase chain reaction (RT-qPCR). Gene expression is normalized to a housekeeping gene (e.g., GAPDH).
-
Protein Analysis: Cell lysates are collected for protein analysis by Western blotting to determine the protein levels of collagen I, α-SMA, and fibronectin.
Signaling Pathways
The antifibrotic effects of these drugs are mediated through their modulation of key signaling pathways involved in fibrosis.
Caption: Signaling pathways targeted by this compound/pirfenidone and nintedanib.
This compound and pirfenidone are thought to exert their effects primarily by inhibiting the TGF-β signaling pathway, a central regulator of fibrosis.[5] Nintedanib, on the other hand, targets multiple receptor tyrosine kinases, thereby inhibiting the signaling cascades that drive fibroblast activation.
Experimental Workflow
The general workflow for evaluating the impact of these antifibrotic drugs on fibrotic gene expression in an in vitro setting is depicted below.
Caption: General experimental workflow for in vitro analysis.
Conclusion
Pirfenidone and nintedanib have demonstrated efficacy in modulating fibrotic gene expression through distinct mechanisms of action. This compound, as a deuterated form of pirfenidone, is expected to share its core antifibrotic mechanism by targeting the TGF-β pathway. Clinical data for this compound are promising, suggesting a potent antifibrotic effect with an improved tolerability profile.[6][7][8][9][14] Further preclinical studies are warranted to provide a direct comparative analysis of this compound's impact on fibrotic gene expression at the molecular level against pirfenidone and nintedanib. Such data will be invaluable for the continued development and optimization of antifibrotic therapies.
References
- 1. PureTech Advances LYT-100 (this compound) for Treatment of Serious Respiratory Complications that Persist Following Resolution of COVID-19 Infection | PureTech Health [news.puretechhealth.com]
- 2. Facebook [cancer.gov]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. Pirfenidone - Wikipedia [en.wikipedia.org]
- 5. Role of pirfenidone in TGF-β pathways and other inflammatory pathways in acute respiratory syndrome coronavirus 2 (SARS-CoV-2) infection: a theoretical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PureTech’s this compound (LYT-100) Slowed Lung Function Decline in People with Idiopathic Pulmonary Fibrosis (IPF) as Measured by Forced Vital Capacity (FVC), Achieving the Primary and Key Secondary Endpoints in the ELEVATE IPF Phase 2b Trial [businesswire.com]
- 7. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 8. PureTech to Present Results from Phase 2b ELEVATE IPF Trial of this compound (LYT-100) at the American Thoracic Society International Conference - BioSpace [biospace.com]
- 9. respiratory-therapy.com [respiratory-therapy.com]
- 10. Pirfenidone inhibits TGF-β1-induced over-expression of collagen type I and heat shock protein 47 in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pirfenidone inhibits TGF-β1-induced over-expression of collagen type I and heat shock protein 47 in A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-fibrotic action of pirfenidone in Dupuytren's disease-derived fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pirfenidone Has Anti-fibrotic Effects in a Tissue-Engineered Model of Human Cardiac Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. respiratory-therapy.com [respiratory-therapy.com]
Assessing the long-term safety profile of deupirfenidone versus pirfenidone
A comprehensive analysis of the long-term safety and tolerability of deupirfenidone and its parent compound, pirfenidone (B1678446), reveals a potentially improved profile for the deuterated molecule in the treatment of idiopathic pulmonary fibrosis (IPF). While both drugs demonstrate a manageable safety profile over extended periods, clinical trial data suggests this compound may offer a more favorable gastrointestinal tolerability, a common challenge with pirfenidone therapy.
This guide provides a detailed comparison of the long-term safety data for this compound and pirfenidone, drawing from key clinical trials. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of these two antifibrotic agents.
Comparative Safety Profile
The long-term safety of pirfenidone is well-established through multiple Phase 3 clinical trials—ASCEND and CAPACITY—and their open-label extension study, RECAP.[1][2][3] this compound, a deuterated analogue of pirfenidone, was designed to improve upon the pharmacokinetic and safety profile of pirfenidone. The most robust comparative safety data comes from the Phase 2b ELEVATE IPF trial, which directly compared two doses of this compound against both placebo and pirfenidone.[4][5]
Key Adverse Events
Gastrointestinal and skin-related adverse events are the most frequently reported side effects for both medications.[4][6] However, the ELEVATE IPF trial indicated a noteworthy trend towards better gastrointestinal tolerability with this compound.
Table 1: Comparison of Key Treatment-Emergent Adverse Events (TEAEs) in the ELEVATE IPF Trial (26 Weeks)
| Adverse Event | This compound 825 mg TID (%) | Pirfenidone 801 mg TID (%) | This compound 550 mg TID (%) | Placebo (%) |
| Nausea | 20.3 | 27.0 | 16.9 | 7.7 |
| Dyspepsia | 14.1 | 22.2 | 12.3 | 3.1 |
| Diarrhea | 7.8 | 11.1 | 10.8 | 9.2 |
| Abdominal Pain | 14.1 | 7.9 | 6.2 | 4.6 |
| Vomiting | 1.6 | 3.2 | Not Reported | Not Reported |
| Constipation | 4.7 | 6.3 | Not Reported | Not Reported |
| Photosensitivity Reaction | 7.8 | 7.9 | 6.2 | 0 |
| Decreased Appetite | 20.3 | 14.3 | 18.5 | 7.7 |
| Fatigue | 9.4 | 11.1 | 7.7 | 1.5 |
| Dizziness | 12.5 | 7.9 | 9.2 | 3.1 |
| Headache | 3.1 | 12.7 | 7.7 | 4.6 |
Data sourced from the ELEVATE IPF Phase 2b trial.[4][5]
Long-term data for pirfenidone from a pooled analysis of four clinical trials, including the RECAP extension study, provides insight into the safety profile over a median exposure of 25.9 months.[1][2]
Table 2: Long-Term Safety of Pirfenidone (Pooled Analysis from ASCEND, CAPACITY, and RECAP trials)
| Adverse Event Category | Rate per 100 Patient-Exposure Years (PEY) |
| Any Treatment-Emergent Adverse Event (TEAE) | 701.9 |
| Serious TEAE | 53.5 |
| TEAE leading to discontinuation | 17.9 |
Data from the RECAP open-label extension study.[7]
The most common reasons for treatment discontinuation due to adverse events in the long-term pirfenidone studies were related to the progression of IPF itself, followed by gastrointestinal issues and rash.[7][8] In the ELEVATE IPF trial, discontinuations due to adverse events were 14.4% for pirfenidone and were also observed in the this compound arms.[9]
Experimental Protocols
The safety and efficacy data presented are derived from rigorously designed clinical trials. Below are summaries of the key methodologies for the pivotal trials discussed.
ELEVATE IPF (Phase 2b)
-
Objective: To evaluate the safety, tolerability, and efficacy of two doses of this compound (LYT-100) compared to placebo and pirfenidone in patients with IPF.[5]
-
Design: A multicenter, randomized, double-blind, active- and placebo-controlled trial.[5]
-
Participants: 257 patients with a diagnosis of IPF.[4]
-
Intervention: Participants were randomized to receive one of four treatments three times daily (TID) for 26 weeks: this compound 825 mg, this compound 550 mg, pirfenidone 801 mg, or placebo.[10] An open-label extension study is ongoing.[11][12]
-
Safety Assessment: Monitoring and recording of all adverse events, serious adverse events, and adverse events leading to discontinuation. Laboratory parameters, vital signs, and electrocardiograms were also monitored throughout the study.
ASCEND and CAPACITY (Phase 3) and RECAP (Open-Label Extension) - Pirfenidone
-
Objective: To evaluate the efficacy and safety of pirfenidone in patients with IPF.[13][14]
-
Design: ASCEND and CAPACITY were multinational, randomized, double-blind, placebo-controlled trials.[13][14] RECAP was an open-label extension study for patients who completed the Phase 3 trials.[7]
-
Participants: Patients with a diagnosis of IPF, with specific inclusion criteria related to lung function (e.g., %FVC ≥50% and ≤90%).[13]
-
Intervention: Patients received oral pirfenidone at a total daily dose of 2403 mg, administered as three divided doses, or a matching placebo.[13] In RECAP, all patients received pirfenidone.[7]
-
Safety Assessment: Comprehensive monitoring of adverse events, with a focus on gastrointestinal and skin-related events, as well as liver function tests.[6][15]
Mechanism of Action and Signaling Pathways
Both this compound and pirfenidone exert their antifibrotic and anti-inflammatory effects through the modulation of key signaling pathways, primarily by inhibiting pro-fibrotic cytokines like transforming growth factor-beta (TGF-β) and tumor necrosis factor-alpha (TNF-α).[16] Pirfenidone has been shown to interfere with the TGF-β signaling cascade by inhibiting the phosphorylation of Smad2/3 and also by affecting the non-canonical PI3K/AKT pathway.[17][18]
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. thorax.bmj.com [thorax.bmj.com]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. atsjournals.org [atsjournals.org]
- 5. respiratory-therapy.com [respiratory-therapy.com]
- 6. Comprehensive assessment of the long-term safety of pirfenidone in patients with idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Open-Label Study of the Long-Term Safety of Pirfenidone in Patients with Idiopathic Pulmonary Fibrosis (RECAP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. publications.ersnet.org [publications.ersnet.org]
- 9. fiercebiotech.com [fiercebiotech.com]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 12. PureTech Presents New Data from Phase 2b Open-Label Extension Study of this compound (LYT-100), Further Supporting Strong and Durable Efficacy and Potential to Serve as New Standard of Care in IPF | PureTech Health [news.puretechhealth.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Pirfenidone: an update on clinical trial data and insights from everyday practice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. esbriethcp.com [esbriethcp.com]
- 16. Facebook [cancer.gov]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. Pirfenidone suppresses TGF-β1-induced human intestinal fibroblasts activities by regulating proliferation and apoptosis via the inhibition of the Smad and PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Deupirfenidone and Standard-of-Care Treatments for Idiopathic Pulmonary Fibrosis
This guide provides a detailed comparison of deupirfenidone (LYT-100), an investigational drug, with the current standard-of-care treatments for Idiopathic Pulmonary Fibrosis (IPF), pirfenidone (B1678446) and nintedanib (B1663095). The information is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by clinical trial data and detailed methodologies.
IPF is a progressive and fatal lung disease characterized by the scarring of lung tissue, leading to a steady decline in lung function.[1][2] The current standard-of-care treatments, pirfenidone and nintedanib, have demonstrated efficacy in slowing the progression of the disease but are associated with tolerability challenges that can limit their use.[2][3] this compound, a deuterated form of pirfenidone, has been developed to retain the anti-fibrotic and anti-inflammatory activity of pirfenidone while offering an improved pharmacokinetic profile for better tolerability.[1][4]
Mechanism of Action
The therapeutic approaches for IPF involve targeting the underlying fibrotic and inflammatory processes. This compound shares its core mechanism with pirfenidone, while nintedanib utilizes a different pathway.
This compound and Pirfenidone: The precise mechanism of pirfenidone is not fully understood, but it is known to have both anti-fibrotic and anti-inflammatory properties.[5] It is believed to downregulate the production of pro-fibrotic and pro-inflammatory cytokines, including Transforming Growth Factor-beta (TGF-β) and Tumor Necrosis Factor-alpha (TNF-α).[5][6][7] By inhibiting these key mediators, pirfenidone can reduce fibroblast proliferation and the deposition of extracellular matrix, which are central to the fibrotic process.[8] this compound, as a deuterated analog, is designed to have the same intrinsic pharmacology.
Nintedanib: Nintedanib is a multi-targeted tyrosine kinase inhibitor.[9] It works by blocking the intracellular ATP-binding pocket of several receptors, including Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), Fibroblast Growth Factor Receptors (FGFR 1-3), and Vascular Endothelial Growth Factor Receptors (VEGFR 1-3).[9][10] Inhibition of these signaling pathways ultimately leads to a reduction in the proliferation, migration, and differentiation of fibroblasts, the key effector cells in fibrosis.[11][12]
Clinical Performance Benchmark
The primary measure of efficacy in IPF clinical trials is the rate of decline in Forced Vital Capacity (FVC), which measures the total amount of air a person can forcibly exhale after taking the deepest possible breath.[1] A slower decline in FVC indicates a slowing of disease progression.
Experimental Protocol: The ELEVATE IPF Trial
The most significant data for this compound comes from the Phase IIb ELEVATE IPF trial (NCT05321420).[13][14]
-
Study Design: A global, randomized, double-blind, placebo- and active-controlled trial.[2][3]
-
Treatment Arms: Participants were randomized to one of four arms for a 26-week period:[2]
-
This compound 550 mg, three times a day (TID)
-
This compound 825 mg, TID
-
Pirfenidone 801 mg, TID (standard-of-care dose)
-
Placebo, TID
-
-
Primary Endpoint: The rate of decline in FVC (mL) over 26 weeks compared to placebo.[14]
-
Key Secondary Endpoint: Change in forced vital capacity percent predicted (FVCpp).[1]
Efficacy Data
The ELEVATE IPF trial demonstrated that this compound significantly slowed the decline in lung function compared to placebo and showed a greater effect than pirfenidone.[1]
| Treatment Group | Mean FVC Decline over 26 Weeks (mL) | Treatment Effect vs. Placebo |
| This compound 825 mg TID | -21.5 mL | 80.9% reduction in decline |
| Pirfenidone 801 mg TID | -51.6 mL | 54.1% reduction in decline |
| Placebo | -112.5 mL (projected) | N/A |
Data sourced from the ELEVATE IPF trial results.[1]
The trial met its primary endpoint, with the higher dose of this compound (825 mg) showing a statistically significant and clinically meaningful reduction in FVC decline.[3] The effect size for this compound was approximately 50% greater than that observed for pirfenidone in the same trial.[14]
Safety and Tolerability
A key objective for this compound's development was to improve upon the tolerability profile of pirfenidone, which often causes gastrointestinal side effects that can limit adherence.[2][13]
| Adverse Event Profile | This compound | Pirfenidone | Nintedanib |
| Primary Side Effects | Gastrointestinal (nausea, diarrhea) | Gastrointestinal, Photosensitivity, Skin Rash | Gastrointestinal (especially diarrhea), Abnormal Liver Function Tests |
| Tolerability Comparison | Generally well-tolerated. Lower rates of GI issues reported compared to pirfenidone in the ELEVATE trial.[1] | GI side effects are common and can lead to dose reduction or discontinuation.[15] | Diarrhea is the most common adverse event and can be a significant challenge for patients.[16] |
Based on Phase I data, this compound was associated with a 50% reduction in gastrointestinal side effects compared to pirfenidone.[1] The ELEVATE trial results were consistent with these earlier findings, showing this compound was generally well-tolerated.[1] A meta-analysis comparing pirfenidone and nintedanib found that diarrhea was significantly more common with nintedanib, while photosensitivity and skin rash were more common with pirfenidone.[16]
Conclusion
Clinical data from the Phase IIb ELEVATE IPF trial suggests that this compound has the potential to be a highly effective treatment for IPF. It demonstrated a superior ability to slow the decline of lung function compared to both placebo and the standard-of-care treatment, pirfenidone.[1][14] Furthermore, this compound appears to offer an improved tolerability profile, particularly concerning gastrointestinal side effects, which could lead to better patient adherence.[1]
If these promising results are confirmed in upcoming Phase 3 trials, this compound could emerge as a new standard of care for patients with idiopathic pulmonary fibrosis, offering a combination of enhanced efficacy and better tolerability.[13]
References
- 1. xtalks.com [xtalks.com]
- 2. trial.medpath.com [trial.medpath.com]
- 3. checkorphan.org [checkorphan.org]
- 4. This compound (LYT-100) | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]
- 5. What is the mechanism of Pirfenidone? [synapse.patsnap.com]
- 6. atsjournals.org [atsjournals.org]
- 7. Facebook [cancer.gov]
- 8. nbinno.com [nbinno.com]
- 9. Pardon Our Interruption [pro.boehringer-ingelheim.com]
- 10. publications.ersnet.org [publications.ersnet.org]
- 11. Nintedanib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. What is the mechanism of Nintedanib esylate? [synapse.patsnap.com]
- 13. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 14. PureTech sees success in Phase IIb Pulmonary Fibrosis trial - Clinical Trials Arena [clinicaltrialsarena.com]
- 15. A Comparison of the Effectiveness of Nintedanib and Pirfenidone in Treating Idiopathic Pulmonary Fibrosis: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Survival impact and safety comparison of pirfenidone and nintedanib for idiopathic pulmonary fibrosis: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: Proper Disposal Procedures for Deupirfenidone
Ensuring the safe and compliant disposal of investigational drugs like Deupirfenidone is a critical final step in the research and development lifecycle. Adherence to proper disposal protocols is essential for personnel safety, environmental protection, and regulatory compliance.
As an investigational drug, specific disposal guidelines for this compound may not be publicly available. However, by following established principles for the disposal of pharmaceutical waste and investigational new drugs, researchers and drug development professionals can ensure responsible management. This guide provides a procedural framework based on general safety data sheets (SDS) for similar compounds and regulatory guidelines for pharmaceutical waste.
Core Principles of Investigational Drug Disposal
The disposal of any investigational drug, including this compound, should always be conducted in consultation with a licensed waste disposal company and in accordance with national and regional regulations.[1] Key precautions include avoiding inhalation, contact with skin and eyes, and preventing the substance from entering drains or water courses.[2]
Step-by-Step Disposal Protocol for this compound
For researchers and laboratory personnel, a systematic approach to the disposal of this compound is crucial. The following steps outline a general procedure that should be adapted to specific institutional and regulatory requirements.
-
Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure appropriate PPE is worn, including chemical-resistant gloves, safety goggles, and a lab coat.[1] In case of dust or aerosol formation, a suitable respirator should be used.[2]
-
Containment: In the event of a spill, the material should be mixed with an inert absorbent material like sand or diatomite, swept up, and placed in a tightly closed container for disposal.[1]
-
Segregation of Waste: Unused, expired, or returned this compound should be segregated from general laboratory waste. It is crucial to clearly label all containers with the contents and hazard symbols.
-
Consult a Licensed Waste Management Company: The disposal of this compound must be handled by a licensed and qualified hazardous waste management company.[3] They can provide specific guidance on packaging, labeling, and transportation in compliance with regulations.
-
Documentation: Maintain meticulous records of the disposal process. This includes the quantity of this compound disposed of, the date of disposal, and the name of the waste management company. For clinical trials, this documentation is a critical component of drug accountability.[4][5]
Quantitative Data Summary
While specific quantitative data for this compound disposal is not available, the following table summarizes key considerations and recommended actions for the disposal process.
| Consideration | Recommended Action | Regulatory Framework |
| Personnel Safety | Use appropriate Personal Protective Equipment (PPE) | Occupational Safety and Health Administration (OSHA) or equivalent |
| Environmental Protection | Prevent entry into drains, water courses, or soil[2] | Environmental Protection Agency (EPA) or equivalent[6] |
| Regulatory Compliance | Dispose of as special waste through a licensed company[1] | Resource Conservation and Recovery Act (RCRA) or equivalent[6][7] |
| Spill Management | Absorb with inert material and place in a sealed container[1] | Institutional and local safety protocols |
| Documentation | Maintain a detailed record of disposal activities | Good Clinical Practice (GCP) and institutional requirements[4] |
Experimental Workflow for Investigational Drug Disposal
The following diagram illustrates a typical workflow for the disposal of an investigational drug like this compound within a research or clinical trial setting.
Caption: Workflow for the proper disposal of investigational drugs.
Regulatory Landscape
The disposal of pharmaceutical waste, including investigational drugs, is governed by stringent regulations. In the United States, the Environmental Protection Agency (EPA) oversees the management of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[6][7] Healthcare facilities and researchers must comply with these regulations to avoid significant penalties and environmental harm.[8] Recent updates to regulations, such as the FDA's Drug Supply Chain Security Act (DSCSA), have also introduced stricter requirements for the handling and disposal of prescription drugs.[9]
It is imperative for all personnel involved in the handling and disposal of this compound to be trained on these regulations and institutional protocols.[8] By adhering to these guidelines, the scientific community can ensure that the pursuit of new therapies does not come at the cost of safety or environmental integrity.
References
- 1. broadpharm.com [broadpharm.com]
- 2. file.chemscene.com [file.chemscene.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 5. healthcare.uiowa.edu [healthcare.uiowa.edu]
- 6. sdmedwaste.com [sdmedwaste.com]
- 7. rxdestroyer.com [rxdestroyer.com]
- 8. Pharmaceutical Waste Management for Businesses and Homeowners | Florida Department of Environmental Protection [floridadep.gov]
- 9. medprodisposal.com [medprodisposal.com]
Personal protective equipment for handling Deupirfenidone
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Deupirfenidone. It outlines the necessary personal protective equipment (PPE), operational procedures for safe handling, and protocols for disposal to ensure a secure laboratory environment.
This compound, also known as LYT-100, is a deuterated form of pirfenidone.[1][2] While a specific Safety Data Sheet (SDS) for this compound may classify it as not a hazardous substance or mixture, it is imperative to follow standard laboratory safety protocols to minimize exposure.[3] An SDS for the related compound Pirfenidone indicates it is harmful if swallowed.
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the primary defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on standard laboratory safety practices for handling chemical compounds.[3]
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Must be equipped with side-shields to provide comprehensive protection against splashes and airborne particles.[3] |
| Hand Protection | Protective Gloves | Chemically resistant nitrile gloves are recommended. |
| Body Protection | Impervious Clothing | A lab coat or other protective clothing should be worn to prevent skin contact.[3] |
| Respiratory Protection | Suitable Respirator | A NIOSH-approved respirator should be used when handling the powder outside of a ventilated enclosure.[3] |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety.
1. Receiving and Unpacking:
-
Upon receipt, inspect the packaging for any signs of damage.
-
Unpack the compound in a designated area, preferably within a chemical fume hood or other ventilated enclosure.
-
Ensure that a spill kit is readily accessible.
2. Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep it away from incompatible materials.
3. Weighing and Aliquoting:
-
All handling of powdered this compound should be conducted within a certified chemical fume hood or a powder containment hood to minimize inhalation risk.
-
Use appropriate tools for weighing and transferring the compound.
-
Ensure all contaminated tools are cleaned or disposed of properly after use.
4. Solution Preparation:
-
When dissolving this compound, add the solvent to the powder slowly to avoid splashing.
-
Prepare solutions in a well-ventilated area, such as a chemical fume hood.
5. General Laboratory Use:
-
Always wear the recommended PPE when handling this compound in any form.
-
Avoid eating, drinking, or smoking in areas where this compound is handled.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Segregate all this compound waste, including unused compounds, contaminated lab supplies (e.g., pipette tips, gloves), and empty containers.
2. Solid Waste Disposal:
-
Collect solid waste in a designated, labeled, and sealed container.
-
This includes any contaminated PPE and cleaning materials from spills.
3. Liquid Waste Disposal:
-
Collect liquid waste containing this compound in a separate, labeled, and sealed waste container.
-
Do not pour this compound solutions down the drain.[3]
4. Final Disposal:
-
Dispose of all this compound waste through an approved hazardous waste disposal service, following all local, state, and federal regulations.
Emergency Procedures: Spill Response
In the event of a this compound spill, a clear and immediate response is necessary to contain the material and protect laboratory personnel.
References
- 1. This compound (LYT-100) | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]
- 2. A Randomized Phase 1 Evaluation of this compound, a Novel Deuterium-Containing Drug Candidate for Interstitial Lung Disease and Other Inflammatory and Fibrotic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.chemscene.com [file.chemscene.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
